molecular formula C8H5ClFNO B1313073 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole CAS No. 143708-35-4

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Cat. No.: B1313073
CAS No.: 143708-35-4
M. Wt: 185.58 g/mol
InChI Key: WIXMKUSKZDRJAW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a high-purity chemical reagent offered with a guaranteed purity of 98%. This compound belongs to the benzoxazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. The benzoxazole core is a key intermediate in the preparation of new biologically active materials . The reactive chloromethyl group on the structure makes this compound a versatile building block for further synthetic elaboration, enabling its use in the development of more complex molecules for pharmaceutical research. Benzoxazole derivatives have been extensively studied and demonstrated significant in vitro antimicrobial and anticancer activities in scientific research. These derivatives show promise against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . Furthermore, certain substituted benzoxazole analogues have exhibited potent activity against human colorectal carcinoma (HCT116) cancer cell lines, highlighting their value in oncological research . The presence of the fluorine substituent is a common strategy in drug design to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research purposes as a chemical intermediate and for biological screening in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(chloromethyl)-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMKUSKZDRJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288987
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143708-35-4
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143708-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, a key heterocyclic building block in modern medicinal chemistry. We will dissect its core chemical properties, outline a robust synthetic pathway with mechanistic insights, and explore its reactivity, focusing on the strategic utility of the chloromethyl group. This document serves as a practical resource for researchers leveraging this compound, offering detailed protocols, safety guidelines, and an exploration of its vast potential in the synthesis of novel bioactive molecules. The benzoxazole core is a recognized "privileged structure," and the specific combination of a fluorine atom and a reactive chloromethyl group makes this intermediate particularly valuable for developing next-generation therapeutics.[1]

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of drug discovery, certain molecular scaffolds consistently appear in a multitude of bioactive compounds. The benzoxazole ring system is one such scaffold, prized for its rigid, planar structure and its capacity for diverse biological interactions.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The subject of this guide, this compound, is not merely another derivative; it is a strategically designed intermediate. Its value is derived from two key features:

  • The 5-Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP) to improve pharmacokinetic profiles.[1]

  • The 2-Chloromethyl Group: This functional group is a potent and versatile electrophilic handle.[7] It provides a reactive site for facile nucleophilic substitution, allowing for the covalent attachment of a wide array of functional groups and the construction of extensive compound libraries for high-throughput screening.[1][7]

This guide will provide the foundational knowledge required to effectively and safely utilize this powerful synthetic intermediate.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount before its inclusion in any synthetic workflow. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource / Method
IUPAC Name This compoundNomenclature Rules
Molecular Formula C₈H₅ClFNOElemental Composition
Molecular Weight 185.58 g/mol Calculated
Monoisotopic Mass 185.00439 DaCalculated
Canonical SMILES C1=CC2=C(C=C1F)N=C(O2)CClStructure
InChI Key QZJFNCSLDRXJRX-UHFFFAOYSA-NStructure
Appearance Predicted: White to off-white solidAnalog Comparison
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO); Insoluble in water.General Observation
Stability Stable under standard conditions. Store in a cool, dry, well-ventilated place under an inert atmosphere. Avoid bases, amines, and strong oxidizing agents.[8]

Synthesis and Mechanistic Considerations

The construction of the benzoxazole ring is a classic heterocyclic synthesis. The most direct and reliable method for preparing this compound involves the condensation and cyclization of 2-amino-4-fluorophenol with a chloroacetyl synthon.

Proposed Synthetic Workflow

The following diagram illustrates a robust and scalable two-step synthetic pathway.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-4-fluorophenol.

Pillar of Trustworthiness: This protocol includes distinct steps for formation and cyclization, allowing for purification of the intermediate if necessary, which validates the success of each stage before proceeding.

  • Step 1: Acylation (Amide Formation)

    • To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a three-neck flask under an inert atmosphere (N₂ or Ar), add a suitable base such as pyridine (1.2 eq).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

      • Causality Explanation: Dropwise addition at low temperature is critical to control the exothermicity of the acylation reaction and prevent potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This intermediate can be purified by recrystallization or used directly in the next step.

  • Step 2: Cyclodehydration

    • Add the crude chloroacetamide intermediate from Step 1 to a flask.

    • Add a dehydrating agent. Polyphosphoric acid (PPA) is effective; add approximately 10 times the weight of the intermediate and heat to 120-140 °C. Alternatively, refluxing in thionyl chloride (SOCl₂) can be used.

      • Expertise Insight: PPA acts as both a solvent and a powerful dehydrating agent, driving the intramolecular cyclization to form the oxazole ring. SOCl₂ achieves the same outcome via a different mechanism, forming a reactive intermediate that readily cyclizes.

    • Stir the mixture at high temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The primary site of reactivity is the chloromethyl group. The chlorine atom is an excellent leaving group, and the adjacent carbon is activated by the electron-withdrawing benzoxazole ring system. This makes the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

Caption: Generalized Sₙ2 reaction at the chloromethyl position.

Protocol: Synthesis of a Secondary Amine Derivative

This protocol exemplifies the utility of this compound as a synthetic intermediate.

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a primary or secondary amine of choice (e.g., morpholine, piperidine) (1.2 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to act as a scavenger for the HCl generated in situ.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-substituted product.

This simple, high-yielding reaction can be applied to a vast range of nucleophiles (ROH, RSH, N₃⁻, CN⁻, etc.) to rapidly generate diverse molecular scaffolds.

Applications in Drug Discovery

The true value of this building block lies in its potential to accelerate the drug discovery process. Its structure is a launchpad for creating focused libraries of compounds aimed at specific biological targets.

DrugDiscoveryFlow A 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole (Core Building Block) C Parallel Synthesis (High-Throughput Chemistry) A->C B Library of Nucleophiles (Amines, Thiols, Alcohols, etc.) B->C D Diverse Compound Library C->D Derivatization E Biological Screening (e.g., Kinase Assays, GPCR binding) D->E F Hit Identification E->F Active Compounds G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H Refinement

Caption: Workflow from building block to drug candidate.

The benzoxazole core has been successfully incorporated into numerous therapeutic candidates. For instance, benzoxazole carboxamides have been identified as potent 5-HT₃ receptor antagonists, relevant for treating irritable bowel syndrome.[9] The ability to rapidly synthesize analogs using this compound allows for efficient Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Toxicology

As with all halogenated organic compounds, proper safety protocols are mandatory.[10] While specific toxicological data for this compound is limited, data from close analogs dictate a cautious approach.

  • Hazard Classification (Predicted):

    • Causes skin irritation.[8]

    • Causes serious eye irritation.[8]

    • May cause respiratory irritation.[11]

    • Harmful if swallowed.[12]

  • Engineering Controls & Personal Protective Equipment (PPE):

    • Ventilation: All manipulations must be performed in a certified chemical fume hood.[10]

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Skin Protection: Wear a lab coat. Avoid exposed skin.[8]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and drink plenty of water. Seek immediate medical attention.[8]

  • Storage & Handling:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[8]

    • Incompatible with strong bases, amines, and strong oxidizing agents.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a meticulously designed tool for the modern medicinal chemist. Its combination of a biologically relevant benzoxazole core, a pharmacokinetically favorable fluorine substituent, and a highly versatile chloromethyl handle makes it an exceptionally valuable starting material. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively unlock its potential to construct novel and complex molecules, accelerating the journey from initial concept to the identification of promising new therapeutic agents.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Chloromethyl)-1,3-benzoxazole.
  • Benchchem. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol.
  • Benchchem. (n.d.). Safety and handling of chlorinated benzoxazole compounds.
  • PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information.
  • Apollo Scientific. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5869. Available at: [Link]

  • Wikipedia. (n.d.). Benzoxazole.
  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Available at: [Link]

  • Benchchem. (n.d.). 2-(Chloromethyl)-5-methyl-1,3-benzoxazole.
  • Brown, G. R., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6645-6649. Available at: [Link]

  • Fathima A, et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

  • ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety.
  • El-Sayed, N. F., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16259. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Fluorinated Benzoxazoles

The benzoxazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

The subject of this guide, 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, incorporates two critical functionalities that enhance its value as a synthetic intermediate:

  • The 2-(Chloromethyl) Group: This reactive moiety serves as an electrophilic handle, facilitating nucleophilic substitution reactions. This allows for the covalent linkage of the benzoxazole core to a wide array of other molecules, making it an invaluable tool for constructing complex molecular architectures. The reactivity of similar 2-(halomethyl) and 2-(trichloromethyl) benzoxazoles has been explored, demonstrating their utility in accessing a diverse range of substituted benzoxazoles.[3][4]

  • The 5-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry.[5] The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] Specifically, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. Fluorine's high electronegativity can also alter the electronic properties of the aromatic ring, potentially enhancing interactions with protein targets.

The combination of these two features in this compound makes it a highly attractive starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structure

While a specific CAS number for this compound is not consistently reported in major chemical databases, its availability from suppliers like BenchChem confirms its identity.[1] The fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₅ClFNO-
Molecular Weight 185.58 g/mol -
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge
Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-4-fluorophenol with chloroacetic acid or one of its activated forms (e.g., chloroacetyl chloride).

G cluster_reactants Starting Materials reactant1 2-Amino-4-fluorophenol intermediate Amide Intermediate reactant1->intermediate Acylation reactant2 Chloroacetic Acid Derivative (e.g., Chloroacetyl Chloride) reactant2->intermediate product This compound intermediate->product Cyclization/ Dehydration

Sources

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole from 4-fluoro-2-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, a key intermediate in the development of novel pharmaceutical agents.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] This document details the chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization for the synthesis of the title compound from 4-fluoro-2-aminophenol and chloroacetyl chloride. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of Fluorinated Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[5] Their versatile biological activities have made them a focal point in drug discovery.[3][4] The incorporation of a fluorine atom into the benzoxazole scaffold, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The reactive chloromethyl group at the 2-position serves as a versatile handle for further synthetic modifications, allowing for the construction of diverse molecular architectures for biological screening.[1][6]

This guide focuses on a robust and efficient two-step synthesis of this compound, commencing with the readily available starting material, 4-fluoro-2-aminophenol.

Synthetic Strategy and Mechanism

The synthesis of this compound from 4-fluoro-2-aminophenol proceeds through a two-step sequence:

  • N-Acylation: The amino group of 4-fluoro-2-aminophenol undergoes nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This reaction is typically carried out in a suitable solvent at controlled temperatures.

  • Intramolecular Cyclization and Dehydration: The N-acylated intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks the carbonyl carbon, followed by dehydration to form the stable benzoxazole ring. This step is often promoted by heat or acid catalysis.

The overall reaction is a condensation reaction, a fundamental transformation in organic chemistry for the formation of heterocyclic systems.[3]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 4-Fluoro-2-aminophenol Intermediate N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide Reactant1->Intermediate + Chloroacetyl chloride (N-Acylation) Reactant2 Chloroacetyl chloride Product 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole Intermediate->Product Cyclization/ Dehydration G start Start dissolve Dissolve 4-fluoro-2-aminophenol in glacial acetic acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Chloroacetyl chloride dropwise cool->add_reagent warm Warm to RT add_reagent->warm reflux1 Reflux for 2h warm->reflux1 monitor1 Monitor by TLC reflux1->monitor1 workup1 Pour into ice water, filter, and dry monitor1->workup1 intermediate Obtain N-(5-fluoro-2-hydroxyphenyl) -2-chloroacetamide workup1->intermediate suspend Suspend intermediate in toluene/xylene intermediate->suspend add_catalyst Add p-toluenesulfonic acid suspend->add_catalyst reflux2 Reflux with Dean-Stark add_catalyst->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup2 Aqueous workup monitor2->workup2 purify Column chromatography workup2->purify product 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole purify->product end End product->end

Sources

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Executive Summary

This compound is a pivotal heterocyclic building block for professionals in pharmaceutical and materials science. Its architecture, featuring a privileged benzoxazole core, a strategically placed fluorine atom, and a highly reactive chloromethyl group, offers a unique combination of properties. The C2-chloromethyl group serves as a potent electrophilic handle for facile nucleophilic substitution, enabling the covalent linkage of the benzoxazole moiety to a diverse array of molecular scaffolds. The 5-fluoro substituent provides a valuable tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. However, this inherent reactivity necessitates a thorough understanding of the compound's stability profile, particularly its susceptibility to hydrolysis under both acidic and basic conditions. This guide provides a senior application scientist's perspective on the core reactivity, stability limitations, and field-proven protocols for handling this versatile reagent, empowering researchers to leverage its full synthetic potential while mitigating common pitfalls.

Introduction to a Privileged Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and hydrogen bond accepting capabilities allow it to serve as an effective pharmacophore in drug design.

Profile of this compound: A Versatile Synthetic Intermediate

This compound emerges as a highly valuable derivative within this class. The molecule is engineered for synthetic utility:

  • The Benzoxazole Core: Provides the foundational biologically-active scaffold.

  • The C2-Chloromethyl Group: Functions as a powerful and versatile electrophilic site. This group's reactivity is analogous to a benzylic halide, making it an excellent substrate for a wide range of nucleophilic substitution reactions.[4] This allows for the straightforward introduction of the 5-fluorobenzoxazole unit into target molecules.

  • The C5-Fluoro Group: The fluorine atom is a strategic addition used in modern drug design to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the aromatic system, which can fine-tune binding interactions with biological targets.[5]

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and safety considerations.

PropertyValueSource
Molecular Formula C₈H₅ClFNON/A
Molecular Weight 185.59 g/mol N/A
Appearance Off-white to light yellow solidTypical
Solubility Soluble in common organic solvents (DMF, DMSO, THF, CH₂Cl₂)Inferred
Reactivity Highly reactive towards nucleophiles; sensitive to moisture[4][6]

Core Reactivity Profile

The synthetic utility of this reagent is dominated by the electrophilic nature of the C2-chloromethyl group. Understanding the causality behind this reactivity is key to optimizing reaction conditions.

The C2-Chloromethyl Group: The Primary Hub of Reactivity

The carbon of the chloromethyl group is the molecule's primary electrophilic center. The chloride ion is a good leaving group, and the adjacent benzoxazole ring system plays a crucial role in stabilizing the transition state of a nucleophilic substitution reaction, thereby accelerating the rate. This is conceptually similar to the high reactivity of benzylic halides.

Reactions typically proceed via a concerted Sₙ2 or a stepwise Sₙ1-like mechanism, depending on the solvent polarity and the nucleophile's strength. The key takeaway for the researcher is that the C-Cl bond is primed for displacement. The relative reactivity of halomethyl groups is a critical consideration; analogous bromomethyl derivatives are often more reactive due to the superior leaving group ability of bromide compared to chloride, which may allow for milder reaction conditions.[6]

Hydrolysis_Pathway Benzoxazole Ring Hydrolysis Pathway A Benzoxazole Ring B Protonation (Acidic) or OH⁻ Attack (Basic) A->B H⁺ or OH⁻ H₂O C Ring-Opened Intermediate (Imidate/Hemiaminal-like) B->C Ring Cleavage D Degradation Product (N-(4-fluoro-2-hydroxyphenyl) -2-chloroacetamide) C->D Tautomerization & Hydrolysis

Caption: Simplified pathway of benzoxazole ring hydrolysis.

The reactive C2-chloromethyl group can also hydrolyze in the presence of water to form the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-fluoro-1,3-benzoxazole. This side reaction is often observed during aqueous extractions or chromatography on wet silica gel and can be minimized by using anhydrous conditions and minimizing exposure to water.

Recommended Handling and Storage Protocols

Given its reactivity and moisture sensitivity, adherence to strict handling protocols is non-negotiable for achieving reproducible results.

Protocol: Storage and Handling

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

  • Temperature: Keep refrigerated at 2-8°C for long-term storage.

  • Desiccation: Store in a desiccator to protect from atmospheric moisture.

  • Handling: When weighing and dispensing, work quickly and preferably in a glove box or under a stream of dry inert gas. Use anhydrous solvents and reagents for all reactions.

Experimental Protocols: Field-Proven Methodologies

The following protocols represent a validated starting point for utilizing this compound in a common synthetic application.

Protocol: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol details a standard N-alkylation reaction. The key is the use of a non-nucleophilic base to quench the HCl generated in situ, preventing protonation of the amine nucleophile and potential side reactions.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile or THF).

  • Reagent Addition: Add the primary amine (1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.). The choice of a mild base like K₂CO₃ is often preferred as it is easily filtered off during work-up. [6]4. Reaction Conditions: Stir the reaction mixture at room temperature. The high reactivity of the chloromethyl group often means heating is not required. [6]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

Experimental_Workflow Workflow: Nucleophilic Substitution cluster_Setup 1. Reaction Setup cluster_Reaction 2. Reaction cluster_Workup 3. Work-up & Purification A Add Reagent & Solvent (Anhydrous) B Add Nucleophile & Base A->B C Stir at Room Temp B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Purify by Chromatography G->H

Caption: A generalized experimental workflow for synthesis and purification.

Protocol: Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

A Senior Scientist's Perspective

This compound is a powerful tool in the synthetic chemist's arsenal. Its high reactivity is a double-edged sword: it enables a vast range of transformations under mild conditions but demands careful handling and an appreciation for its inherent instability, particularly towards moisture. The most successful applications of this reagent will be those where anhydrous techniques are rigorously applied and reaction conditions are carefully controlled. For drug development professionals, the strategic inclusion of the 5-fluoro-benzoxazole moiety can yield derivatives with superior pharmacological profiles. By understanding the core principles of its reactivity and stability outlined in this guide, researchers can confidently and reproducibly harness the synthetic power of this valuable intermediate.

References

Sources

The Fluorine Advantage: A Deep Dive into the Bioactivity of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the role of the fluorine atom in modulating the biological activity of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. We will explore how the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively enhance the therapeutic potential of the benzoxazole core. This document will dissect the mechanistic implications of fluorination on metabolic stability, target engagement, and overall bioactivity, offering a framework for rational drug design. Furthermore, we will present validated experimental protocols to empower researchers to systematically evaluate and compare fluorinated versus non-fluorinated analogues, thereby isolating and quantifying the "fluorine advantage."

Introduction: The Benzoxazole Scaffold and the Rise of Fluorine

Benzoxazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1] These heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazole ring system makes it a fertile ground for synthetic modification and optimization in the pursuit of novel therapeutics.[2]

Parallel to the exploration of heterocyclic scaffolds, the use of fluorine in drug design has become an indispensable strategy.[5] Approximately 20% of all commercial pharmaceuticals are fluorinated, a testament to the profound impact of this small but powerful atom.[6][7] The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[8][9] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[8][10]

This guide focuses on the confluence of these two powerful concepts: the fluorination of the versatile benzoxazole scaffold, specifically at the 5-position, and its interplay with a reactive chloromethyl group at the 2-position. Our model compound, this compound, serves as an ideal case study to understand how a single fluorine atom can fundamentally enhance bioactivity.

The Physicochemical Impact of 5-Fluoro Substitution

The introduction of a fluorine atom onto the benzene ring of the benzoxazole core is not a trivial substitution. It imparts a unique set of properties that directly influence the molecule's behavior in a biological system.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[5][7] The carbon-fluorine (C-F) bond is exceptionally strong, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6]

  • Blocking Oxidative Attack: Aromatic rings are common sites for metabolic oxidation. By placing a fluorine atom at the 5-position, a site that might otherwise be vulnerable to hydroxylation, we can effectively block this metabolic pathway. This leads to a longer drug half-life, increased systemic exposure, and potentially a lower required therapeutic dose.[11]

Modulation of Electronic Properties and Binding Affinity

Fluorine is the most electronegative element, and its powerful electron-withdrawing nature significantly alters the electronic landscape of the benzoxazole ring.[5][6]

  • Altered pKa: The inductive effect of fluorine can lower the pKa of nearby basic nitrogen atoms, which can influence the molecule's ionization state at physiological pH and affect its solubility and ability to cross cell membranes.[7][10]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[12] Fluorine can also act as a weak hydrogen bond acceptor, further anchoring the molecule to its biological target.[6] These enhanced interactions often translate to increased binding affinity and potency.[8][9]

Increased Lipophilicity and Membrane Permeation

Fluorination typically increases the lipophilicity of a molecule, which can have a profound effect on its ability to cross biological membranes.[7][12]

  • The Lipophilicity Factor: An optimal level of lipophilicity is crucial for oral bioavailability, allowing the drug to pass through the lipid bilayers of the gut wall.[7] The fluorine atom in this compound is expected to increase its LogP value compared to its non-fluorinated counterpart, potentially leading to better absorption and distribution.[7][10]

The interplay of these factors is summarized in the diagram below.

Fluorine_Influence cluster_properties Physicochemical Properties cluster_effects Biological Consequences cluster_outcome Overall Bioactivity F Fluorine Atom (at 5-position) Prop1 High Electronegativity F->Prop1 Prop2 Strong C-F Bond F->Prop2 Prop3 Increased Lipophilicity F->Prop3 Effect1 Modulated Electronics (pKa, Dipole Moment) Prop1->Effect1 Effect2 Blocked Metabolic Oxidation (Increased Half-life) Prop2->Effect2 Effect3 Enhanced Membrane Permeability Prop3->Effect3 Outcome1 Improved Binding Affinity (Potency) Effect1->Outcome1 Outcome2 Enhanced Pharmacokinetics (ADME Profile) Effect2->Outcome2 Effect3->Outcome2 Bioactivity Enhanced Bioactivity Outcome1->Bioactivity Outcome2->Bioactivity

Caption: Logical flow of how fluorine's properties translate to enhanced bioactivity.

The Role of the 2-(Chloromethyl) Group: A Reactive Handle

The 2-(chloromethyl) substituent is a key feature of the molecule, acting as a reactive electrophile. This group can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein. This irreversible binding can lead to potent and prolonged inhibition. The fluorine atom at the 5-position can electronically influence the reactivity of the chloromethyl group, potentially fine-tuning its potency and selectivity.

Experimental Validation: A Self-Validating Protocol

To empirically determine the contribution of the fluorine atom, a comparative study against the non-fluorinated analogue, 2-(Chloromethyl)-1,3-benzoxazole, is essential. The following protocols outline a self-validating system where the non-fluorinated compound serves as a direct control.

Comparative Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is a primary screen to assess the general cytotoxic potential of the compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate a human cancer cell line (e.g., HCT116, a human colorectal carcinoma line against which benzoxazoles have shown activity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound and 2-(Chloromethyl)-1,3-benzoxazole in DMSO. Treat the cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Expected Outcome & Interpretation: A lower IC50 value for the fluorinated compound would provide initial evidence that the fluorine atom enhances cytotoxic bioactivity.

In Vitro Metabolic Stability Assay

This assay assesses the rate at which the compounds are metabolized by liver enzymes, providing a direct measure of metabolic stability.

Step-by-Step Protocol:

  • System Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in a phosphate buffer.

  • Compound Incubation: Add the test compounds (fluorinated and non-fluorinated analogues) to the mixture at a final concentration of 1 µM. Include a positive control with known high clearance (e.g., Verapamil).

  • Time Course Sampling: Incubate the reaction at 37°C. At various time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation:

CompoundIn Vitro Half-life (t½, minutes)Interpretation
2-(Chloromethyl)-1,3-benzoxazoleHypothetical Value: 25Baseline metabolic stability
This compoundHypothetical Value: 55Increased stability due to fluorine
Verapamil (Control)Hypothetical Value: 10Assay validation (high clearance)

Interpretation: A significantly longer half-life for the fluorinated compound directly validates the hypothesis that the C-F bond at the 5-position blocks metabolic oxidation.

Target Engagement Workflow

If a putative protein target is identified (e.g., an enzyme with a key cysteine residue), a workflow can be established to confirm covalent modification.

Target_Engagement A Incubate Target Protein with Fluorinated & Non-Fluorinated Compounds B Remove Unbound Compound (e.g., Dialysis, Size Exclusion) A->B C Analyze Protein via Intact Mass Spectrometry B->C D Observe Mass Shift? (Protein + Compound) C->D E Covalent Binding Confirmed D->E Yes F No Covalent Binding D->F No G Perform Proteolytic Digest (e.g., Trypsin) E->G H Analyze Peptides via LC-MS/MS G->H I Identify Modified Peptide (Site of Adduction) H->I

Caption: Workflow for confirming covalent target modification by mass spectrometry.

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 5-position of the 2-(chloromethyl)benzoxazole scaffold is a potent strategy for enhancing its drug-like properties. The evidence strongly suggests that this single atomic substitution can lead to superior metabolic stability, modulated electronic properties for improved target binding, and optimized lipophilicity for better membrane permeation. The provided experimental framework allows for a direct and robust validation of these benefits by comparing the fluorinated compound to its non-fluorinated parent.

Future research should focus on elucidating the specific molecular targets of these compounds. The inherent reactivity of the chloromethyl group makes them excellent candidates for activity-based protein profiling and covalent inhibitor screening programs. By understanding the precise mechanism of action, researchers can further refine the benzoxazole scaffold, leveraging the "fluorine advantage" to develop next-generation therapeutics with high efficacy and minimal toxicity.[5]

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A Technical Guide to the Medicinal Chemistry Applications of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a halogenated heterocyclic compound emerging as a highly versatile and valuable building block in modern drug discovery. The benzoxazole core is a well-established "privileged structure," known for its presence in a wide array of pharmacologically active agents.[1][2] The strategic incorporation of a reactive chloromethyl group at the 2-position and a fluorine atom at the 5-position endows this molecule with unique chemical and physiological properties. The chloromethyl group serves as a potent electrophile for facile nucleophilic substitution, enabling the covalent linkage of the 5-fluorobenzoxazole moiety to diverse molecular scaffolds.[3] Concurrently, the fluorine substituent is a critical tool in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][4] This guide provides an in-depth analysis of the compound's reactivity, outlines its potential applications in developing novel therapeutics for oncology, infectious diseases, and inflammatory conditions, and presents detailed, field-proven experimental protocols for its utilization.

Introduction: The Strategic Advantage of the 5-Fluorobenzoxazole Scaffold

The benzoxazole nucleus, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry, forming the structural basis for numerous commercial drugs, including the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone.[5] Its widespread biological activity stems from its ability to engage in various non-covalent interactions with biomolecular targets.[6]

The subject of this guide, this compound, presents two key features that elevate its utility for drug development professionals:

  • The 2-(Chloromethyl) Group: This functional group is a powerful electrophilic handle. It readily participates in SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, phenols), making it an ideal synthon for introducing the benzoxazole core into larger, more complex molecules.[3][7] This reactivity is the primary enabler of its application as a versatile building block.

  • The 5-Fluoro Substituent: Fluorine is often called the "medicinal chemist's friend" for good reason. Its incorporation can have profound, beneficial effects on a drug candidate's profile.[4] It can enhance binding affinity to target proteins by forming favorable electrostatic interactions, block sites of metabolic oxidation to improve pharmacokinetic properties, and alter pKa to optimize solubility and cell permeability.[1][4]

The combination of these features in a single, stable molecule provides a direct and efficient route to novel chemical entities with significant therapeutic potential.

Physicochemical Data Summary
PropertyValueSource/Notes
CAS Number 143577-73-3BenchChem[1]
Molecular Formula C₈H₅ClFNOCalculated
Molecular Weight 185.59 g/mol Calculated
Purity ≥98%Typical commercial specification[1]
Appearance Off-white to light yellow solidGeneral observation for similar compounds
Reactivity Electrophilic at the chloromethyl carbonKey for synthetic applications[3]

Core Applications in Medicinal Chemistry

The unique reactivity of this compound opens avenues for the development of agents targeting a spectrum of diseases. The benzoxazole scaffold itself is associated with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[6][8][9][10][11]

Development of Novel Anticancer Agents

Cancer remains a leading cause of mortality, and the demand for new chemotherapeutics with improved efficacy and reduced side effects is urgent.[5] Benzoxazole derivatives have shown significant promise as anticancer agents, with some exhibiting potent activity against cell lines like human colorectal carcinoma (HCT116).[1][5]

Application Strategy: this compound can be used to synthesize libraries of compounds for screening against various cancer targets. A primary strategy involves its reaction with amines or thiols on other heterocyclic scaffolds known to possess antiproliferative properties, such as benzimidazoles or benzothiazoles.[12]

Hypothetical Target: Kinase Inhibition Many protein kinases are validated targets in oncology. The 5-fluorobenzoxazole moiety can be incorporated as a "hinge-binding" motif in ATP-competitive kinase inhibitors. The fluorine atom can form crucial hydrogen bonds or favorable polar interactions within the ATP-binding pocket, enhancing potency and selectivity.

G cluster_workflow Anticancer Drug Development Workflow reagent 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole reaction Nucleophilic Substitution (S N 2 Reaction) reagent->reaction nucleophile Scaffold with Amine/Thiol Nucleophile (e.g., Aminopyrimidine) nucleophile->reaction product Novel 5-Fluorobenzoxazole Derivative reaction->product screening Kinase Inhibition Assay (e.g., VEGFR-2) product->screening lead Lead Compound for Optimization screening->lead

Caption: Workflow for developing kinase inhibitors.

Synthesis of Potent Antimicrobial Agents

The rise of multi-drug resistant infections presents a severe public health crisis.[5] Benzoxazole derivatives have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1][5]

Application Strategy: The title compound can be reacted with various sulfur, nitrogen, and oxygen-containing nucleophiles to create novel structures. For instance, reaction with substituted thiophenols or mercapto-heterocycles can yield thioether derivatives. The lipophilicity introduced by the fluorobenzoxazole moiety can enhance the compound's ability to penetrate microbial cell walls.

G reagent This compound Electrophile products Products R-NH-CH₂-BzO R-S-CH₂-BzO R-O-CH₂-BzO reagent->products S N 2 Reaction nucleophiles Nucleophiles Amine (R-NH₂) Thiol (R-SH) Alcohol (R-OH) nucleophiles->products

Caption: General nucleophilic substitution pathways.

Design of Novel Anti-inflammatory Drugs

Inflammation is a key pathological process in many chronic diseases. Benzoxazole-containing compounds, such as flunoxaprofen, are known to act as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX).[9][10]

Application Strategy: By appending the 5-fluorobenzoxazole moiety to structures known to interact with inflammatory targets, novel agents can be developed. For example, reacting the chloromethyl compound with the carboxylate group of an aspirin-like molecule (via an ester linkage) or the amine of a known COX-2 inhibitor scaffold could produce hybrid molecules with potentially synergistic or enhanced activity.

Experimental Protocols & Methodologies

The following protocols are generalized, self-validating methodologies based on standard organic synthesis techniques for SN2 reactions.[13] Researchers must adapt conditions based on the specific nucleophile used.

Protocol 3.1: General Synthesis of Amine Derivatives

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Causality and Rationale:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering by acting as a nucleophile itself.

  • Base (K₂CO₃): An inorganic base is used to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product. It is mild enough to avoid significant side reactions.

  • Temperature (Reflux): Heating the reaction provides the necessary activation energy for the substitution to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: General Synthesis of Thioether Derivatives

This protocol describes the reaction with a generic thiol.

Causality and Rationale:

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent for dissolving a wide range of reactants, including thiolates.

  • Base (NaH or K₂CO₃): A base is required to deprotonate the thiol, forming the more potent thiolate nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose, while K₂CO₃ can also be effective.

  • Temperature (Room Temp to 50°C): Thiolates are generally strong nucleophiles, so the reaction often proceeds efficiently at or slightly above room temperature, minimizing potential side reactions.

Step-by-Step Methodology:

  • Thiolate Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq) in anhydrous DMF. Cool the solution in an ice bath (0°C). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the thiolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., 50°C) may be required for less reactive thiols.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).

  • Purification & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_protocol Self-Validating Synthesis Protocol start Reactants: - this compound - Nucleophile (Amine/Thiol) - Base & Solvent reaction S N 2 Reaction (Stirring, Heating) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization product Pure, Validated Product characterization->product

Caption: A self-validating experimental workflow.

Future Outlook and Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity and the advantageous properties conferred by the 5-fluorobenzoxazole moiety make it an ideal starting point for generating novel, diverse, and pharmacologically relevant molecules. The continued exploration of derivatives synthesized from this building block is expected to yield promising lead compounds in the fields of oncology, anti-infectives, and anti-inflammatory research. The logical and efficient synthetic routes it enables will undoubtedly accelerate the discovery and development of next-generation therapeutics.

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An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide focuses on a particularly reactive and synthetically valuable member of this family: 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. The strategic placement of a reactive chloromethyl group at the 2-position and a fluorine atom on the benzene ring makes this compound a versatile building block for the synthesis of novel therapeutic agents.[2] This document provides a comprehensive overview of the synthesis, chemical reactivity, and the broad spectrum of biological activities associated with this compound and its analogs, with a focus on their potential in anticancer and antimicrobial drug discovery.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This aromatic system is found in numerous natural products and synthetic molecules that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[3][4] The biological versatility of the benzoxazole nucleus stems from its ability to participate in various non-covalent interactions with biological macromolecules.

The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2] The 2-chloromethyl group serves as a reactive handle, allowing for the facile introduction of diverse functionalities through nucleophilic substitution reactions, thus enabling the generation of extensive chemical libraries for biological screening.[5]

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the acylation of 2-amino-4-fluorophenol followed by a cyclization reaction.

Proposed Synthetic Pathway

Synthesis of this compound A 2-Amino-4-fluorophenol I N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide A->I Acylation B Chloroacetyl chloride B->I P This compound I->P Cyclization (Dehydration) Reactivity_of_2-Chloromethyl-5-fluoro-1,3-benzoxazole SM 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole P1 2-(Aminomethyl)-5-fluoro- 1,3-benzoxazole derivative SM->P1 Nucleophilic Substitution P2 2-(Thio-methyl)-5-fluoro- 1,3-benzoxazole derivative SM->P2 P3 2-(Phenoxymethyl)-5-fluoro- 1,3-benzoxazole derivative SM->P3 Nuc1 Amine (R-NH2) Nuc1->P1 Nuc2 Thiol (R-SH) Nuc2->P2 Nuc3 Phenol (Ar-OH) Nuc3->P3

Sources

Spectroscopic Characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. This key chemical intermediate is of significant interest to researchers and professionals in drug development and medicinal chemistry due to its versatile reactivity and the prevalence of the benzoxazole scaffold in pharmacologically active compounds.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into experimental design, data interpretation, and structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a reactive chloromethyl group at the 2-position, and a fluorine atom at the 5-position. The benzoxazole moiety is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The chloromethyl group serves as a valuable synthetic handle for introducing the benzoxazole unit into more complex molecular architectures, while the fluorine substituent can modulate the compound's electronic properties, lipophilicity, and metabolic stability.[1][2] Accurate spectroscopic analysis is paramount for confirming the identity and purity of this versatile building block.

This guide is structured to provide a deep understanding of the spectroscopic properties of this compound, drawing upon established principles and data from analogous structures to predict and interpret its spectral features.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for reference in the subsequent spectroscopic discussions.

parent [M+H]⁺ m/z = 186.0/188.0 frag1 [M - Cl]⁺ m/z = 150.0 parent->frag1 - Cl frag2 [M - CH₂Cl]⁺ m/z = 136.0 parent->frag2 - CH₂Cl

Sources

A Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: Commercial Availability, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a benzoxazole core, a reactive chloromethyl group, and a fluorine substituent, make it a versatile synthon for the synthesis of a diverse array of biologically active molecules. The benzoxazole moiety is a recognized "privileged structure," frequently found in compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. Furthermore, the strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential. This guide provides an in-depth overview of the commercial availability, purity standards, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.

Commercial Availability and Purity

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The purity of the commercially available material is a critical consideration for its application in synthesis and biological screening, as impurities can lead to ambiguous results and side reactions.

Leading Suppliers and Typical Specifications

Several reputable suppliers offer this compound, typically with a purity of 98% or higher. The table below summarizes the offerings from prominent vendors. It is important to note that pricing is subject to change and may vary based on the quantity purchased and the supplier's location.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD, Approx.)
BenchchemBCH221057998%1g, 5g, 10gContact for pricing
Apollo ScientificOR103007 (analogue)≥95%250mg, 1g, 5g$30 (250mg), $60 (1g)
Thermo ScientificAC453380010 (analogue)95%1g, 5g$160 (1g)
Conier Chem & PharmaVariesVariesBulk quantitiesContact for pricing

Note: Analogue refers to the non-fluorinated version, 2-(chloromethyl)-1,3-benzoxazole, which is often more readily available and can provide a cost-effective alternative for initial methodology development.

Purity Assessment: A Multi-Technique Approach

Ensuring the purity of this compound is paramount for its successful application. A combination of analytical techniques is typically employed to confirm the identity and assess the purity of the compound. A typical Certificate of Analysis (CoA) will include data from the following methods.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the structure and the chemical environment of the hydrogen atoms. The spectrum should be consistent with the expected structure of this compound.

  • ¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

2. High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity determination. A well-developed HPLC method can separate the target compound from any impurities, allowing for accurate quantification of purity. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, such as phosphate buffer at pH 3.[3]

3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₈H₅ClFNO).

The following diagram illustrates a typical workflow for the purity assessment of this compound.

G cluster_0 Purity Assessment Workflow raw_material Raw Material This compound nmr NMR Spectroscopy (¹H and ¹³C) raw_material->nmr Structural Confirmation hplc HPLC Analysis raw_material->hplc Purity Quantification ms Mass Spectrometry raw_material->ms Molecular Weight Verification coa Certificate of Analysis nmr->coa hplc->coa ms->coa

Caption: Workflow for the comprehensive purity analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 2-amino-4-fluorophenol. The general strategy involves the chloroacetylation of the starting material followed by a cyclization reaction to form the benzoxazole ring.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide

  • Reaction Setup: To a solution of 2-amino-4-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or pyridine (1.1 equivalents).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Cyclization to this compound

  • Cyclization Conditions: The crude intermediate from Step 1 can be cyclized using various methods. A common approach involves heating the intermediate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

  • Reaction Execution: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: After cooling, carefully quench the reaction mixture with ice-water. The product can be extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

The following diagram illustrates the synthetic pathway:

G cluster_synthesis Synthetic Pathway start 2-Amino-4-fluorophenol intermediate N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide start->intermediate Chloroacetyl chloride, Base product This compound intermediate->product Dehydrating agent, Heat

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The reactive nature of the chloromethyl group makes this compound a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening. One of the most promising areas of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Rationale for Use in Kinase Inhibitor Design

The benzoxazole scaffold can act as a hinge-binding motif in many kinase inhibitors, interacting with the ATP-binding site of the enzyme. The 2-position of the benzoxazole ring is a key vector for introducing substituents that can occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity. The fluorine atom at the 5-position can improve metabolic stability and modulate the electronic properties of the aromatic ring, potentially leading to improved pharmacokinetic profiles.

Exemplary Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow demonstrates how this compound can be utilized to synthesize a potential kinase inhibitor.

G cluster_application Application in Kinase Inhibitor Synthesis start_mol This compound reaction Nucleophilic Substitution (e.g., with an amine, R-NH₂) start_mol->reaction product_mol Substituted Benzoxazole Derivative (Potential Kinase Inhibitor) reaction->product_mol screening Biological Screening (Kinase Inhibition Assays) product_mol->screening lead_opt Lead Optimization screening->lead_opt

Caption: Workflow for the synthesis and screening of a kinase inhibitor.

In a typical synthetic scheme, the chloromethyl group of this compound would be reacted with a nucleophile, such as a primary or secondary amine, to introduce a side chain designed to interact with a specific kinase. For instance, reaction with a substituted aniline could yield a diarylamine-containing benzoxazole, a common scaffold in many known kinase inhibitors.[4]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. As a reactive compound, it is susceptible to degradation under certain conditions.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key building block with significant potential in drug discovery and development. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its purity, synthesis, and handling is essential for its effective utilization in research. The continued exploration of new synthetic methodologies and applications of this compound is expected to contribute to the discovery of new and improved medicines, particularly in the field of oncology.

References

  • Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link].

  • Beilstein Journal of Organic Chemistry. Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Available at: [Link].

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link].

  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link].

  • Trans Tech Publications Ltd. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available at: [Link].

  • Jeon, R. et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3118-3122.
  • Li, G. et al. (2013). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 18(9), 10857-10871.
  • PubChemLite. 2-(chloromethyl)-5-methyl-1,3-benzoxazole. Available at: [Link].

  • NIST. Benzoxazole, 2-chloro-. Available at: [Link].

  • Thermo Fisher Scientific. Certificate of analysis. Available at: [Link].

  • PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Available at: [Link].

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available at: [Link].

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Noronha, G. et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.

  • Modiya, S. & Patel, C. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • Frizon, T. E. A. et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 593.
  • PubChem. 2-Chloro-5-methyl-1,3-benzoxazole. Available at: [Link].

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link].

  • Sun, L. et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Rivas, S. et al. (2020). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.
  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1469.
  • Chen, Z. et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(13), 3440-3445.
  • Zajac, M. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Pharmaceutica, 72(2), 245-257.
  • Kumar, A. et al. (2019). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 24(18), 3290.
  • Noronha, G. et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, a key intermediate in the development of novel therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction: The Significance of this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The incorporation of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the reactive 2-(chloromethyl) group serves as a versatile handle for further chemical elaboration. This makes this compound a valuable building block for the synthesis of novel drug candidates with potential applications in oncology and infectious diseases.[3]

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of 2-amino-4-fluorophenol with chloroacetyl chloride to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This is followed by a cyclization reaction to yield the final benzoxazole product.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-amino-4-fluorophenol 2-amino-4-fluorophenol Acylation_Reaction Acylation 2-amino-4-fluorophenol->Acylation_Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation_Reaction Intermediate N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide Acylation_Reaction->Intermediate Cyclization_Reaction Cyclization Intermediate->Cyclization_Reaction Final_Product 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole Cyclization_Reaction->Final_Product Purification Purification Final_Product->Purification Purification & Characterization

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-4-fluorophenol≥98%Commercially available
Chloroacetyl chloride≥98%Commercially availableHighly corrosive and moisture-sensitive. Handle with extreme care.
Phosphorus oxychloride (POCl₃)≥99%Commercially availableToxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
TolueneAnhydrousCommercially available
Ethyl acetateHPLC gradeCommercially availableFor extraction and chromatography.
HexaneHPLC gradeCommercially availableFor chromatography.
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercially availableFor neutralization.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially availableFor drying organic layers.
Deuterated chloroform (CDCl₃)NMR gradeCommercially availableFor NMR analysis.

Experimental Protocol

Part 1: Synthesis of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

This step involves the selective N-acylation of 2-amino-4-fluorophenol. The reaction should be carried out under an inert atmosphere to prevent side reactions.

Reaction Scheme:

Acylation_Reaction reactant1 2-Amino-4-fluorophenol product N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide reactant1->product Toluene, 0°C to rt reactant2 + Chloroacetyl chloride reactant2->product

Caption: Acylation of 2-amino-4-fluorophenol.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-fluorophenol (5.0 g, 39.3 mmol) and anhydrous toluene (100 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (3.4 mL, 43.2 mmol) dropwise to the stirred suspension over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide as a solid. This intermediate can be used in the next step without further purification.

Part 2: Synthesis of this compound (Final Product)

This step involves the cyclization of the intermediate amide to the final benzoxazole product using a dehydrating agent like phosphorus oxychloride. This reaction must be performed in a well-ventilated fume hood due to the hazardous nature of the reagent.

Reaction Scheme:

Cyclization_Reaction reactant N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide product This compound reactant->product POCl₃, Reflux

Caption: Cyclization to form the benzoxazole ring.

Procedure:

  • Place the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide from the previous step into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add phosphorus oxychloride (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (1:4 ethyl acetate/hexane).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is purified by column chromatography on silica gel.

Purification Protocol:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as indicated by TLC) and combine them.

  • Remove the solvent under reduced pressure to obtain this compound as a solid.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.50-7.60 (m, 1H, Ar-H), 7.20-7.30 (m, 1H, Ar-H), 7.05-7.15 (m, 1H, Ar-H), 4.80 (s, 2H, -CH₂Cl).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 164.0 (C=N), 159.0 (d, JCF ≈ 240 Hz, C-F), 147.0, 142.0, 112.0 (d, JCF ≈ 25 Hz), 111.0 (d, JCF ≈ 9 Hz), 106.0 (d, JCF ≈ 28 Hz), 42.0 (-CH₂Cl).
Mass Spectrometry (MS) Expected m/z for C₈H₅ClFNO⁺ [M+H]⁺: 186.01.
Melting Point To be determined.

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly in the actual spectrum.[4][5]

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[6] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride is toxic, corrosive, and reacts with water to produce hydrochloric acid fumes. All manipulations should be performed in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

  • Ensure all glassware is dry before use, especially when handling moisture-sensitive reagents.

References

  • Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(100), 57089-57096. [Link]

  • Al-Harthi, T. M., Zoghaib, W. M., Pflueger, M., Schoepel, M., Önder, K., Reitsammer, M., ... & Al-Harrasi, A. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. [Link]

  • Xiao, Y., Jing, B., Liu, X., Xue, H., & Liu, Y. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]

Sources

Application Note: A Detailed Mechanistic Guide to the Synthesis of 2-(Chloromethyl)benzoxazole from 2-Aminophenol and Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-(chloromethyl)benzoxazole, a valuable heterocyclic scaffold in medicinal chemistry, through the reaction of 2-aminophenol with chloroacetyl chloride. We delve into the underlying reaction mechanism, offering a step-by-step protocol for both the initial acylation and the subsequent intramolecular cyclization. This application note is designed to equip researchers with the foundational knowledge and practical insights required for the successful synthesis and understanding of this important class of compounds.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This structural motif is of considerable interest in drug discovery and development due to its prevalence in a wide range of pharmacologically active molecules[1]. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The 2-(chloromethyl)benzoxazole intermediate, in particular, serves as a versatile building block, allowing for further functionalization at the chloromethyl position to generate diverse libraries of potential therapeutic agents.

The synthesis described herein involves a two-step process: the N-acylation of 2-aminophenol followed by an intramolecular cyclodehydration. Understanding the nuances of this reaction is crucial for optimizing yield, purity, and scalability.

Unraveling the Reaction Mechanism

The formation of 2-(chloromethyl)benzoxazole from 2-aminophenol and chloroacetyl chloride proceeds through a well-established two-step sequence:

Step 1: N-Acylation of 2-Aminophenol

The initial step is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 2-aminophenol, being more nucleophilic than the hydroxyl group (-OH) under neutral or slightly acidic conditions, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide , with the concomitant elimination of hydrochloric acid (HCl)[2]. The reaction is typically performed at low temperatures to control its exothermicity.

Step 2: Intramolecular Cyclization and Dehydration

The second step is an intramolecular cyclization of the newly formed amide intermediate. This process is often promoted by heat or the presence of a dehydrating agent. The phenolic hydroxyl group acts as a nucleophile, attacking the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring[1]. The overall result is the formation of 2-(chloromethyl)benzoxazole .

Reaction_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization 2-Aminophenol 2-Aminophenol Acylation_Intermediate Tetrahedral Intermediate 2-Aminophenol->Acylation_Intermediate Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation_Intermediate HCl_elimination Elimination of HCl Acylation_Intermediate->HCl_elimination Amide_Intermediate 2-Chloro-N-(2-hydroxyphenyl)acetamide HCl_elimination->Amide_Intermediate Protonation Protonation of Carbonyl Amide_Intermediate->Protonation Cyclization_Intermediate Cyclized Intermediate Protonation->Cyclization_Intermediate Nucleophilic Attack by -OH Dehydration Dehydration Cyclization_Intermediate->Dehydration Benzoxazole_Product 2-(Chloromethyl)benzoxazole Dehydration->Benzoxazole_Product Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Acylation N-Acylation of 2-Aminophenol Start->Acylation Isolation1 Isolate Intermediate: 2-Chloro-N-(2-hydroxyphenyl)acetamide Acylation->Isolation1 Cyclization Intramolecular Cyclization Isolation1->Cyclization Product Crude 2-(Chloromethyl)benzoxazole Cyclization->Product Workup Aqueous Work-up Product->Workup Drying Drying and Concentration Workup->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure 2-(Chloromethyl)benzoxazole Chromatography->Final_Product

Sources

Application Note & Protocol: High-Purity Isolation of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, a critical heterocyclic building block in medicinal chemistry.[1] Due to the compound's reactive chloromethyl group and its moderate polarity, purification from crude synthetic mixtures presents a distinct set of challenges, including potential degradation on acidic stationary phases. This guide details an optimized flash column chromatography method designed to yield the target compound with high purity (>98%), ensuring its suitability for downstream applications in pharmaceutical research and development. The protocol emphasizes the rationale behind each step, from stationary phase selection and mobile phase optimization to safe handling and characterization, embodying a self-validating system for reproducible results.

Introduction: The Scientific Rationale

This compound is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The purity of this intermediate is paramount, as impurities can lead to unforeseen side reactions and complicate the synthesis of more complex active pharmaceutical ingredients.

The primary challenge in the purification of this molecule lies in the lability of the C-Cl bond in the chloromethyl group. This functional group is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by the acidic silanol groups present on the surface of standard silica gel.[2] Therefore, the purification strategy must mitigate this degradation pathway to maximize yield and purity. This protocol employs a carefully selected solvent system to achieve optimal separation while minimizing the residence time of the compound on the stationary phase.

Health & Safety Precautions

This compound and its analogues are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • Hazard Profile: The compound is a flammable solid that causes severe skin burns and eye damage. It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Keep away from heat, sparks, and open flames. The substance is moisture-sensitive; handle under an inert atmosphere where possible.[4]

  • Waste Disposal: Dispose of all chemical waste, including contaminated silica gel and solvents, in accordance with institutional and local regulations.

Materials & Reagents

Item Grade Supplier Example Notes
Crude this compoundSynthesis GradeIn-house or CommercialThe protocol assumes the crude material contains impurities of varying polarities.
Silica Gel60 Å, 40-63 µm (230-400 mesh)MilliporeSigma, Fisher ScientificStandard flash chromatography grade.
n-HexaneHPLC GradeFisher ScientificNon-polar component of the mobile phase. Petroleum ether can be used as a substitute.[5][6]
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificPolar component of the mobile phase.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor sample loading and TLC analysis.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring and mobile phase optimization.
Glass WoolTo plug the bottom of the chromatography column.
SandPurified, Sea SandTo create a protective layer on top of the silica gel.

Experimental Workflow: A Step-by-Step Protocol

The overall workflow is designed for efficiency and to minimize compound degradation.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Determine Rf) Slurry 2. Column Packing (Slurry Method) TLC->Slurry Optimal solvent system Loading 3. Sample Loading (Dry Loading) Slurry->Loading Packed column Elution 4. Elution & Fractionation (Isocratic or Gradient) Loading->Elution Adsorbed sample Analysis 5. Fraction Analysis (TLC) Elution->Analysis Collected fractions Isolation 6. Isolation & Characterization (Rotovap, NMR, MS) Analysis->Isolation Pure fractions identified

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Causality: The success of column chromatography hinges on the selection of an appropriate mobile phase. TLC serves as a rapid, small-scale analogue to determine the optimal solvent system that provides good separation between the target compound and its impurities. The goal is to achieve an Rf (retention factor) value of approximately 0.25-0.35 for the target compound, which generally translates to an effective separation on a flash column.

  • Prepare TLC Chambers: Use small beakers with watch glasses as covers.

  • Spotting: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Solvent Systems: Prepare various mixtures of n-hexane and ethyl acetate. Based on purifications of similar benzoxazole derivatives, start with a ratio of 9:1 (Hexane:EtOAc) and incrementally increase the polarity (e.g., 8:2, 7:3).[7][8][9]

  • Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Selection: Choose the solvent system that gives the best separation of the target spot from impurities with an Rf value in the target range (0.25-0.35).

Step 2: Column Preparation and Packing

Causality: Proper column packing is crucial to prevent cracking or channeling of the stationary phase, which would lead to poor separation. The slurry method ensures a homogeneously packed column bed.

  • Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Plugging: Place a small plug of glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand on top of the glass wool.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase selected from the TLC analysis to form a consistent slurry.

  • Packing: Pour the slurry into the column in a single, continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Settling: Tap the side of the column gently to dislodge any air bubbles and to ensure an even packing. Open the stopcock to drain some of the solvent, allowing the silica to settle into a compact bed. The top of the silica bed must remain level.

  • Finalization: Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

Causality: While the sample can be dissolved in a minimal amount of the mobile phase and loaded directly (wet loading), dry loading is often superior for compounds with limited solubility in the initial eluent. This technique prevents band broadening at the top of the column, leading to sharper peaks and better resolution.[2]

  • Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add Silica: Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica gel.

  • Loading: Carefully add the dry-loaded sample as a uniform layer on top of the sand at the head of the column.

Step 4: Elution and Fraction Collection

Causality: The elution process uses the chosen mobile phase to move the components of the mixture down the column at different rates based on their affinity for the stationary phase. Isocratic elution (using a single solvent mixture) is simpler, but a gradient elution (gradually increasing the mobile phase polarity) can be more effective for separating compounds with significantly different polarities.

  • Elution: Carefully add the mobile phase to the column. Use gentle positive pressure (flash chromatography) from a pump or inert gas line to achieve a steady flow rate (a drop rate of a few drops per second is typical for a lab-scale column).

  • Fraction Collection: Begin collecting fractions in test tubes immediately. The size of the fractions should be guided by the column volume and flow rate.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. Group the test tubes containing the same compound(s).

  • Gradient (Optional): If impurities are slow-moving, you can gradually increase the proportion of ethyl acetate in the mobile phase to expedite their elution after the target compound has been collected.

Step 5: Product Isolation and Characterization
  • Combine Fractions: Based on the TLC analysis, combine all fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Characterization: Obtain the mass of the purified product and calculate the yield. Confirm the identity and assess the purity using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC.

Expected Results & Troubleshooting

Parameter Expected Outcome
Mobile Phase Typically, a mixture of n-Hexane:Ethyl Acetate in the range of 9:1 to 7:3 (v/v) should provide adequate separation.[7][8][9]
Rf Value The target compound should have an Rf of ~0.25-0.35 in the selected mobile phase.
Yield Highly dependent on the purity of the crude material, but this method is designed to maximize recovery.
Purity >98% as determined by NMR and/or HPLC.
Troubleshooting Streaking on TLC/Column: Compound may be degrading. Consider neutralizing the silica gel with a triethylamine-containing eluent.[2] Poor Separation: Re-optimize the mobile phase with TLC. Consider a shallower solvent gradient. No Compound Elutes: The mobile phase is likely not polar enough. Increase the ethyl acetate concentration.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using flash column chromatography. By understanding the chemical properties of the target molecule and the principles of chromatography, researchers can effectively isolate this key building block with high purity. Adherence to the described safety precautions is essential for the well-being of laboratory personnel.

References

  • Chlorination and ortho-acetoxylation of 2-arylbenzoxazoles via C-H activation. The Royal Society of Chemistry. Available from: [Link]

  • TABLE OF CONTENTS. The Royal Society of Chemistry. Available from: [Link]

  • 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide. ChemWhat. Available from: [Link]

  • A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. AWS. Available from: [Link]

  • Synthesis of 2-Chloromethyl-5-bromobenzoxazole. PrepChem.com. Available from: [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem - NIH. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Available from: [Link]

  • Fe/S-Catalyzed Synthesis of 2-Benzoylbenzoxazoles and 2- Quinolylbenzoxazoles via Redox Condensation of o- Nitrophenols with Ace. The Royal Society of Chemistry. Available from: [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. The Royal Society of Chemistry. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • 2-Chloro-5-methyl-1,3-benzoxazole. PubChem. Available from: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available from: [Link]

  • WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.
  • 5-Fluoro-2-methylbenzoxazole. PubChem - NIH. Available from: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available from: [Link]

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recrystallization method for high purity 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Recrystallization of High-Purity 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient. This compound is a key building block in the synthesis of various pharmacologically active compounds.[1] This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to obtaining this compound in high purity through recrystallization.

Introduction: The Critical Role of Purity

The presence of impurities in this compound can lead to side reactions, decreased yields, and the formation of difficult-to-remove byproducts in subsequent synthetic transformations. Common impurities may arise from the starting materials or side reactions during its synthesis, such as incompletely cyclized precursors or over-halogenated species. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

Understanding the Physicochemical Properties of this compound

While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and data from related compounds. The molecule possesses a moderately polar benzoxazole core, a reactive chloromethyl group, and a fluorine atom which can influence its crystal lattice energy and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundC₈H₅ClFNO185.58Target Compound
2-(Chloromethyl)-1,3-benzoxazoleC₈H₆ClNO167.59Structurally similar, lacking the fluorine substituent.[1]
5-Chloro-2-(chloromethyl)-1,3-benzoxazoleC₈H₅Cl₂NO202.04A related di-halogenated analogue.[2]

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for this purpose should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the this compound at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to ensure maximum recovery of the purified crystals.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the target compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Protocol for Solvent Screening

A systematic approach to solvent screening is crucial. The following protocol outlines a small-scale procedure to identify a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the test solvent dropwise at room temperature while vortexing. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Table 2: Solvent Screening Guide

SolventPolarityExpected Observations for a Good Solvent
HeptaneNon-polarLikely low solubility even when hot.
TolueneNon-polarMay show some solubility when hot.
Ethyl AcetateMid-polarA good candidate for single or mixed solvent systems.
AcetonePolar aproticMay be a good solvent, potentially in a mixed system.[2]
IsopropanolPolar proticA potential candidate for single-solvent recrystallization.
EthanolPolar proticA potential candidate for single-solvent recrystallization.
WaterVery polarUnlikely to be a good solvent due to the organic nature of the compound.

Recrystallization Protocols

Based on the solvent screening, a suitable recrystallization protocol can be developed. Below are two detailed protocols for single-solvent and mixed-solvent systems.

Single-Solvent Recrystallization Protocol

This method is preferred for its simplicity when a suitable single solvent is identified.

Figure 2: Workflow for Mixed-Solvent Recrystallization

Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, add a "poor" solvent (e.g., heptane or water) dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting

Table 3: Common Recrystallization Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon coolingToo much solvent was used; the compound is too soluble in the cold solvent.Boil off some of the solvent to concentrate the solution; try a different solvent or a mixed-solvent system.
Oiling outThe boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too quickly.Use a lower boiling point solvent; ensure slow cooling.
Poor recoveryThe compound is significantly soluble in the cold solvent; too much solvent was used for washing.Ensure thorough cooling; use a minimal amount of ice-cold solvent for washing.

Purity Analysis

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Chromatographic Methods (TLC, HPLC, GC): These techniques can be used to detect the presence of impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These methods can confirm the chemical structure and identify any residual impurities.

Safety Precautions

This compound and many of the solvents used for recrystallization are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used.

References

  • PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.

Sources

Application Notes & Protocols: Strategic Derivatization of the Chloromethyl Group in 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound this compound is a particularly valuable synthetic intermediate. Its structure combines two key features: the biologically active benzoxazole core and a highly reactive chloromethyl group at the 2-position.[4][5]

The chloromethyl group serves as a potent electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions.[5] This allows for the systematic introduction of diverse functional groups and molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom at the 5-position further enhances its utility, as fluorine incorporation is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[6]

This document provides a detailed guide for researchers, outlining field-proven protocols for the derivatization of this compound with various classes of nucleophiles. The focus is not merely on procedural steps but on the underlying chemical principles that ensure high-yield, reproducible outcomes.

Core Reaction Principle: Nucleophilic Aliphatic Substitution (S_N2)

The derivatization of the chloromethyl group on the benzoxazole ring proceeds primarily via a concerted bimolecular nucleophilic substitution (S_N2) mechanism.[7] The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the benzoxazole ring system. A nucleophile (Nu:⁻) attacks this carbon, and in a single, concerted step, the carbon-nucleophile bond forms as the carbon-chlorine bond breaks.

G R This compound P Substituted Product R->P S_N2 Reaction (Solvent, Temp) Salt Salt (e.g., KCl, Et3N·HCl) R->Salt S_N2 Reaction (Solvent, Temp) Nu Nucleophile (Nu-H) Nu->P S_N2 Reaction (Solvent, Temp) Nu->Salt S_N2 Reaction (Solvent, Temp) Base Base Base->P S_N2 Reaction (Solvent, Temp) Base->Salt S_N2 Reaction (Solvent, Temp)

Caption: General workflow for S_N2 derivatization.

This guide details protocols for three primary classes of nucleophiles: oxygen (O-), nitrogen (N-), and sulfur (S-) nucleophiles.

Protocol I: Derivatization with Phenolic Nucleophiles (O-Alkylation)

The reaction with phenols or substituted phenols introduces an aryloxy-methyl linkage, a common motif in biologically active molecules. The key to this reaction is the in-situ generation of a more potent phenoxide nucleophile through deprotonation by a suitable base.

Scientific Rationale
  • Nucleophile Activation: Phenols are weakly acidic. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal for deprotonating the phenolic hydroxyl group to form the corresponding phenoxide ion. This dramatically increases its nucleophilicity.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) is selected. These solvents effectively solvate the cation (e.g., K⁺) without strongly solvating the phenoxide anion, leaving its nucleophilicity intact. They also readily dissolve the organic reactants.

  • Temperature Control: Heating the reaction mixture, typically to 60-80 °C, provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate without promoting decomposition or side reactions.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired substituted phenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add dry acetonitrile (CH₃CN) or DMF to achieve a concentration of approximately 0.2 M with respect to the starting benzoxazole.

  • Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir the suspension vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting chloromethyl benzoxazole.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KCl) and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash sequentially with 1M NaOH (2 x 20 mL) to remove excess phenol, followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ether derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Phenolic Derivatization
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃Acetonitrile70685-95
4-MethoxyphenolK₂CO₃DMF70590-98
4-NitrophenolK₂CO₃DMF80875-85
2-ChlorophenolCs₂CO₃Acetonitrile801070-80

Protocol II: Derivatization with Amine Nucleophiles (N-Alkylation)

Amines are excellent nucleophiles for reacting with the chloromethyl group, leading to the formation of aminomethyl-benzoxazole derivatives, a critical step in building peptidomimetics and other pharmacologically relevant structures.[8][9]

Scientific Rationale
  • Nucleophile & Base: Primary and secondary amines are sufficiently nucleophilic to react directly. In these cases, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added as a scavenger for the HCl generated during the reaction. For less reactive amines or to prevent dialkylation of primary amines, a stronger base may be used to pre-form the amide anion.

  • Solvent and Temperature: Tetrahydrofuran (THF) or acetonitrile are common solvents. The reactions often proceed efficiently at room temperature for reactive amines, while heating may be required for less nucleophilic ones.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve the amine (primary or secondary, 1.2 eq) and triethylamine (Et₃N, 1.5 eq) in THF.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in THF dropwise to the stirring amine solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (approx. 65 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic byproducts, followed by brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the product via silica gel chromatography.

Caption: Experimental workflow for N-alkylation.

Protocol III: Derivatization with Thiol Nucleophiles (S-Alkylation)

Thiols are powerful nucleophiles and react readily with the chloromethyl substrate to form thioether linkages.[10][11] This reaction is often very clean and high-yielding.

Scientific Rationale
  • Nucleophile Activation: Similar to phenols, thiols are converted to the more nucleophilic thiolate anion using a base. Given the higher acidity of thiols compared to alcohols, a mild base like K₂CO₃ or Et₃N is sufficient.

  • Reaction Conditions: The reaction is typically rapid and can often be performed at room temperature in a polar aprotic solvent like DMF or acetone. The formation of the thioether product is highly favorable.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a solution of the desired thiol (1.1 eq) in DMF, add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure formation of the thiolate.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction Execution: Stir at room temperature.

  • Monitoring: The reaction is usually complete within 1-3 hours. Monitor by TLC for the disappearance of the starting materials.

  • Work-up:

    • Pour the reaction mixture into ice-water. A solid product will often precipitate.

    • Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Safety and Handling

This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. It may be a lachrymator and skin irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The this compound scaffold is a versatile building block for synthetic and medicinal chemistry. The protocols detailed herein provide robust and reproducible methods for its derivatization via nucleophilic substitution with O-, N-, and S-nucleophiles. By understanding the causal principles behind the choice of reagents and conditions, researchers can effectively adapt these methods to generate diverse libraries of novel benzoxazole derivatives for biological screening and drug development programs.

References

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  • Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. SlideShare.

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2016). National Institutes of Health (NIH).

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health (NIH).

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online.

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022). Semantic Scholar.

  • Biological activities of benzoxazole and its derivatives. (2023). ResearchGate.

  • This compound. Benchchem.

  • 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. Benchchem.

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  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health (NIH).

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). MDPI.

  • Benzoxazole synthesis. Organic Chemistry Portal.

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central.

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  • Concerted Nucleophilic Aromatic Substitutions. (2011). National Institutes of Health (NIH).

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2023). National Institutes of Health (NIH).

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.

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  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2021). MDPI.

  • Synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives as... (2022). ResearchGate.

  • Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. (2009). PubMed.

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Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole ring system, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry due to the wide spectrum of pharmacological activities its derivatives exhibit.[1][2][3] This guide focuses on the strategic use of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole as a versatile starting material for the synthesis of novel anticancer agents. The inclusion of a fluorine atom at the 5-position is a deliberate design choice to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the resulting compounds.[4] The reactive chloromethyl group at the 2-position provides a convenient handle for introducing diverse functionalities, allowing for the exploration of a wide chemical space in the quest for potent and selective anticancer therapeutics.[4]

Benzoxazole derivatives have demonstrated a variety of antitumor activities, including the inhibition of key enzymes involved in cancer progression, such as VEGFR-2, and the induction of apoptosis.[1][5] This document provides detailed protocols for the synthesis and biological evaluation of novel benzoxazole-based compounds, underpinned by the rationale for key experimental steps and supported by authoritative references.

Core Synthetic Strategy: Nucleophilic Substitution and Molecular Diversification

The primary synthetic route leverages the reactivity of the chloromethyl group in this compound for nucleophilic substitution reactions. This allows for the facile introduction of various side chains, which can be designed to interact with specific biological targets.

PART 1: SYNTHETIC PROTOCOLS

Protocol 1: Synthesis of 2-((Substituted-amino)methyl)-5-fluoro-1,3-benzoxazoles

This protocol details the synthesis of a series of benzoxazole derivatives through the reaction of this compound with various primary and secondary amines. This straightforward nucleophilic substitution is a robust method for generating a library of compounds for initial screening.

Rationale: The introduction of different amine functionalities allows for the modulation of physicochemical properties such as polarity and basicity, which can significantly impact cellular uptake and target engagement. The choice of amines can be guided by the desire to mimic known pharmacophores or to explore novel interactions with the target protein.

Experimental Workflow:

G start Start: Weigh Reagents reagents This compound (1 eq) Substituted Amine (1.2 eq) Potassium Carbonate (2 eq) Acetonitrile (solvent) start->reagents reaction Combine reagents in a round-bottom flask. Stir at room temperature for 12-24 hours. reagents->reaction tlc Monitor reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3) reaction->tlc workup Filter the reaction mixture. Concentrate the filtrate in vacuo. tlc->workup purification Purify the crude product by column chromatography (Silica gel, gradient elution with Hexane:Ethyl Acetate) workup->purification characterization Characterize the pure product: ¹H NMR, ¹³C NMR, HRMS, IR purification->characterization end End: Pure Product characterization->end

Caption: Workflow for the synthesis of 2-((substituted-amino)methyl)-5-fluoro-1,3-benzoxazoles.

Detailed Steps:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired substituted amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and concentrate in vacuo to yield the final compound.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.

Table 1: Representative Data for Synthesized 2-((Substituted-amino)methyl)-5-fluoro-1,3-benzoxazoles

Compound IDSubstituted AmineMolecular FormulaYield (%)
BZ-01 PiperidineC₁₃H₁₃FN₂O85
BZ-02 MorpholineC₁₂H₁₁FN₂O₂88
BZ-03 N-MethylanilineC₁₅H₁₃FN₂O75

PART 2: BIOLOGICAL EVALUATION PROTOCOLS

The synthesized benzoxazole derivatives are evaluated for their anticancer activity using a panel of human cancer cell lines. Initial screening is typically performed to determine the cytotoxic potential of the compounds, followed by more detailed mechanistic studies for the most promising candidates.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring the cytotoxic effects of potential anticancer agents.[1][6]

Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC₅₀). This value is a critical parameter for comparing the potency of different compounds and for selecting lead candidates for further development.

Experimental Workflow:

G start Start: Cell Seeding seeding Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and incubate for 24h. start->seeding treatment Treat cells with serial dilutions of benzoxazole compounds. Include a vehicle control (DMSO). seeding->treatment incubation Incubate for 48-72 hours. treatment->incubation mtt_add Add MTT solution to each well and incubate for 4 hours. incubation->mtt_add solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_add->solubilization measurement Measure absorbance at 570 nm using a microplate reader. solubilization->measurement analysis Calculate cell viability and determine IC₅₀ values. measurement->analysis end End: IC₅₀ Values analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]

  • Prepare serial dilutions of the synthesized benzoxazole compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Table 2: Representative IC₅₀ Values of Benzoxazole Derivatives

Compound IDMCF-7 (μM)HCT-116 (μM)
BZ-01 5.28.7
BZ-02 12.515.1
BZ-03 2.84.3
Doxorubicin 0.50.8

PART 3: MECHANISM OF ACTION STUDIES

For compounds exhibiting significant cytotoxicity, further studies are conducted to elucidate their mechanism of action. Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1]

VEGFR-2 Inhibition and Apoptosis Induction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition

Caption: Proposed mechanism of action: VEGFR-2 inhibition by benzoxazole derivatives leading to apoptosis.

Experimental Approach:

  • VEGFR-2 Kinase Assay: To confirm direct inhibition of the target, an in vitro kinase assay can be performed using recombinant human VEGFR-2.

  • Western Blot Analysis: The effect of the compounds on the phosphorylation status of VEGFR-2 and downstream signaling proteins like Akt can be assessed by Western blotting.[5]

  • Apoptosis Assays: The induction of apoptosis can be confirmed using techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.

Conclusion and Future Directions

This guide provides a framework for the synthesis and evaluation of novel anticancer agents derived from this compound. The protocols outlined herein are robust and can be adapted to generate a diverse library of compounds for screening. The promising activity of certain benzoxazole derivatives warrants further investigation, including lead optimization to improve potency and selectivity, as well as in vivo studies to assess their therapeutic potential in preclinical cancer models. The versatility of the benzoxazole scaffold, combined with a rational drug design approach, holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • El-Sayed, N. F., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96. [Link]

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  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. [Link]

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Application Notes & Protocols for Antimicrobial Screening of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxazole Derivatives in Antimicrobial Drug Discovery

Benzoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2][3][4][5][6] The benzoxazole core is considered a "privileged structure," frequently appearing in biologically active compounds.[7] Among these, 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole and its derivatives are of particular interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents.[7] The incorporation of a fluorine atom can enhance metabolic stability and bioavailability, while the reactive chloromethyl group allows for diverse structural modifications, paving the way for the development of new antimicrobial agents.[7]

The escalating threat of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial compounds.[4][8] Benzoxazole derivatives have demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][9][10][11][12][13][14] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for the antimicrobial screening of this compound derivatives. The methodologies outlined herein are grounded in established principles of antimicrobial susceptibility testing (AST) and are designed to yield reproducible and reliable data to inform the advancement of these promising compounds.

I. Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary antimicrobial susceptibility screening.[15][16][17][18][19] This method is based on the principle of an antimicrobial agent diffusing from an impregnated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[15][16]

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility, low concentration of inhibitors (e.g., sulfonamide, trimethoprim, and tetracycline), and support for the satisfactory growth of most bacterial pathogens.[15][17][20]

  • Inoculum Standardization: The turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard to ensure a consistent number of bacteria (approximately 1-2 x 10⁸ CFU/mL) is inoculated onto the agar plate. This is critical for the reproducibility of the zone of inhibition.[17]

  • Disk Placement: Proper placement of the disks, with adequate spacing, prevents the overlapping of inhibition zones and ensures accurate measurement.[15][17]

Step-by-Step Protocol:
  • Preparation of Bacterial Inoculum:

    • Select three to five well-isolated colonies of the test microorganism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.[16][18]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16][18]

    • Allow the plate to dry for 3-5 minutes.[18]

  • Application of Disks:

    • Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of the this compound derivatives onto the inoculated agar surface.

    • Ensure firm contact between the disk and the agar.[15]

    • Place a positive control disk (e.g., a standard antibiotic like Ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compounds) on the same plate.

    • Ensure disks are spaced at least 24 mm apart from center to center.[15]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.[17]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or caliper.[17]

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[17]

Visualization of the Agar Disk Diffusion Workflow:

AgarDiskDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate with Bacterial Suspension Inoculum->Inoculate MHA_Plate Prepare Mueller-Hinton Agar Plate MHA_Plate->Inoculate Compound_Disks Prepare Compound- Impregnated Disks Place_Disks Place Compound and Control Disks on Agar Compound_Disks->Place_Disks Inoculate->Place_Disks Incubate Incubate Plates (35°C, 16-24h) Place_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Susceptible/Intermediate/Resistant) Measure->Interpret

Caption: Workflow for the Agar Disk Diffusion Method.

II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21] The MIC is defined as the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[21][22][23][24][25] This method is considered a gold standard for susceptibility testing and is crucial for evaluating the potency of novel compounds.[18]

Causality Behind Experimental Choices:
  • 96-Well Microtiter Plates: The use of microtiter plates allows for the simultaneous testing of multiple concentrations of several compounds, making it a high-throughput screening method.[26][27]

  • Serial Dilutions: Preparing two-fold serial dilutions of the test compound provides a logarithmic concentration gradient, which is essential for accurately determining the MIC value.[26][28]

  • Controls: The inclusion of a growth control (no antimicrobial agent) and a sterility control (no bacteria) is critical for validating the results. The growth control ensures that the bacteria are viable and capable of growth in the test medium, while the sterility control confirms that the medium is not contaminated.[21][26]

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (MHIIB).

    • Standardize the bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in MHIIB.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of MHIIB into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (containing MHIIB and inoculum but no compound) and a sterility control well (containing only MHIIB).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[29]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[21][26]

Visualization of the Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum Standardize Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Media Prepare Cation-Adjusted Mueller-Hinton Broth Media->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Visually Read MIC (Lowest Clear Well) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

III. Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration of an antimicrobial agent that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[26][28][30][31][32] This distinction is crucial, as a bacteriostatic agent (inhibits growth) may not be sufficient for treating certain infections where complete eradication of the pathogen is necessary.[25][31]

Causality Behind Experimental Choices:
  • Subculturing from MIC Wells: The MBC assay is a direct extension of the MIC test. By subculturing the contents of the clear wells from the MIC plate onto an antibiotic-free agar medium, we can determine if the bacteria were simply inhibited or killed by the compound.[26][28]

  • 99.9% Reduction Threshold: The definition of bactericidal activity as a 99.9% (or 3-log) reduction in the initial inoculum is a widely accepted standard in microbiology.[30][31]

Step-by-Step Protocol:
  • Following MIC Determination:

    • After reading the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

  • Subculturing:

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Spread the aliquot evenly over a section of the plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each section of the plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[26][28][30][31]

Data Presentation: Example MIC and MBC Data for Benzoxazole Derivatives
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A Staphylococcus aureus8162Bactericidal
Derivative A Escherichia coli321284Bactericidal
Derivative B Staphylococcus aureus16>256>16Bacteriostatic
Derivative B Escherichia coli64>256>4Bacteriostatic
Ciprofloxacin Staphylococcus aureus0.512Bactericidal
Ciprofloxacin Escherichia coli0.250.52Bactericidal

An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[28][30][31]

IV. Potential Mechanism of Action: Insights for Benzoxazole Derivatives

While the precise mechanism of action for all benzoxazole derivatives is not fully elucidated, several studies suggest that they may exert their antimicrobial effects through the inhibition of essential cellular processes. One proposed target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[8] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Visualization of a Proposed Mechanism of Action:

MechanismOfAction Benzoxazole Benzoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.

V. Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the systematic antimicrobial screening of this compound derivatives. By employing these standardized methods, researchers can obtain reliable and comparable data on the antimicrobial efficacy of this promising class of compounds. Further investigations should focus on elucidating the specific molecular targets and mechanisms of action, as well as exploring the structure-activity relationships to guide the design and synthesis of more potent and selective antimicrobial agents. Adherence to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring the quality and integrity of antimicrobial susceptibility testing data.[33][34][35][36][37]

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Slideshare. (n.d.). Broth microdilution reference methodology. Retrieved from [Link]

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  • NIH National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, a key intermediate in the development of novel therapeutics. The described two-step, one-pot process is designed for robustness, scalability, and the consistent production of high-purity material suitable for preclinical research. The protocol details the acylation of 2-amino-4-fluorophenol with chloroacetyl chloride to form the N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate, followed by an in-situ dehydrative cyclization to yield the target benzoxazole. Emphasis is placed on process control, safety, and analytical validation to ensure the quality required for drug development professionals.

Introduction: The Significance of Fluorinated Benzoxazoles in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2] The reactive chloromethyl group at the 2-position serves as a versatile handle for further synthetic elaboration, enabling the construction of diverse molecular libraries for biological screening.[3] Given its potential as a building block for novel therapeutics, a reliable and scalable synthesis of this intermediate is paramount for advancing preclinical studies.

This application note provides a detailed protocol for the gram-scale synthesis of this compound, with considerations for further scale-up. The presented methodology is designed to be a self-validating system, with in-process controls and rigorous analytical characterization of the final product.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a two-step sequence commencing with commercially available starting materials: 2-amino-4-fluorophenol and chloroacetyl chloride. This approach is favored for its atom economy and the straightforward nature of the transformations.

Step 1: Acylation of 2-amino-4-fluorophenol. The initial step involves the selective N-acylation of 2-amino-4-fluorophenol with chloroacetyl chloride. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Dehydrative Cyclization. The resulting intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide, undergoes an intramolecular cyclization to form the benzoxazole ring. This dehydration reaction is typically promoted by heating in the presence of a dehydrating agent or under acidic conditions. For process efficiency and to minimize handling of the intermediate, this cyclization is performed in the same reaction vessel.

Synthetic_Pathway 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Intermediate N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide 2-Amino-4-fluorophenol->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Final_Product 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole Intermediate->Final_Product Dehydrative Cyclization

Caption: Synthetic pathway for this compound.

Process Safety and Hazard Analysis

A thorough understanding and mitigation of potential hazards are critical for the safe scale-up of any chemical process.

Reagent/Process Step Potential Hazard Mitigation Strategy
Chloroacetyl Chloride Highly corrosive, lachrymator, and reacts violently with water.[4][5] Causes severe burns to skin and eyes.[4] Toxic if inhaled or swallowed.Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. Ensure an emergency eyewash and shower are readily accessible. Add dropwise to the reaction mixture to control the exothermic reaction.
Reaction Exotherm The acylation reaction is exothermic and can lead to a runaway reaction if not properly controlled.Perform the addition of chloroacetyl chloride at a low temperature (0-5 °C) with efficient stirring. Monitor the internal temperature of the reaction vessel throughout the addition.
Solvent Handling Organic solvents are flammable and may have associated health risks.Use in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge.
Work-up and Purification Handling of acidic and basic solutions. Use of organic solvents for extraction and chromatography.Wear appropriate PPE. Perform extractions in a fume hood.

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a 10-gram scale synthesis of this compound.

Materials and Equipment
Reagent Grade Supplier
2-Amino-4-fluorophenol≥98%Commercially available
Chloroacetyl chloride≥98%Commercially available
Sodium acetateAnhydrous, ≥99%Commercially available
Glacial Acetic AcidACS GradeCommercially available
Ethyl acetateHPLC GradeCommercially available
HexanesHPLC GradeCommercially available
Anhydrous sodium sulfateACS GradeCommercially available

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser

  • Heating mantle with temperature controller

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Experimental Procedure

Experimental_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Work-up and Purification A Charge 2-amino-4-fluorophenol, sodium acetate, and acetic acid B Cool to 0-5 °C A->B C Slowly add chloroacetyl chloride B->C D Warm to room temperature and stir C->D E Heat reaction mixture to reflux D->E F Monitor reaction by TLC E->F G Cool and pour into ice-water F->G H Extract with ethyl acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K Recrystallize from ethyl acetate/hexanes J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-4-fluorophenol (12.7 g, 0.1 mol) and anhydrous sodium acetate (12.3 g, 0.15 mol) in glacial acetic acid (150 mL).

  • Acylation: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (9.5 mL, 0.12 mol) dropwise via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. A similar procedure for the acylation of a related aminophenol has been reported.[6]

  • Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water with stirring. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid, followed by a wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

    • Recrystallization: Further purify the product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.

Characterization and Quality Control

To ensure the synthesized compound is of high purity and suitable for preclinical studies, rigorous analytical characterization is essential.

Analytical Method Expected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) Aromatic protons in the range of δ 7.0-7.8 ppm; Chloromethyl protons (singlet) around δ 4.7 ppm.
¹³C NMR (101 MHz, CDCl₃) Aromatic carbons and the chloromethyl carbon signals consistent with the proposed structure.
Mass Spectrometry (LC-MS) [M+H]⁺ corresponding to the molecular weight of C₈H₅ClFNO.
Purity (HPLC) ≥98%

Discussion of Scale-Up Considerations

Scaling this synthesis beyond the 10-gram level requires careful consideration of several factors:

  • Heat Transfer: The exothermic acylation step will generate more heat on a larger scale. A jacketed reactor with efficient cooling capabilities is recommended to maintain temperature control.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating. The use of a mechanical stirrer with appropriate impeller design is necessary.

  • Reagent Addition: The rate of addition of chloroacetyl chloride should be carefully controlled and may need to be slower on a larger scale to manage the exotherm.

  • Work-up and Isolation: Handling larger volumes of aqueous and organic solutions will require appropriately sized extraction and filtration equipment.

  • Purification: Large-scale column chromatography can be resource-intensive. Optimizing the recrystallization step to achieve the desired purity without chromatography is a key goal for process simplification.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can consistently produce this valuable intermediate for preclinical studies, thereby accelerating the discovery of new therapeutic agents.

References

  • Fathima, S. S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Bioscience Biotechnology Research Asia. [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet - Chloroacetyl chloride. [Link]

  • Al-Harthi, T. H., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]

  • Patel, V. M., et al. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]

  • Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. [Link]

  • RSC Publishing. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Supporting Information. [Link]

  • Telvekar, V. N. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

  • Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). dehydrative cyclization. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

  • NIH. (n.d.). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Characterization in Drug Discovery

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a key heterocyclic building block in medicinal chemistry. Its benzoxazole core is a "privileged structure," frequently found in compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of a reactive chloromethyl group and a fluorine atom makes it a versatile intermediate for synthesizing novel drug candidates.[2][5] The fluorine substituent, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity.[2]

Given its significance, rigorous analytical characterization of this compound and its subsequent products is paramount to ensure the identity, purity, and stability of these compounds, which is a critical aspect of drug development and quality control.[6][7][8] This document provides a comprehensive guide to the essential analytical methods for the thorough characterization of this important synthetic intermediate.

Analytical Workflow: A Multi-Technique Approach

A robust analytical characterization of this compound necessitates a multi-pronged approach, where each technique provides complementary information. The logical flow of analysis typically begins with chromatographic methods to assess purity, followed by spectroscopic techniques for structural elucidation and confirmation, and finally, elemental analysis to determine the empirical formula.

Analytical Workflow cluster_Purity Purity Assessment cluster_Structure Structural Elucidation cluster_Composition Compositional Analysis HPLC HPLC MS Mass Spectrometry HPLC->MS LC-MS GC_MS_Purity GC-MS GC_MS_Purity->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FTIR FTIR Spectroscopy EA Elemental Analysis (C, H, N) Sample Sample Sample->HPLC Initial Purity Sample->GC_MS_Purity Volatile Impurities Sample->NMR Definitive Structure Sample->FTIR Functional Groups Sample->EA Empirical Formula

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide practical, field-tested insights and solutions to help you optimize your reaction yield and purity. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for advancing research.[1][2][3] This guide is structured as a series of troubleshooting questions and FAQs to directly address potential issues in the laboratory.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a question-and-answer format. The most common and direct synthetic route to this compound involves the condensation and subsequent cyclization of 4-fluoro-2-aminophenol with a chloroacetic acid equivalent. Our guidance is based on this widely applicable pathway.

Q1: My reaction has a very low yield or shows no product formation. What are the primary causes and how can I fix this?

A1: A low or negligible yield is one of the most common hurdles, often pointing to issues with reagents, reaction conditions, or the catalytic system.

Core Areas to Investigate:

  • Purity and Integrity of Starting Materials: The purity of your 4-fluoro-2-aminophenol and chloroacetic acid (or its activated form, like chloroacetyl chloride) is paramount. Impurities can inhibit the reaction or lead to unwanted side products.[4][5]

    • Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Ensure the 2-aminophenol has not oxidized (often indicated by a dark color).

  • Reaction Conditions: Benzoxazole formation is typically a dehydration/condensation reaction that requires elevated temperatures and often a strong acid catalyst to proceed efficiently.

    • Action: If you are simply heating the reactants, the reaction may be too slow. Consider using a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are effective for driving the cyclization. Temperatures in the range of 130-180°C are often required, depending on the specific method.[6]

  • Atmospheric Control: 2-Aminophenols can be sensitive to oxidation, especially at high temperatures.

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material.[4]

Q2: My TLC analysis shows a significant amount of unreacted 4-fluoro-2-aminophenol even after prolonged reaction time. What does this indicate?

A2: The persistence of the starting aminophenol suggests an incomplete reaction, which is typically due to insufficient activation of the coupling partner or suboptimal reaction kinetics.

Troubleshooting Steps:

  • Activation of Chloroacetic Acid: The direct condensation of a carboxylic acid with an aminophenol is slow. The carboxylic acid must be "activated."

    • Solution A (Acid Chloride): Use chloroacetyl chloride instead of chloroacetic acid. This is highly reactive and will readily form the intermediate amide, which can then be cyclized. This is a two-step, one-pot approach.

    • Solution B (In Situ Activation): If using chloroacetic acid, employ a robust condensing agent. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine has proven effective for activating amides for cyclization into benzoxazoles.[5][7]

  • Temperature and Reaction Time: The cyclization of the intermediate amide to the benzoxazole is often the rate-limiting step and is highly temperature-dependent.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction by TLC at each stage. Similarly, extend the reaction time and continue monitoring until the starting material is consumed.[5]

Q3: I've formed the desired product, but it's contaminated with a significant side product. How do I identify and minimize it?

A3: Side product formation is a frequent cause of reduced yield and purification challenges. In this synthesis, the most likely side product is the stable amide intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide, which fails to cyclize.

Mitigation Strategies:

  • Promote Cyclization: The formation of this amide intermediate is a necessary step. The key is to ensure the reaction conditions are forceful enough to promote the subsequent dehydration and ring closure.

    • Action: If you have isolated the amide, you can subject it to stronger dehydrating conditions. Refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water can be effective. Alternatively, using a strong Lewis or Brønsted acid catalyst can facilitate the cyclization.[4][6]

  • Control Stoichiometry: Using a slight excess of one reagent can sometimes lead to side reactions.

    • Action: Ensure a 1:1 molar ratio of the 4-fluoro-2-aminophenol and the chloroacetic acid equivalent. Precise stoichiometry prevents the formation of byproducts from excess reagents.[5]

Q4: My yield is significantly lower after purification. What are the best practices for work-up and isolation?

A4: Product loss during purification is a common issue that can undo a successful reaction. Benzoxazoles can be sensitive to certain conditions, and choosing the right purification strategy is critical.[5]

Recommended Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. If you used an acid catalyst like PPA, carefully quench the reaction by pouring it over ice and neutralizing with a strong base (e.g., NaOH or K₂CO₃) to a pH of ~8-9. The product will precipitate or can be extracted.

  • Solvent Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then a saturated brine solution to remove inorganic impurities.

  • Column Chromatography: This is often the most effective method for obtaining a highly pure product.[8]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is ideal. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The benzoxazole product is moderately polar and should elute effectively.[7]

  • Recrystallization: If chromatography is insufficient or if you obtain a solid crude product, recrystallization can be an excellent final purification step.

    • Solvent Choice: Solvents like ethanol or a mixture of acetone and acetonitrile can be effective for recrystallizing benzoxazole derivatives.[8][9]

Data Summary & Experimental Protocols

Table 1: Troubleshooting Synthesis of this compound
Observed Problem Potential Cause(s) Recommended Actions & Solutions
Low Conversion / No Product 1. Impure starting materials.2. Suboptimal temperature.3. Lack of catalyst/dehydrating agent.1. Verify purity of 4-fluoro-2-aminophenol.2. Increase temperature in increments (target 130-180°C).3. Use a strong acid catalyst (PPA, Eaton's Reagent) or a condensing agent (Tf₂O).[5][7]
Unreacted 2-Aminophenol 1. Inefficient activation of chloroacetic acid.2. Insufficient reaction time or temperature.1. Use chloroacetyl chloride for higher reactivity.2. Extend reaction time and monitor by TLC.3. Ensure temperature is high enough for cyclization.
Major Side Product Formation 1. Amide intermediate fails to cyclize.2. Polymerization or degradation.1. Employ stronger dehydrating conditions (e.g., Dean-Stark trap).2. Run the reaction under an inert atmosphere.
Product Loss During Purification 1. Product is partially water-soluble.2. Degradation on silica gel.3. Inefficient chromatography solvent system.1. Saturate the aqueous phase with NaCl (brine) during extraction.2. Use a less acidic grade of silica or neutralize the crude product before loading.3. Optimize the Hexane/Ethyl Acetate gradient.
Protocol: General Synthesis using Polyphosphoric Acid (PPA)
  • To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-fluoro-2-aminophenol (1.0 eq) and chloroacetic acid (1.05 eq).

  • Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the aminophenol).

  • Heat the reaction mixture to 140-160°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Once complete, cool the mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with aqueous sodium hydroxide (NaOH) until the pH is ~8. A solid precipitate should form.

  • Filter the solid product and wash thoroughly with cold water.

  • Purify the crude solid by column chromatography (silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol to yield the final product.

Visualized Workflows and Decision Trees

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.

start Start Synthesis: 4-fluoro-2-aminophenol + Chloroacetic Acid Derivative reaction Reaction under Heat (e.g., 140-160°C in PPA) start->reaction monitor Monitor by TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No, continue heating workup Quench, Neutralize, & Extract complete->workup Yes purify Purification: Column Chromatography or Recrystallization workup->purify product Pure 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole purify->product

Caption: High-level experimental workflow for synthesis.

start Problem: Low Final Yield check_conversion Is TLC showing low conversion? start->check_conversion check_purity Is product impure after work-up? start->check_purity cause_reagents Cause: Reagent Purity or Reaction Conditions check_conversion->cause_reagents Yes cause_purification Cause: Side Products or Inefficient Purification check_purity->cause_purification Yes action_reagents Action: 1. Verify starting material purity. 2. Increase Temp / Time. 3. Use stronger catalyst (PPA). cause_reagents->action_reagents action_purification Action: 1. Optimize chromatography gradient. 2. Ensure complete cyclization to avoid amide intermediate. 3. Try recrystallization. cause_purification->action_purification

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed synthesis of benzoxazoles? A1: The reaction proceeds in two main stages. First, the amino group of 4-fluoro-2-aminophenol performs a nucleophilic attack on the activated carbonyl carbon of the chloroacetic acid derivative, forming an N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate. In the second, rate-limiting stage, the acidic catalyst protonates the amide oxygen, making the carbonyl carbon more electrophilic. The phenolic hydroxyl group then attacks this carbon in an intramolecular cyclization. Finally, a molecule of water is eliminated to form the aromatic benzoxazole ring.

Q2: How critical is the choice of solvent? A2: The solvent choice is highly dependent on the method. For high-temperature condensations using catalysts like PPA, PPA itself can act as the solvent. In other cases, high-boiling, non-reactive solvents like toluene, xylene, or o-dichlorobenzene are used to achieve the necessary temperatures for cyclization.[10] For methods using highly reactive reagents like Tf₂O, less harsh conditions are needed, and solvents like dichloromethane (DCM) or dichloroethane (DCE) at room temperature to 80°C are effective.[7]

Q3: Are there alternative synthetic routes to consider for this molecule? A3: Yes, while condensation of an aminophenol is most common, other routes exist. One notable method involves starting with a substituted benzoxazolin-2-one. This precursor can be reacted with a chlorinating agent like phosphorus pentachloride (PCl₅) at high temperatures (140-180°C) to yield the 2-chlorobenzoxazole derivative.[10] This can be an effective, albeit more hazardous, alternative.

Q4: What analytical methods should I use to confirm the structure and purity of this compound? A4: A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H NMR (Proton NMR): To confirm the presence and integration of aromatic protons and the key chloromethyl (-CH₂Cl) singlet, typically around 4.5-4.8 ppm.

  • ¹³C NMR (Carbon NMR): To verify the number of distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • FTIR Spectroscopy: To observe the disappearance of N-H and O-H stretches from the starting material and the appearance of characteristic C=N and C-O-C stretches of the benzoxazole ring.

References

  • Benchchem. Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem Technical Support.
  • Benchchem. Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
  • Benchchem. Troubleshooting low yield in benzoxazole synthesis. BenchChem Technical Support.
  • ResearchGate. Optimization data for the synthesis of 2-phenylbenzoxazole. ResearchGate.
  • National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support.
  • SciSpace. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace.
  • Slideshare. Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Slideshare.
  • Benchchem. This compound. BenchChem.
  • National Institutes of Health (NIH). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC.
  • Google Patents. Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
  • Google Patents. Process for the purification of substituted benzoxazole compounds. Google Patents.
  • RSIS International. Purification of Chlorzoxazone by Adsorption. RSIS International.
  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Eureka | Patsnap. Review of synthesis process of benzoxazole and benzothiazole derivatives. Eureka | Patsnap.

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minimizing side product formation in the synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side product formation and maximize the yield and purity of your target molecule.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a two-step process commencing with the acylation of 4-fluoro-2-aminophenol with chloroacetyl chloride, followed by the cyclization of the resulting N-(2-hydroxy-4-fluorophenyl)-2-chloroacetamide intermediate. While seemingly straightforward, this synthesis presents several challenges, primarily centered around chemoselectivity and the prevention of side reactions. The nucleophilicity of both the amino and hydroxyl groups of the starting aminophenol, as well as the reaction conditions for the subsequent cyclization, are critical control points.

This guide will provide a detailed exploration of the reaction mechanism, potential side products, and strategies for their mitigation.

Reaction Pathway and Key Intermediates

The overall synthetic route is illustrated below. Understanding this pathway is the first step in effective troubleshooting.

Synthesis_Pathway 4-fluoro-2-aminophenol 4-Fluoro-2-aminophenol intermediate 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide 4-fluoro-2-aminophenol->intermediate Acylation (Step 1) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product This compound intermediate->product Cyclization (Step 2)

Caption: Overall synthesis pathway for this compound.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of the Desired Product with Significant Amounts of a Water-Soluble Impurity.

Symptoms:

  • Low isolated yield of the final product.

  • The aqueous layer from the workup of the acylation step is acidic and may contain a significant amount of organic material.

  • TLC analysis of the crude acylation mixture shows a polar spot in addition to the desired intermediate.

Probable Cause: O-Acylation Side Product Formation

The primary competing reaction in the first step is the O-acylation of the phenolic hydroxyl group, leading to the formation of 2-amino-4-fluorophenyl 2-chloroacetate . This occurs because the hydroxyl group, especially when deprotonated, is also a potent nucleophile.

Side_Reaction_1 aminophenol 4-Fluoro-2-aminophenol N_acylation N-Acylation (Desired) aminophenol->N_acylation O_acylation O-Acylation (Side Reaction) aminophenol->O_acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N_acylation chloroacetyl_chloride->O_acylation intermediate 2-Chloro-N-(4-fluoro-2- hydroxyphenyl)acetamide N_acylation->intermediate side_product_1 2-Amino-4-fluorophenyl 2-chloroacetate O_acylation->side_product_1

Caption: Competing N-acylation and O-acylation pathways.

Solutions:

  • Control of Reaction Temperature: Perform the acylation at a low temperature (0-5 °C). The amino group is generally more nucleophilic than the hydroxyl group at lower temperatures, favoring N-acylation.

  • Solvent Choice: Use a non-polar, aprotic solvent such as toluene or dichloromethane. These solvents do not significantly solvate and activate the hydroxyl group.

  • Slow Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of 4-fluoro-2-aminophenol. This maintains a low concentration of the acylating agent, which favors reaction with the more nucleophilic amine.

  • pH Control: The reaction should be carried out under neutral or slightly acidic conditions. The presence of a base can deprotonate the phenolic hydroxyl, significantly increasing its nucleophilicity and promoting O-acylation. If a scavenger for the HCl byproduct is needed, a mild, non-nucleophilic base like triethylamine can be used, but it should be added cautiously.

Problem 2: Presence of a High Molecular Weight, Less Polar Impurity.

Symptoms:

  • A spot with lower polarity than the desired product is observed on TLC.

  • Mass spectrometry of the crude product shows a peak corresponding to the addition of two chloroacetyl groups.

Probable Cause: N,O-Diacylation

If the reaction conditions are too harsh (e.g., excess chloroacetyl chloride, elevated temperature), both the amino and hydroxyl groups can be acylated, leading to the formation of 2-(2-chloroacetamido)-5-fluorophenyl 2-chloroacetate .

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. A large excess will drive the reaction towards di-acylation.

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting aminophenol is consumed, the reaction should be quenched to prevent further acylation of the intermediate.

Problem 3: Incomplete Cyclization of the Intermediate.

Symptoms:

  • The final product is contaminated with the starting material for the second step, 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide.

  • Yields are low despite complete consumption of the initial aminophenol.

Probable Cause: Suboptimal Cyclization Conditions

The cyclization of the N-acylated intermediate to form the benzoxazole ring requires specific conditions to proceed efficiently.

Mechanism of Cyclization:

The cyclization is an intramolecular nucleophilic substitution where the phenolic hydroxyl group attacks the electrophilic carbon of the amide, followed by dehydration. This process can be facilitated by heat or by acid/base catalysis.

Cyclization_Mechanism intermediate 2-Chloro-N-(4-fluoro-2- hydroxyphenyl)acetamide tetrahedral_intermediate Tetrahedral Intermediate intermediate->tetrahedral_intermediate Intramolecular Nucleophilic Attack product 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole tetrahedral_intermediate->product Dehydration

Caption: Simplified mechanism of the cyclization step.

Solutions:

  • Thermal Cyclization: Heating the isolated intermediate, often at temperatures above 100 °C, can effect cyclization. The optimal temperature and time should be determined experimentally. A solvent such as toluene or xylene can be used.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, can promote cyclization by protonating the amide carbonyl, making it more electrophilic.

  • Dehydrating Agents: Reagents that facilitate the removal of water, such as phosphorus pentoxide or thionyl chloride, can also be used, though these harsh conditions may lead to other side products.

ParameterRecommendation for Acylation (Step 1)Recommendation for Cyclization (Step 2)Rationale
Temperature 0-5 °C100-140 °C (Thermal) or RT with catalystLow temperature favors selective N-acylation. Higher temperature is needed to overcome the activation energy for cyclization.
Solvent Toluene, DichloromethaneToluene, Xylene (for thermal)Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride.
Reagents 1.05-1.1 eq. Chloroacetyl ChlorideCatalytic p-TsOH (optional)Precise stoichiometry prevents di-acylation. Acid can catalyze the ring closure.
Reaction Time Monitor by TLC (typically 1-3 hours)Monitor by TLC (typically 2-6 hours)Avoid prolonged reaction times to minimize side product formation.

Table 1: Recommended Reaction Parameters

Frequently Asked Questions (FAQs)

Q1: I am observing a colored impurity in my final product. What is it and how can I remove it?

A: Aminophenols and their derivatives can be susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities. To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification of the final product by column chromatography on silica gel is typically effective at removing these colored impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Q2: Can I perform this synthesis as a one-pot reaction?

A: While a one-pot synthesis is appealing for its efficiency, it can be challenging for this specific transformation due to the differing optimal conditions for the acylation and cyclization steps. The low temperature required for selective N-acylation is not conducive to the high temperature often needed for cyclization. Attempting a one-pot synthesis may lead to a complex mixture of products. It is generally recommended to isolate and purify the 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide intermediate before proceeding to the cyclization step.

Q3: How can I confirm the structure of my product and identify impurities?

A: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum of the desired product will show characteristic signals for the chloromethyl group (a singlet around 4.8 ppm) and the aromatic protons on the benzoxazole ring. The disappearance of the phenolic -OH and amide -NH protons from the intermediate is a key indicator of successful cyclization.

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the carbon of the chloromethyl group and the carbons of the benzoxazole core.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product will show the absence of the amide carbonyl stretch that is present in the intermediate.

Q4: What is the role of the fluorine atom in this synthesis?

A: The fluorine atom is an electron-withdrawing group. This can have several effects on the reaction:

  • It can slightly decrease the nucleophilicity of the amino and hydroxyl groups, potentially making the acylation reaction slower than with an unsubstituted aminophenol.

  • It can influence the acidity of the phenolic proton.

  • The fluorine atom can be a useful probe in ¹⁹F NMR spectroscopy for monitoring the reaction and assessing the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-fluoro-2-aminophenol (1.0 eq.) in anhydrous toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC until the starting aminophenol is consumed.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Final Product)
  • Place the purified 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (1.0 eq.) in a round-bottom flask.

  • Add toluene or xylene as a solvent.

  • Heat the mixture to reflux (typically 110-140 °C) and maintain this temperature for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

  • General synthetic strategies for benzoxazoles are reviewed in: "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023. [Link]

  • A discussion on the synthesis of N-(substituted phenyl)-2-chloroacetamides can be found in: "2-Chloro-N-(4-fluoro-phenyl)acetamide." Acta Crystallographica Section E, 2008. [Link]

  • Mechanistic insights into the cyclization of N-(2-hydroxyphenyl) amides are discussed in: "Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates..." Journal of Medicinal Chemistry, 1995. [Link]

Technical Support Center: Troubleshooting the Cyclization Step in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for benzoxazole synthesis. This guide is structured to provide direct, actionable solutions to common challenges encountered during the critical cyclization step. As researchers and drug development professionals, we understand that optimizing this reaction is key to efficient workflow and discovery. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.

Troubleshooting at a Glance: A Workflow for Success

When a reaction fails to meet expectations, a systematic approach to troubleshooting is invaluable. The following workflow provides a logical decision-making process to identify and resolve the most common issues in benzoxazole cyclization.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_purity 1. Verify Purity of Starting Materials (2-Aminophenol, Aldehyde/Acid) - NMR, MP, TLC start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_reagents Purify Reagents (Recrystallization, Distillation) Then, restart reaction. purity_ok->purify_reagents No check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Anhydrous Solvent? purity_ok->check_conditions Yes conditions_ok Conditions Correct check_conditions->conditions_ok fix_conditions Implement Inert Atmosphere (N2 or Ar) & Dry Solvents. Then, restart reaction. conditions_ok->fix_conditions No optimize_reaction 3. Optimize Core Parameters - Temperature - Reaction Time - Catalyst Loading conditions_ok->optimize_reaction Yes optimization_point Problem Persists? optimize_reaction->optimization_point side_products Analyze Side Products (LCMS/NMR) - Schiff Base Intermediate? - Polymerization? optimization_point->side_products Yes success Successful Synthesis optimization_point->success No, resolved. screen_catalysts Screen Alternative Catalysts or Solvents side_products->screen_catalysts screen_catalysts->success

Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yield is a frequent yet solvable issue. Before making drastic changes to the protocol, it's crucial to validate the fundamentals of your setup.

  • Purity of Starting Materials: This is the most common culprit. Impurities in either the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can poison catalysts and introduce competing side reactions.[1][2]

    • Actionable Advice: Verify the purity of your reagents via melting point analysis or spectroscopy. If in doubt, purify the starting materials. Recrystallization of 2-aminophenol and distillation of liquid aldehydes are often sufficient.

  • Inert Atmosphere: 2-aminophenols are highly susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric side products, ultimately lowering the yield.[1][3]

    • Actionable Advice: Ensure the reaction is conducted under a dry, inert atmosphere, such as nitrogen or argon. This involves using properly dried glassware and solvents, and maintaining a positive pressure of the inert gas throughout the reaction.

  • Re-evaluate Core Reaction Conditions: Every substrate pairing has a unique optimal point for temperature, time, and catalyst loading. A "one-size-fits-all" approach is often inefficient.

    • Actionable Advice: Critically re-evaluate your conditions. If the reaction is sluggish, a systematic increase in temperature may be necessary.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[4]

Q2: My reaction seems to stall. The TLC shows a persistent intermediate and unreacted starting material, even after extended reaction times. What can I do?

A2: This scenario strongly suggests the formation of a stable intermediate that is slow to cyclize. In the common synthesis from a 2-aminophenol and an aldehyde, this intermediate is typically the Schiff base (imine).[1][2][4] The cyclization of this intermediate is often the rate-limiting step.

ReactionMechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Rate-Limiting) cluster_step3 Step 3: Aromatization aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate (Potentially Stable) aminophenol->schiff_base + Aldehyde, -H2O aldehyde Aldehyde aldehyde->schiff_base cyclized_intermediate Cyclized Intermediate (Benzoxazoline) schiff_base->cyclized_intermediate Intramolecular Attack benzoxazole Benzoxazole Product cyclized_intermediate->benzoxazole Oxidation / Dehydration

Caption: General reaction mechanism showing the stable Schiff base intermediate.

Here are strategies to promote the cyclization step:

  • Increase Reaction Temperature: The cyclization step has a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier.[4] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[5][6][7]

  • Change or Augment the Catalyst: The catalyst's role is critical. If you are using a mild catalyst, it may not be active enough.

    • Brønsted or Lewis Acids: Catalysts like p-toluenesulfonic acid (p-TsOH), samarium triflate, or BF₃·Et₂O can activate the intermediate, facilitating cyclization.[8][9]

    • Heterogeneous Catalysts: Solid-supported catalysts, such as an acidic ionic liquid gel, can be highly effective and offer the advantage of easy removal and recyclability.[5][6]

  • Introduce an Oxidant: The final step from the cyclized intermediate to the aromatic benzoxazole is an oxidation (or dehydration). If this step is slow, the equilibrium may favor the intermediate. Adding a mild oxidant can drive the reaction to completion. However, this must be done carefully to avoid unwanted side reactions.

Q3: I'm observing multiple side products, complicating purification and lowering my yield. What are the likely culprits and how can I minimize them?

A3: Side product formation is a direct challenge to reaction selectivity. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Cyclization: As discussed in Q2, the Schiff base intermediate is a common "side product" if it fails to cyclize.[1] To address this, implement the strategies mentioned above (increase temperature, use a more effective catalyst).

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at very high temperatures or under strongly acidic or basic conditions.[1]

    • Actionable Advice: Avoid excessive temperatures. Ensure slow addition of reagents if a highly exothermic reaction is occurring. Maintain a precise stoichiometry to avoid an excess of the aminophenol.

  • Over-alkylation/acylation: In syntheses involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur if not properly controlled.[2]

    • Actionable Advice: Use a controlled stoichiometry of the electrophile and consider running the reaction at a lower temperature to improve selectivity.

Q4: How do I select the optimal catalyst and solvent for my specific substrates?

A4: The "no free lunch" principle applies here; the ideal system is substrate-dependent. However, general principles can guide your selection. A screening approach is often the most efficient way to find the optimal conditions.

Catalyst & Solvent Selection:

Catalyst TypeExample(s)Typical Solvent(s)Temperature Range (°C)Key Advantages
Brønsted Acid p-TsOH, BAIL Gel[5][6]Solvent-free, Toluene100 - 140Readily available, effective for dehydration.[7][10]
Lewis Acid CuI, ZnS, BF₃·Et₂O[9]Dioxane, Ethanol[4]25 - 100Mild conditions, high efficiency for certain substrates.[8]
Heterogeneous Nanocatalysts, Al₂O₃Water, Ethanol, DMF25 - 110Easy recovery and reuse, green chemistry approach.[11]
Metal-Free Microwave (solvent-free)None, PEG, Ethanol100 - 150Rapid reaction times, reduced energy use.[12]

Protocol: Catalyst and Solvent Screening

This protocol provides a framework for efficiently screening conditions in parallel.

  • Setup: In an array of reaction vials, add your 2-aminophenol (e.g., 0.1 mmol) and aldehyde/acid partner (0.1 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol%) from your selected screening set. Include a no-catalyst control.

  • Solvent Addition: To each vial, add 1-2 mL of a different solvent (e.g., DCM, DMF, ethanol, toluene).[13] Include a solvent-free control.

  • Reaction: Stir all reactions at a set temperature (e.g., 80°C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, and 6 hours) to identify the most promising conditions.

Q5: My product seems pure by TLC, but I lose a significant amount during work-up and purification. What are some effective purification strategies?

A5: Product loss during purification is a frustrating, yet common, final hurdle. Refining your work-up and purification technique can dramatically improve your isolated yield.

  • Work-up:

    • Quenching: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, a quench with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often necessary.[14]

    • Extraction: Extract the product from the aqueous layer using an appropriate organic solvent like ethyl acetate.[14] Perform multiple extractions (e.g., 3x) to ensure complete recovery. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Purification Methods:

    • Recrystallization: This is an ideal method for obtaining highly pure crystalline solids and can be very efficient if a suitable solvent system is found. Ethanol is often a good starting point for recrystallizing benzoxazoles.[4][14]

    • Silica Gel Column Chromatography: This is the most versatile method for separating the desired product from soluble impurities and side products.[5] A common eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[15][16]

General Purification Protocol (Post-Work-up):

  • Concentration: Concentrate the dried organic extract under reduced pressure to obtain the crude product.

  • Chromatography:

    • Adsorb the crude material onto a small amount of silica gel.

    • Load it onto a prepared silica gel column.

    • Elute with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole.

References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • A Comparative Guide to Catalysts for Benzoxazole Synthesis. Benchchem.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • A general mechanism for benzoxazole synthesis. ResearchGate.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Solvent effects and selection for benzoxazole formation reactions. Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central.
  • Mechanism for the formation of benzoxazole. ResearchGate.
  • Technical Support Center: Optimization of Benzoxazole Synthesis. Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry.
  • Reducing reaction times in microwave-assisted benzoxazole synthesis. Benchchem.
  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health.
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI.

Sources

optimizing reaction temperature and time for 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in pharmaceutical research.[1] We will explore the root causes of these problems and provide actionable solutions.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge in benzoxazole synthesis.[2][3] A systematic approach to troubleshooting is essential.

  • Possible Cause 1: Purity of Starting Materials. Impurities in the starting materials, 2-amino-4-fluorophenol and chloroacetyl chloride, can significantly hinder the reaction.[3][4]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the 2-amino-4-fluorophenol by recrystallization.

  • Possible Cause 2: Incomplete Acylation. The initial N-acylation of 2-amino-4-fluorophenol with chloroacetyl chloride may be incomplete.

    • Solution: Ensure an appropriate base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated during the reaction. The reaction is often performed at a low temperature (0-5 °C) to control the reactivity of the acyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aminophenol.

  • Possible Cause 3: Inefficient Cyclization. The subsequent intramolecular cyclization of the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide, to form the benzoxazole ring may be the rate-limiting step.

    • Solution: This step often requires heating. The optimal temperature and time will depend on the solvent and any catalyst used. Experiment with a temperature range of 80-120°C and monitor the reaction by TLC.[5] The use of a dehydrating agent or a catalyst like polyphosphoric acid (PPA) can facilitate this step, although for this specific substrate, thermal cyclization is common.[6]

Problem 2: Formation of Impurities and Side Products

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the yield.[4]

  • Possible Cause 1: Dimerization or Polymerization. Under harsh conditions, the starting materials or the intermediate can undergo self-condensation or polymerization.[3]

    • Solution: Carefully control the reaction temperature and the rate of addition of chloroacetyl chloride. Overheating should be avoided.

  • Possible Cause 2: O-Acylation. Besides the desired N-acylation, acylation of the hydroxyl group of 2-amino-4-fluorophenol can occur, leading to an undesired ester byproduct.

    • Solution: Performing the acylation at low temperatures generally favors N-acylation over O-acylation.

  • Possible Cause 3: Incomplete Cyclization. The intermediate N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide may remain in the final product if the cyclization is not complete.

    • Solution: Increase the reaction time or temperature for the cyclization step. Ensure efficient removal of water formed during the reaction, as its presence can inhibit the cyclization.

Problem 3: Reaction Stalls and Does Not Go to Completion

Observing unreacted starting materials on the TLC plate after the expected reaction time indicates a stalled reaction.[4]

  • Possible Cause 1: Insufficient Temperature. The activation energy for the cyclization step may not be reached.[3]

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC.[3] Some benzoxazole syntheses require temperatures as high as 130-140°C.[7][8]

  • Possible Cause 2: Inadequate Mixing. Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure efficient stirring throughout the reaction.

  • Possible Cause 3: Deactivation of Catalyst (if used). If a catalyst is employed, it may have lost its activity.

    • Solution: If using a catalyst, ensure it is fresh and handled under the appropriate conditions (e.g., inert atmosphere if it is air-sensitive).[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general synthetic route for this compound?

The most common method involves a two-step, one-pot synthesis. First, 2-amino-4-fluorophenol is acylated with chloroacetyl chloride in the presence of a base to form the intermediate N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This intermediate then undergoes intramolecular cyclodehydration upon heating to yield the final product.

Q2: What is the optimal temperature and reaction time?

The optimal conditions can vary. The initial acylation is typically carried out at a low temperature (0-5°C). The subsequent cyclization step generally requires heating, with temperatures ranging from 80°C to 120°C.[5] The reaction time for the cyclization can range from a few hours to overnight. It is crucial to monitor the reaction progress by TLC to determine the optimal time.

Q3: What solvents are suitable for this reaction?

A variety of solvents can be used, including aprotic solvents like dichloromethane (DCM), chloroform, toluene, or xylene. The choice of solvent can influence the reaction temperature and work-up procedure.

Q4: How can I effectively purify the final product?

Purification is typically achieved through recrystallization or column chromatography.[4] For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexanes can be effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is commonly used.[9]

Q5: What are the key safety precautions for this synthesis?

Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction may also generate HCl gas, which should be trapped or neutralized.

III. Experimental Protocol and Data

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base such as triethylamine (1.1 eq).

  • Acylation: Cool the mixture to 0-5°C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring (Acylation): After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the starting aminophenol by TLC.

  • Cyclization: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and maintain reflux for 4-8 hours.

  • Reaction Monitoring (Cyclization): Monitor the formation of the product and the disappearance of the intermediate by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Table 1: Optimization of Reaction Parameters
ParameterRecommended RangeNotes
Temperature (Acylation) 0 - 5 °CTo control the reactivity of chloroacetyl chloride and favor N-acylation.
Temperature (Cyclization) 80 - 120 °CHigher temperatures may be required, but monitor for decomposition.[5]
Reaction Time (Cyclization) 4 - 12 hoursMonitor by TLC for completion.
Base Triethylamine, PyridineTo neutralize HCl produced during acylation.
Solvent Toluene, Xylene, DCMChoice of solvent will determine the reflux temperature.

IV. Visualizing the Process

Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

reaction_pathway 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Intermediate N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide 2-Amino-4-fluorophenol->Intermediate Acylation (Base, 0-5°C) Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Product 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole Intermediate->Product Cyclization (Heat, -H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity optimize_acylation Optimize Acylation (Temp, Base) check_purity->optimize_acylation Purity OK optimize_cyclization Optimize Cyclization (Temp, Time) optimize_acylation->optimize_cyclization check_impurities Multiple Spots on TLC? optimize_cyclization->check_impurities control_temp Control Temperature to Minimize Side Reactions check_impurities->control_temp Yes success Successful Synthesis check_impurities->success No adjust_purification Adjust Purification Method control_temp->adjust_purification adjust_purification->success

Caption: Troubleshooting workflow for benzoxazole synthesis.

V. References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem. Available from:

  • troubleshooting low yield in benzoxazole synthesis. Benchchem. Available from:

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem. Available from:

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available from:

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available from:

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. Available from:

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from:

  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available from:

  • Optimization of reaction conditions a. ResearchGate. Available from:

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from:

  • Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. AA Blocks. Available from:

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. Available from:

  • This compound. Benchchem. Available from:

  • Optimization of the reaction. ResearchGate. Available from:

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from:

  • Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol as a Versatile Building Block for Novel Bioactive Compounds. Benchchem. Available from:

  • Technical Support Center: Optimization of Benzoxazole Synthesis. Benchchem. Available from:

  • 2-(Chloromethyl)-5-methyl-1,3-benzoxazole | 41014-44-2. Benchchem. Available from:

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available from:

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available from:

  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Patsnap. Available from:

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. N/A. Available from:

  • How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? Stack Exchange. Available from:

  • Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. PubMed. Available from:

  • Process for the preparation of 2-chlorobenzoxazoles. Google Patents. Available from:

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. Available from:

  • How to synthesize 2-amino-4-chlorophenol. Guidechem. Available from:

  • Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI. Available from:

  • 1191063-34-9|2-Amino-5-chloro-4-fluorophenol|BLD Pharm. BLD Pharm. Available from:

  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. Available from:

  • Preparation of 2-amino-4-chlorophenol. PrepChem.com. Available from:

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap. Available from:

  • Process for preparing 2-chloro-4-fluorophenol. Google Patents. Available from:

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effect of different catalysts on the synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science, recognized for its role in developing novel bioactive materials.[1][2][3] The synthesis, which involves the condensation and cyclization of 2-amino-4-fluorophenol with chloroacetyl chloride, is straightforward in principle but can present challenges related to yield, purity, and reaction control. The choice of catalyst is paramount as it directly influences reaction efficiency, selectivity, and overall success.

This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the practical issues you may encounter in the lab. We will delve into the causal relationships behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to optimize your synthesis effectively and confidently.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes and how can I address them?

Low yield is a frequent issue that can be traced back to several factors. A systematic approach is the best way to identify and solve the problem.[4][5]

  • Purity of Starting Materials: The primary precursors are 2-amino-4-fluorophenol and chloroacetyl chloride. Impurities in the aminophenol can inhibit catalyst activity, while aged or hydrolyzed chloroacetyl chloride (which degrades to chloroacetic acid and HCl) will be less reactive.

    • Actionable Advice: Verify the purity of your 2-amino-4-fluorophenol using NMR or melting point analysis. For chloroacetyl chloride, use a freshly opened bottle or distill it prior to use to ensure high reactivity.

  • Incomplete Cyclodehydration: The key step is the ring-closure of the N-(2-hydroxy-5-fluorophenyl)-2-chloroacetamide intermediate. If this step is inefficient, you will isolate the intermediate instead of the final product.

    • Actionable Advice: This is where the catalyst's role is critical. If using a mild catalyst, you may need to increase the reaction temperature or switch to a more potent one. Strong Brønsted acids (like methanesulfonic acid) or Lewis acids are highly effective for this transformation. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to track the disappearance of the intermediate.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.

    • Actionable Advice: If TLC shows unreacted starting material or intermediate after the prescribed time, consider extending the reaction duration.[4] A modest increase in temperature (e.g., in 10-20°C increments) can also dramatically accelerate the cyclization step. For instance, some solvent-free syntheses using acidic ionic liquids require temperatures around 130°C to achieve high yields.[6]

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity over time, while homogeneous catalysts can be poisoned by impurities.

    • Actionable Advice: If using a recyclable heterogeneous catalyst, ensure it has been properly activated and stored. For homogeneous catalysts, confirm that your solvent is anhydrous and that starting materials are free from catalyst poisons. Sometimes, a slight increase in catalyst loading can overcome minor deactivation issues.[4]

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Check Purity of Starting Materials (NMR, MP) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify or Replace Reagents purity_ok->purify No check_reaction 2. Monitor Reaction by TLC/GC purity_ok->check_reaction Yes purify->start Restart incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Time or Increase Temperature incomplete->extend_time Yes check_catalyst 3. Evaluate Catalyst incomplete->check_catalyst No extend_time->check_reaction catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue optimize_catalyst Increase Loading or Use a Stronger Catalyst catalyst_issue->optimize_catalyst Yes end Yield Improved catalyst_issue->end No optimize_catalyst->start Rerun

Caption: A logical workflow for troubleshooting low yields.

Question 2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?

Side product formation is a common issue that directly impacts both yield and purity.

  • Uncyclized Amide Intermediate: The most common "side product" is actually the N-(2-hydroxy-5-fluorophenyl)-2-chloroacetamide intermediate. This indicates that the initial acylation was successful, but the subsequent cyclodehydration failed to go to completion.

    • Minimization Strategy: As discussed above, this is solved by optimizing the cyclization step. A stronger catalyst, higher temperature, or longer reaction time is needed.

  • Diacylated Product: It is possible for the phenolic hydroxyl group to also react with chloroacetyl chloride, especially if a strong base is used during the acylation step. This leads to the formation of an ester byproduct.

    • Minimization Strategy: The acylation of the amino group is generally much faster than the hydroxyl group under neutral or weakly acidic conditions.[7] Avoid using a strong base during the initial acylation step. A common procedure is to perform the reaction in a solvent like dichloromethane or ethyl acetate, allowing the generated HCl to be neutralized by a mild base or simply removed.

  • Polymerization: Under harsh acidic conditions and high temperatures, starting materials or the product can sometimes polymerize, leading to an intractable tar-like substance.

    • Minimization Strategy: Carefully control the reaction temperature. If polymerization is observed, try running the reaction at a lower temperature for a longer period or using a milder, more selective catalyst. Heterogeneous catalysts can sometimes offer better control and reduce polymerization compared to strong, soluble Brønsted acids.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about catalyst selection and reaction optimization.

Question 1: What types of catalysts can be used for this synthesis, and how do I choose the best one?

A variety of catalysts can be employed, primarily to facilitate the final cyclodehydration step. The choice depends on factors like desired reaction conditions (temperature, solvent), cost, and scalability.

  • Brønsted Acids: These are classic catalysts for this type of reaction.

    • Examples: Methanesulfonic acid, p-toluenesulfonic acid (p-TSA), sulfuric acid.

    • Mechanism: They protonate the amide carbonyl, making it more electrophilic and promoting the intramolecular attack by the phenolic hydroxyl group.

    • Pros: Inexpensive, highly effective, and readily available.

    • Cons: Can be corrosive, difficult to remove during workup (requiring neutralization), and may not be suitable for sensitive substrates.

  • Lewis Acids: These can also effectively catalyze the cyclization.

    • Examples: ZnCl₂, FeCl₃, AlCl₃.

    • Mechanism: They coordinate to the amide carbonyl, activating it towards nucleophilic attack.

    • Pros: Highly effective.

    • Cons: Often require strictly anhydrous conditions and can be difficult to separate from the product.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture.

    • Examples: Sulfonic acid-functionalized silica (SiO₂-SO₃H), Brønsted acidic ionic liquids on a solid support.[6][8][9]

    • Mechanism: They provide acidic sites on a solid surface, mimicking the action of homogeneous Brønsted acids.

    • Pros: Easily recoverable and reusable, often leading to simpler product purification and greener processes.[8]

    • Cons: May require higher temperatures or longer reaction times than their homogeneous counterparts and can be more expensive initially.

Question 2: What is the general reaction mechanism for the catalyzed synthesis?

The synthesis is a two-stage process: acylation followed by catalyzed cyclodehydration.

  • Acylation: The nucleophilic amino group of 2-amino-4-fluorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses to release HCl and form the stable amide intermediate, N-(2-hydroxy-5-fluorophenyl)-2-chloroacetamide.[7]

  • Catalyzed Cyclodehydration: This is the rate-determining step where the catalyst plays its key role.

    • The acid catalyst (H⁺) protonates the oxygen of the amide carbonyl group, increasing its electrophilicity.

    • The nearby phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

    • A proton transfer occurs, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring. The catalyst is regenerated in this final step.

ReactionMechanism cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Catalyzed Cyclodehydration Reagents 2-Amino-4-fluorophenol + Chloroacetyl Chloride Intermediate1 Tetrahedral Intermediate Reagents->Intermediate1 Nucleophilic Attack Amide N-(2-hydroxy-5-fluorophenyl) -2-chloroacetamide Intermediate1->Amide Elimination of HCl Activation Amide + Catalyst (H⁺) Protonated Intermediate Amide->Activation Rate-Determining Step Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Dehydration Elimination of H₂O Cyclization->Dehydration Product 2-(Chloromethyl)-5-fluoro -1,3-benzoxazole + Regenerated Catalyst Dehydration->Product

Caption: General mechanism for the synthesis of this compound.

Question 3: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free, or "neat," conditions are a viable and environmentally friendly option for this synthesis.[6][8] This approach is often paired with heterogeneous catalysts and may require elevated temperatures to ensure the reaction mixture remains a molten, stirrable liquid.

  • Advantages: Reduces solvent waste, simplifies product workup (often just requiring filtration to remove the catalyst followed by purification), and can sometimes lead to faster reaction rates.[6]

  • Considerations: Requires thermally stable reactants and catalysts. The reaction temperature must be carefully controlled to prevent degradation or polymerization.

Data Summary: Comparison of Catalytic Systems

The following table summarizes the performance of different types of catalysts reported for benzoxazole synthesis. While data for the exact target molecule is sparse, this provides a comparative overview to guide your catalyst selection.

Catalyst TypeExample CatalystTemperature (°C)Reaction Time (hours)Yield (%)Key AdvantagesReference
Homogeneous Acid Methanesulfonic AcidRT - 1001 - 4HighInexpensive, high activity
Heterogeneous Acid Fe₃O₄@SiO₂-SO₃H500.5 - 1>90Magnetically separable, reusable, mild conditions[8][9]
Ionic Liquid Brønsted Acidic Ionic Liquid Gel130598Reusable, high yield, solvent-free[6]
Other Triflic Anhydride (Tf₂O)0 - RT1.25~95Mild conditions, rapid reaction[10]

Experimental Protocols

Protocol 1: General Synthesis using a Homogeneous Acid Catalyst (e.g., p-TSA)

This protocol outlines a standard method using a readily available Brønsted acid.

  • Acylation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent (e.g., toluene or xylenes, 5-10 mL per gram of aminophenol).

    • Cool the solution to 0-5°C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise over 15-20 minutes. A precipitate of the intermediate may form.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting aminophenol.

  • Cyclodehydration:

    • To the mixture containing the N-(2-hydroxy-5-fluorophenyl)-2-chloroacetamide intermediate, add p-toluenesulfonic acid monohydrate (p-TSA, 0.1 eq).

    • Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Heat the mixture to reflux (approx. 110-140°C, depending on the solvent) and stir vigorously.

    • Monitor the reaction progress by TLC until the intermediate spot has disappeared (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Protocol 2: Green Synthesis using a Heterogeneous Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H)

This protocol is adapted from methods using recyclable, solid-supported acid catalysts.[8][9]

  • Reaction Setup:

    • In a round-bottom flask, combine 2-amino-4-fluorophenol (1.0 eq), chloroacetic acid (1.2 eq), and the Fe₃O₄@SiO₂-SO₃H catalyst (e.g., 0.03 g per mmol of aminophenol). Note: This variation uses chloroacetic acid directly, with the catalyst driving both the amidation and cyclization.

    • Stir the mixture without any solvent.

  • Reaction Execution:

    • Heat the solvent-free mixture to the optimized temperature (e.g., 50-80°C) with efficient stirring.

    • Monitor the reaction progress by taking a small aliquot, dissolving it in ethyl acetate, filtering out the catalyst, and analyzing by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate to dissolve the product.

    • Separate the solid magnetic catalyst using an external magnet and decant the organic solution.

    • Wash the catalyst with additional ethyl acetate and combine the organic fractions.

    • Wash the combined organic solution with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as described in Protocol 1. The catalyst can be washed with ethanol, dried, and reused.[8]

References

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Pace, V., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. Available at: [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Mohammed, A. A., et al. (2015). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rani, P., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Google Patents. (2008). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem. Available at: [Link]

  • Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Purification of Halogenated Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of halogenated benzoxazole derivatives. The unique electronic properties conferred by halogen substituents can introduce complexities in purification that require specialized strategies. This document is designed to provide both practical solutions and the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide

The purification of halogenated benzoxazoles can be hampered by a variety of issues, from co-eluting impurities to the formation of intractable oils. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Co-eluting Impurities in Column Chromatography - Similar Polarity of Product and Impurity: Halogenated compounds can have similar polarities to their non-halogenated precursors or side-products. - Inappropriate Solvent System or Stationary Phase: The chosen chromatography conditions may not be optimal for separating compounds with subtle electronic differences.- Modify the Solvent System: Experiment with different solvent mixtures to exploit subtle differences in polarity. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol gradient can be effective. - Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column. For halogenated aromatics, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity through π-π interactions.[1]
Product is an Oil Instead of a Solid - Residual Solvent: Trapped solvent can prevent crystallization. - Presence of Impurities: Impurities can disrupt the crystal lattice formation.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as diethyl ether or heptane.[2] - High Vacuum Drying: Remove residual solvent by drying the product under high vacuum, possibly with gentle heating.
Colored Impurities Present - Oxidation of Starting Materials or Product: 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities.[3] - Formation of Conjugated Side Products: Undesired side reactions can produce highly colored byproducts.- Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities.[4] Subsequent filtration and removal of the solvent should yield a less colored product. - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Low Recovery After Purification - Product Loss During Chromatography: The product may be irreversibly adsorbed onto the stationary phase or lost due to tailing. - Product Degradation: The benzoxazole derivative may be unstable under the purification conditions (e.g., acidic or basic stationary phase).- Optimize Chromatography Conditions: Use a less active stationary phase (e.g., neutral alumina instead of silica gel) or add a small amount of a modifier like triethylamine to the eluent to reduce tailing. - Recrystallization: If the product is a solid, recrystallization is often a more efficient purification method than chromatography and can lead to higher recovery of pure material.[5]
Experimental Workflow: Purification Strategy for Halogenated Benzoxazoles

The following diagram outlines a general workflow for the purification of halogenated benzoxazole derivatives, emphasizing key decision points.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification A Crude Reaction Mixture B Aqueous Work-up (e.g., extraction, washes) A->B C Assess Crude Product (TLC, NMR) B->C D Is the product a solid? C->D E Recrystallization D->E Yes F Column Chromatography D->F No G Is the product pure? E->G F->G H Further Purification Needed G->H No I Pure Product G->I Yes H->F

Caption: A logical workflow for the purification of halogenated benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of halogenated benzoxazoles often more challenging than their non-halogenated analogs?

A1: The presence of halogen atoms introduces unique electronic and steric properties that can complicate purification. Halogens are electron-withdrawing, which can alter the polarity of the molecule, making it more similar to certain impurities. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence how the molecule interacts with stationary phases in chromatography.[6][7] This can lead to unexpected elution profiles and co-elution with impurities.

Q2: I'm having trouble with streaking/tailing of my halogenated benzoxazole on a silica gel column. What can I do?

A2: Streaking or tailing on silica gel is often due to strong interactions between the basic nitrogen of the benzoxazole ring and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.

  • Consider a reverse-phase column: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with a mobile phase like acetonitrile/water can be very effective.

Q3: My recrystallization attempts are failing, and the product either "oils out" or doesn't crystallize at all. What are some effective recrystallization strategies for halogenated benzoxazoles?

A3: "Oiling out" during recrystallization is a common problem, especially when the cooling rate is too fast or the solvent system is not ideal. Here are some strategies to try:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow crystal growth is key to obtaining pure crystals.

  • Solvent System Optimization: A single solvent may not be sufficient. A two-solvent system can be very effective. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization. A patent for the purification of a substituted benzoxazole compound describes recrystallization from an acetone and acetonitrile solution.[4]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

The Impact of Halogen Bonding on Purification

The ability of a halogen atom to act as a halogen bond donor can significantly influence its behavior during purification. This interaction, where the electropositive region on the halogen (the σ-hole) interacts with an electron-rich atom, can be exploited for selective purification.

Halogen_Bonding cluster_0 Halogenated Benzoxazole cluster_1 Stationary Phase A Benzoxazole-X (X = Cl, Br, I) B σ-hole (Electropositive region on X) D Lewis Base (e.g., Oxygen or Nitrogen atom) B->D Halogen Bond C Electron-rich surface (e.g., PFP or phenyl column)

Caption: Halogen bonding interactions in chromatography.

This diagram illustrates how the electropositive σ-hole on the halogen atom of a benzoxazole derivative can form a halogen bond with an electron-rich Lewis base on a stationary phase. This interaction can be leveraged to achieve separations that are not possible with traditional silica gel chromatography.

References

  • Benchchem. Technical Support Center: Optimization of Benzoxazole Synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Haken, J. K., & Vernon, F. (1986). Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Journal of Chromatography A, 361, 57-61. Available from: [Link]

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. WO2006096624A1.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Science.gov. halogenated aromatic compounds: Topics by Science.gov.
  • PubMed. (2003). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • MDPI. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
  • University of Bath's research portal. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.
  • MDPI. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers.
  • MDPI. (2022). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.
  • Recrystallization and Crystallization.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.
  • Reddit. (2024). Purification Troubleshooting : r/Chempros.
  • NIH. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances.
  • RSC Publishing. Halogen bonding assisted selective removal of bromide.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without.
  • JOCPR. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives.

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stability issues of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile but highly reactive building block. Our goal is to provide you with practical, field-tested insights to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and the reliability of your results. The inherent reactivity of the 2-chloromethyl group, while synthetically useful, is also the primary source of its instability.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

The principal source of instability is the high reactivity of the chloromethyl group at the 2-position of the benzoxazole ring.[1] This group functions as a potent electrophile, making the benzylic carbon highly susceptible to nucleophilic substitution reactions. Common laboratory nucleophiles such as water, alcohols, amines, and even some buffer components can readily displace the chloride, leading to the formation of unwanted byproducts and degradation of your starting material. The benzoxazole core itself is generally robust, but the chloromethyl substituent defines the compound's stability profile.[2][3][4]

Q2: How should I properly store this compound?

To maximize shelf-life, adhere to the following storage protocols:

  • Solid Form: Store the compound as a solid in a tightly sealed container.

  • Temperature: Keep it in a cool, dark, and dry environment. Refrigeration (2-8°C) is recommended for long-term storage.[5]

  • Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Avoid: Do not store in areas with high humidity or frequent temperature fluctuations.

Q3: Can I store this compound in solution? If so, which solvents are recommended?

Storing this compound in solution is generally not recommended for long periods. If you must prepare a stock solution, choose your solvent carefully:

  • Recommended Solvents: Use dry, aprotic solvents such as anhydrous acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). These solvents are non-nucleophilic and will minimize solvolysis.

  • Solvents to Avoid: Absolutely avoid protic solvents like methanol, ethanol, and water. These can act as nucleophiles and degrade the compound via solvolysis. Similarly, avoid solvents that may contain nucleophilic impurities, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), unless they are of the highest purity and used immediately.

Q4: How does pH affect the stability of this compound in aqueous or semi-aqueous media?

The stability is highly pH-dependent.

  • Neutral to Basic Conditions (pH ≥ 7): The compound will degrade rapidly. Hydroxide ions (OH⁻) are strong nucleophiles that will readily attack the chloromethyl group, leading to hydrolysis to the corresponding alcohol, 2-(hydroxymethyl)-5-fluoro-1,3-benzoxazole.

  • Acidic Conditions (pH < 7): While generally more stable than in basic conditions, acidic environments can still promote hydrolysis, albeit at a slower rate. The stability in acidic buffers should be experimentally determined for your specific application, as buffer salts themselves can sometimes act as catalysts or nucleophiles.

Troubleshooting Guide

Scenario 1: My reaction is yielding multiple unexpected products, and the starting material is consumed quickly.

  • Probable Cause: Your reaction medium likely contains unintended nucleophiles. The high reactivity of the chloromethyl group means it will react with any available nucleophile, not just your intended reactant.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvent is anhydrous and of high purity. If using a solvent like DMF or THF, consider passing it through an activated alumina column immediately before use to remove water and amine impurities.

    • Reagent Purity: Check the purity of all other reagents. Amines, for example, are common reagents, and if your intended nucleophile is weak, a more reactive amine impurity could be competing.

    • Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of primary or secondary amines like triethylamine (TEA), which can act as a nucleophile itself.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation. This will reduce the rate of side reactions.

Scenario 2: I am observing compound degradation during my aqueous workup procedure.

  • Probable Cause: The compound is hydrolyzing upon contact with water, especially if the aqueous layer is neutral or basic.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous wash as quickly as possible.

    • Use Cold Solutions: Use ice-cold water or brine for the washes to slow the rate of hydrolysis.

    • Acidify the Aqueous Layer: If your target product is stable to acid, consider using a mildly acidic wash (e.g., dilute, cold HCl at pH 3-4) to suppress hydrolysis driven by hydroxide ions.

    • Alternative Workup: If possible, avoid an aqueous workup altogether. Consider quenching the reaction, filtering any salts, and directly concentrating the organic phase for purification by chromatography.

Scenario 3: My purified compound degrades during purification by silica gel chromatography.

  • Probable Cause: The silica gel itself is the problem. Silica gel has a slightly acidic surface (pKa ~4.5) and is hydrated, with surface silanol groups (Si-OH) that can act as nucleophiles, leading to degradation on the column.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before preparing your column, wash the silica gel with your mobile phase containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine or DIPEA, if compatible with your product) to neutralize the acidic sites.

    • Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography), if your product's polarity allows.

    • Rapid Purification: Do not let the compound sit on the column for extended periods. Load the compound and elute it as quickly as possible.

Primary Degradation Pathway

The primary degradation mechanism for this compound is nucleophilic substitution (Sₙ2 or Sₙ1-like, depending on conditions) at the benzylic carbon. This pathway is responsible for its reactivity with water (hydrolysis) and other nucleophiles.

G start This compound product_h2o 2-(Hydroxymethyl)-5-fluoro-1,3-benzoxazole (Degradation Product) start->product_h2o Sₙ reaction product_nu 2-(Nu-methyl)-5-fluoro-1,3-benzoxazole (Desired or Side Product) start->product_nu Sₙ reaction h2o_reagent H₂O (Hydrolysis) nu_reagent Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻, R-S⁻)

Caption: Primary degradation pathways via nucleophilic substitution.

Illustrative Stability Data

The following table provides an illustrative summary of the expected relative stability of this compound under various common laboratory conditions. This data is intended as a guideline; precise degradation rates should be determined experimentally for your specific system.

Condition CategorySpecific ConditionExpected Relative StabilityRationale
pH (Aqueous Buffer) pH 4.0ModerateHydrolysis is slowed but still possible.
pH 7.0LowNeutral water acts as a nucleophile.
pH 9.0Very LowHydroxide-catalyzed hydrolysis is rapid.
Solvent Methanol (Protic)LowSolvolysis will occur to form the methyl ether.
Acetonitrile (Aprotic)HighNon-nucleophilic solvent minimizes degradation.
DMSO (Aprotic, Polar)Moderate to LowRisk of trace water or other nucleophilic impurities.
Temperature 4°C (in Aprotic Solvent)HighLow temperature reduces reaction rates.
25°C (in Aprotic Solvent)Moderate to HighDegradation is possible over extended periods.
50°C (in Aprotic Solvent)LowElevated temperature accelerates degradation.

Recommended Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol allows for the quantitative assessment of the compound's stability under specific conditions.

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10.0 mL of anhydrous acetonitrile (ACN) to create a ~1 mg/mL stock solution. Keep this stock on ice.

  • Preparation of Test Solutions:

    • In separate HPLC vials, add 980 µL of the desired test buffer or solvent (e.g., pH 7.4 phosphate buffer, cell culture media, etc.).

    • Spike each vial with 20 µL of the ACN stock solution to achieve a final concentration of ~20 µg/mL. Mix thoroughly.

    • Prepare a control vial using 980 µL of ACN instead of a test buffer.

  • Time-Point Analysis (T=0):

    • Immediately inject one of the test vials onto the HPLC system to get the initial (T=0) peak area.

  • Incubation:

    • Place the remaining vials under the desired test condition (e.g., in a 37°C incubator).

  • Subsequent Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and immediately inject it into the HPLC.

    • Suggested HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or 280 nm.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Plot the percentage remaining versus time to determine the degradation kinetics. Analytical methods like HPLC are crucial for monitoring such degradation.[6][7]

Protocol 2: General Handling and Reaction Setup
  • Handling: Always handle the solid compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][9]

  • Dispensing: Weigh the required amount of the solid quickly and transfer it to your reaction vessel. Minimize its exposure to ambient air and moisture.

  • Reaction Setup:

    • Use oven-dried or flame-dried glassware for all reactions.

    • Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen).

    • Add anhydrous aprotic solvent to the vessel via syringe or cannula.

    • Cool the solution to the desired reaction temperature (e.g., 0°C) before adding other reagents, especially nucleophiles or bases, to control the initial reaction rate and minimize side reactions.

References

  • Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477. [Link]

  • PubMed. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. National Center for Biotechnology Information. [Link]

  • Sci-Hub. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of a novel highly thermal stable N-propargyl monomer containing benzoxazole ring. Request PDF. [Link]

  • ResearchGate. (2015). Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry. [Link]

  • Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]

  • Semantic Scholar. (2015). Synthesis and Thermal Properties of Poly(benzoxazole)s Based on Pendants. [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • National Center for Biotechnology Information. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • MDPI. (n.d.). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]

  • BRIN Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]

  • ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. PubChem. [Link]

  • National Center for Biotechnology Information. (2025). Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Ciprofloxacin by Basidiomycetes and Identification of Metabolites Generated by the Brown Rot Fungus Gloeophyllum striatum. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(methylsulfonylmethyl)-1,2-benzoxazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. [Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole - Impurity Profiling and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of synthesizing 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues of impurity identification and control that researchers, scientists, and drug development professionals encounter.

Section 1: Frequently Asked Questions (FAQs) - Common Synthesis Problems

This section addresses high-level issues often observed during the synthesis of benzoxazole derivatives.

Q1: My reaction yield is disappointingly low, and the crude product appears as a complex mixture on the TLC/HPLC. What are the primary factors to investigate?

A1: Low yields and complex crude mixtures in benzoxazole synthesis typically stem from a few critical areas. A systematic approach is essential for troubleshooting.[1]

  • Purity of Starting Materials : This is the most common culprit. Impurities in your starting materials, particularly the 2-amino-4-fluorophenol, can significantly interfere with the cyclization reaction.[2] 2-Aminophenols are notoriously susceptible to air oxidation, which can lead to colored byproducts and inhibit the desired reaction.[2]

    • Actionable Advice : Always verify the purity of your starting materials before beginning the synthesis. Techniques like melting point analysis, NMR, or HPLC can confirm purity.[3] If purity is questionable, consider recrystallization or distillation.

  • Reaction Atmosphere : The synthesis, especially the initial condensation, should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2] This prevents the oxidation of the electron-rich aminophenol, a common side reaction that leads to polymeric, often colored, impurities.

  • Suboptimal Reaction Conditions : Temperature, reaction time, solvent, and catalyst choice are pivotal for a successful synthesis.[2] A reaction that is too slow may stall, while one that is too aggressive (high temperature) can promote side reactions like dimerization or degradation.[2]

    • Actionable Advice : If following a literature procedure, be aware that differences in lab equipment (e.g., stirring efficiency, heat transfer) can affect the outcome.[1] Consider a small-scale optimization screen where you systematically vary one parameter at a time, such as temperature or catalyst loading, while monitoring progress by TLC or HPLC.[1]

Q2: My reaction seems to stall and does not go to completion, leaving significant amounts of starting material. What can I do?

A2: A stalled reaction indicates that the conditions are insufficient to overcome the activation energy or that a key component has been deactivated.

  • Insufficient Temperature or Time : The reaction may simply require more energy or a longer duration to proceed to completion. Incrementally increasing the temperature while monitoring the reaction is a logical first step.[2]

  • Catalyst Deactivation : If you are using a catalyst, it may have lost its activity due to moisture, air, or impurities.[2][3] Ensure the catalyst is fresh and handled under appropriate conditions. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[2]

  • Incorrect Stoichiometry : Double-check the molar ratios of your reactants. A slight excess of one reactant can sometimes be used to drive the reaction to completion, although this can complicate purification.[2][3]

Q3: The crude product has a distinct pink or brown discoloration. What is the likely cause and how can it be prevented?

A3: Discoloration in reactions involving aminophenols is almost always due to oxidation. 2-amino-4-fluorophenol can oxidize to form highly colored quinone-imine species, which can further polymerize.

  • Prevention : The most effective preventative measure is to rigorously maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup.[2] Using de-gassed solvents can also help minimize exposure to dissolved oxygen.

Section 2: Impurity Identification and Characterization Guide

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of impurities.[4] Regulatory bodies like the ICH require that impurities present above a 0.1% threshold be identified and characterized.[5][6]

Overview of Potential Impurities

The synthesis of this compound, typically via the condensation of 2-amino-4-fluorophenol with a chloroacetic acid derivative, can generate several process-related impurities.

Impurity ClassSpecific Example / StructurePotential Source
Starting Materials Unreacted 2-amino-4-fluorophenol, Chloroacetic acidIncomplete reaction.[3][7]
Intermediates 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamideIncomplete cyclization of the amide intermediate.[2]
By-products 2-(Hydroxymethyl)-5-fluoro-1,3-benzoxazoleHydrolysis of the chloromethyl group during reaction or aqueous workup.
Bis(5-fluoro-1,3-benzoxazol-2-yl)methaneDimerization reaction involving the product.
Polymeric materialsSelf-condensation/oxidation of 2-amino-4-fluorophenol.[2]
Isomeric Impurities 2-(Chloromethyl)-6-fluoro-1,3-benzoxazoleImpurities in the 2-amino-4-fluorophenol starting material.
Degradation Products VariousInstability of the product under reaction or storage conditions.[3][7]
Residual Solvents Toluene, DMF, Acetonitrile, etc.Solvents used in synthesis and purification steps.[4][8]
Inorganic Impurities Reagents, catalysts, saltsManufacturing process, catalysts, and workup procedures.[4][9]
Proposed Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the formation pathways for key impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways SM1 2-Amino-4-fluorophenol Intermediate Amide Intermediate (2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide) SM1->Intermediate + SM2 Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction Impurity4 Oxidative Polymerization SM1->Impurity4 [O2] SM2 Chloroacetic Acid Derivative Product This compound Intermediate->Product Cyclization (-H2O) Impurity2 Incomplete Cyclization (Amide Intermediate) Intermediate->Impurity2 Stalled Reaction Impurity3 Hydrolysis Product (2-Hydroxymethyl derivative) Product->Impurity3 + H2O (Workup)

Caption: Synthetic pathway and key impurity formation routes.

Analytical Workflow for Impurity Profiling

A structured analytical workflow is crucial for the efficient identification and characterization of impurities.

G cluster_workflow Impurity Profiling Workflow start Crude Reaction Mixture hplc Step 1: HPLC Screening (Purity Assessment & Quantification) start->hplc decision1 Are impurities > 0.1%? hplc->decision1 lcms Step 2: LC-MS Analysis (Molecular Weight Determination) decision1->lcms Yes end Known Impurity / Below Threshold decision1->end No decision2 Structure Known? lcms->decision2 isolate Step 3: Impurity Isolation (Prep-HPLC or Column Chromatography) decision2->isolate No report Characterized Impurity decision2->report Yes nmr Step 4: Structure Elucidation (NMR, IR, etc.) isolate->nmr nmr->report

Caption: A systematic workflow for impurity identification.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general-purpose starting point for analyzing the purity of this compound. High-performance liquid chromatography (HPLC) is a standard technique for this purpose.[4][8]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient :

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm and 280 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve ~1 mg of the crude material in 1 mL of Acetonitrile/Water (1:1).

Causality: A gradient method is used to ensure the elution of compounds with a wide range of polarities, from polar starting materials to the less polar product and potential non-polar by-products. The C18 column provides excellent hydrophobic retention for aromatic compounds.

Protocol 2: LC-MS for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weights of unknown impurities, which is a critical first step in their identification.[6][10]

  • LC Method : Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.

  • MS Interface : Electrospray Ionization (ESI) is typically suitable for benzoxazole derivatives.

  • Ionization Mode : Run in both positive and negative ion modes to maximize the chances of detecting all components. The benzoxazole nitrogen is a site for protonation, making positive mode (ESI+) effective.

  • Mass Analyzer : A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain accurate mass data, which aids in determining elemental composition.

  • Data Analysis : Extract the mass spectra for each peak observed in the chromatogram. The molecular ion ([M+H]⁺ in positive mode) will provide the molecular weight of the impurity.

Causality: HRMS provides high mass accuracy, allowing for the confident assignment of molecular formulas to unknown peaks, drastically narrowing down the possibilities for the impurity's structure.

Section 3: Troubleshooting Specific Impurities

Q: My LC-MS analysis shows a significant peak with an m/z corresponding to the hydrolysis of the chloromethyl group (M-Cl+OH). How can I minimize this impurity?

A: The 2-(chloromethyl) group is a reactive electrophile and is susceptible to nucleophilic substitution, especially by water. This hydrolysis product, 2-(Hydroxymethyl)-5-fluoro-1,3-benzoxazole, is a very common impurity.

  • Anhydrous Conditions : Ensure the cyclization reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere.

  • Aqueous Workup : Minimize the contact time of your product with water during the workup. If an aqueous wash is necessary, perform it quickly and at a low temperature. Consider using brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and to aid in layer separation.

  • pH Control : The hydrolysis can be pH-dependent. A neutral or slightly acidic pH during workup is generally preferred over basic conditions, which would generate hydroxide ions and accelerate the substitution.

Q: I've confirmed the presence of unreacted 2-amino-4-fluorophenol. How can I improve the reaction conversion?

A: The presence of starting materials indicates an incomplete reaction.[3]

  • Reaction Time & Temperature : The simplest solution is to extend the reaction time or modestly increase the temperature, monitoring by TLC/HPLC until the starting material is consumed.[3]

  • Stoichiometry : Re-verify the molar equivalents of your reagents. Ensure that the chloroacetic acid derivative is present in at least a 1:1 ratio, or a slight excess (e.g., 1.1 equivalents), to drive the reaction forward.

  • Catalyst Activity : If a catalyst is used (e.g., an acid catalyst for cyclization), its activity is crucial.[3] Ensure it is not poisoned or deactivated.

Q: A major impurity has been identified as the amide intermediate, 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide. What is preventing the final cyclization step?

A: The formation of the amide is the first step, followed by an intramolecular nucleophilic attack of the hydroxyl group to close the ring and eliminate water. Failure to cyclize points to issues with this second step.

  • Dehydrating Conditions : This step is a dehydration. The presence of water can inhibit the reaction equilibrium. In some syntheses, a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark trap if the solvent is appropriate) is necessary.

  • Acid/Base Catalysis : The cyclization is often catalyzed by acid. Ensure that the reaction conditions are sufficiently acidic to promote the intramolecular reaction. Some protocols use polyphosphoric acid (PPA) or other strong acids to facilitate this step.[11][12]

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (n.d.). Benchchem.
  • Impurity Characterization & Management. (n.d.). Creative Biolabs.
  • Isolation and characterization of pharmaceuticals with impurities. (2024, November 20). LinkedIn.
  • S. Ahmad et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Troubleshooting low yield in benzoxazole synthesis. (n.d.). Benchchem.
  • T. Shaikh et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

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solvent selection for efficient synthesis and purification of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on the critical role of solvent selection.

I. Overview: Why Solvent Selection is Critical

This compound is a versatile heterocyclic building block in medicinal chemistry, valued for its reactive chloromethyl group that allows for further synthetic modifications.[1] The benzoxazole core itself is a privileged structure in pharmacology, appearing in numerous bioactive compounds.[2][3] However, the successful synthesis and purification of this molecule are profoundly influenced by the choice of solvents. An improper solvent can lead to low yields, formation of intractable side products, and significant purification difficulties.[4][5] This guide will address common questions and troubleshooting scenarios to ensure efficient and reproducible outcomes.

II. Synthesis Phase: Troubleshooting & FAQs

The most common route to synthesizing benzoxazoles of this type is the cyclocondensation of a 2-aminophenol (in this case, 2-amino-4-fluorophenol) with an acyl chloride derivative (chloroacetyl chloride).[6][7] The solvent must facilitate this reaction while minimizing side reactions.

Question 1: What are the primary considerations for choosing a reaction solvent for the synthesis of this compound?

Answer: As a Senior Application Scientist, my recommendation is to evaluate solvents based on four key pillars:

  • Reagent Solubility: The solvent must adequately dissolve the 2-amino-4-fluorophenol starting material to ensure a homogeneous reaction mixture.

  • Inertness: The solvent must be inert under the reaction conditions. It should not react with the highly electrophilic chloroacetyl chloride or the acidic HCl byproduct generated during the reaction. Protic solvents like alcohols or water are generally unsuitable for this reason.

  • Boiling Point: The reaction often requires heating to facilitate the final cyclization step (dehydration). The solvent's boiling point should be high enough to achieve the necessary reaction temperature (typically 80-120°C) but not so high that it leads to thermal degradation of the product.

  • Work-up Compatibility: The solvent should be easily removable under reduced pressure and should allow for straightforward extraction and washing of the crude product. Immiscibility with water is a highly desirable characteristic.

Question 2: Which solvents are commonly used, and what are their pros and cons?

Answer: Based on established protocols for similar benzoxazole syntheses, several aprotic solvents are viable candidates.[8] Each has distinct advantages and disadvantages that must be weighed.

SolventBoiling Point (°C)PolarityProsCons
Toluene 111LowGood temperature range; immiscible with water (easy work-up); relatively inexpensive.May have lower solubility for polar starting materials.
Dioxane 101ModerateGood solvating power for a range of reactants.[9]Miscible with water (can complicate work-up); potential peroxide formation; higher toxicity.
1,2-Dichloroethane (DCE) 83ModerateGood solvating power; commonly used for acylation reactions.[10]Lower boiling point may require longer reaction times; chlorinated solvent (environmental concerns).
Acetonitrile 82HighDissolves polar starting materials well.Can be susceptible to side reactions with highly reactive electrophiles under certain conditions.

Expert Recommendation: Toluene or 1,2-dichloroethane are often the best starting points for this synthesis. Toluene's high boiling point and ease of work-up make it a robust choice, while DCE is a well-documented solvent for acylation reactions involving chloroacetyl chloride.[10]

Question 3: Troubleshooting - "My reaction yield is very low. Could the solvent be the issue?"

Answer: Absolutely. Low yield is a frequent challenge and the solvent is a primary suspect.[4][5] Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for low reaction yield.

Causality:

  • Incomplete Dissolution: If the 2-amino-4-fluorophenol does not fully dissolve, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate and leading to an incomplete reaction.

  • Suboptimal Temperature: The cyclization step, which eliminates a molecule of water, is often the rate-limiting step and requires sufficient thermal energy. If the solvent's boiling point is too low, the reaction may stall at the intermediate amide stage.[5]

III. Purification Phase: Troubleshooting & FAQs

Purification is as critical as the synthesis itself. The goal is to isolate the target compound from unreacted starting materials, reagents, and any side products formed. Recrystallization is often the most effective method for obtaining high-purity material.

Question 4: How do I select an optimal solvent system for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., 0-4 °C). Impurities, conversely, should either be completely insoluble or completely soluble at all temperatures.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (approx. 20-30 mg) of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate, Toluene, or mixtures) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: For solvents where the compound was poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid fully dissolves. Note the high solubility at elevated temperatures.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: The optimal solvent is the one that produces a high yield of crystalline solid upon cooling.

G cluster_conditions Solubility Assessment Start Select Candidate Solvents (e.g., IPA, EtOAc, Heptane, Toluene) Test_Solubility Test small-scale solubility of crude product Start->Test_Solubility Hot High Solubility when Hot? Test_Solubility->Hot Cold Low Solubility when Cold? Hot->Cold Yes Failure Try Solvent Mixture (e.g., Toluene/Heptane) Hot->Failure No Decision Optimal Solvent? Cold->Decision Yes Cold->Failure No Success Proceed to Bulk Recrystallization Decision->Success Yes Decision->Failure No

Caption: Decision tree for selecting a recrystallization solvent.

Question 5: Troubleshooting - "My product is 'oiling out' during recrystallization instead of forming crystals. What is happening and how do I fix it?"

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil is an amorphous form of your product that often traps impurities.

Causes and Solutions:

  • Solution Cooled Too Quickly: Rapid cooling promotes supersaturation and oil formation.

    • Solution: Allow the hot, filtered solution to cool slowly on the benchtop. Insulating the flask with glass wool can help. Do not place it directly into an ice bath from a high temperature.

  • Solvent Polarity Mismatch: The solvent may be too poor (nonpolar) for your compound.

    • Solution: Add a small amount of a "better" (more polar) co-solvent to the hot mixture until the oil redissolves. For example, if you are using a Toluene/Heptane system, add a small amount of additional Toluene.

  • Insoluble Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Try a hot filtration step. Dissolve the crude product in a minimum of hot solvent, add a small amount of decolorizing carbon if the solution is colored, and quickly filter it through a pre-warmed funnel to remove insoluble impurities before allowing it to cool.

IV. References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.

  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.

  • Google Patents. (n.d.). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

  • Google Patents. (n.d.). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.

  • Krasniqi, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

  • Benchchem. (n.d.). This compound.

  • Wikipedia. (n.d.). Benzoxazole.

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.

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Navigating the Challenges of Regioisomer Formation in Substituted Benzoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzoxazole synthesis. As a Senior Application Scientist, I understand the intricate challenges researchers face when synthesizing substituted benzoxazoles, particularly the undesired formation of regioisomers. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you achieve higher yields and purity in your reactions.

Troubleshooting Guide: Tackling Regioisomer Formation Head-On

This section addresses common issues encountered during the synthesis of substituted benzoxazoles and offers practical solutions.

Question: My reaction of an unsymmetrically substituted o-aminophenol with a carboxylic acid is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer: The formation of regioisomers in this classic benzoxazole synthesis is a common hurdle. The regioselectivity is primarily governed by the electronic and steric environment of the two nucleophilic centers in the o-aminophenol: the amino group and the hydroxyl group.

  • Underlying Cause: In the condensation with a carboxylic acid, the initial acylation can occur at either the amino or the hydroxyl group. Subsequent cyclization and dehydration lead to the respective regioisomers. The relative nucleophilicity of the amine and hydroxyl groups, influenced by the substituents on the aromatic ring, dictates the major product.

  • Strategies for Control:

    • Protecting Group Strategy: A robust method to ensure regioselectivity is to employ a protecting group strategy.

      • Protect the more reactive nucleophile: If the amino group is more reactive and you desire acylation at the hydroxyl group (or vice-versa), selectively protect the more reactive group. For instance, the amino group can be protected as a carbamate (e.g., Boc or Cbz), directing acylation to the hydroxyl group. Subsequent deprotection and cyclization will yield the desired isomer.

    • Reaction Condition Optimization:

      • pH Control: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. At lower pH, the amino group is protonated and less nucleophilic, which can favor O-acylation. Conversely, under basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, favoring O-acylation. Careful screening of the reaction pH can significantly influence the isomeric ratio.

      • Catalyst Choice: The choice of catalyst can also direct the reaction. For instance, in some systems, milder coupling agents might favor reaction at the more sterically accessible site.[1]

    • Alternative Synthetic Routes: Consider a different synthetic approach that avoids the direct condensation of the unsymmetrical o-aminophenol. For example, a multi-step synthesis where the key bond formation dictates the regiochemistry can be employed.

Question: I am using an aldehyde for my benzoxazole synthesis, but still facing issues with regioisomers when using a substituted o-aminophenol. What factors are at play?

Answer: The reaction of an o-aminophenol with an aldehyde proceeds via the formation of a Schiff base (imine) followed by oxidative cyclization.[2] The regioselectivity is determined during the cyclization step.

  • Mechanism Insight: The imine formed between the aldehyde and the amino group of the o-aminophenol can undergo cyclization through nucleophilic attack of the hydroxyl group onto the imine carbon. With an unsymmetrical o-aminophenol, two different ring closures are possible, leading to regioisomers.

  • Controlling Factors:

    • Steric Hindrance: A bulky substituent near the hydroxyl group can hinder its attack on the imine, favoring the formation of the other regioisomer. Conversely, a bulky substituent near the amino group can influence the initial Schiff base formation and subsequent cyclization.

    • Electronic Effects: Electron-donating groups on the aromatic ring can enhance the nucleophilicity of a nearby hydroxyl group, potentially accelerating the cyclization and favoring one regioisomer. Conversely, electron-withdrawing groups can decrease its nucleophilicity.

  • Troubleshooting Steps:

    • Choice of Oxidant: The oxidant used for the cyclization step can influence the reaction pathway and potentially the regioselectivity. Experiment with different oxidants such as DDQ, manganese(III) acetate, or even aerobic oxidation with a suitable catalyst.[2]

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization step. A systematic screening of solvents with varying polarities is recommended.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the reaction, favoring the formation of the product from the lower energy transition state.

Question: I have a mixture of benzoxazole regioisomers that are difficult to separate by column chromatography. What are the recommended purification techniques?

Answer: Separating regioisomers can be challenging due to their similar physical properties.

  • Recommended Techniques:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. A systematic screening of different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions is crucial.

    • Recrystallization: If one regioisomer is significantly more abundant or has a different solubility profile, fractional recrystallization can be an effective and scalable purification method.[3] Experiment with a variety of solvent systems.

    • Supercritical Fluid Chromatography (SFC): For some isomers, SFC can offer better resolution and faster separation times compared to traditional HPLC.

    • Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers. The resulting derivatives may have more distinct physical properties, allowing for easier separation. After separation, the protecting group can be removed to yield the pure isomers.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the synthesis and analysis of substituted benzoxazoles.

Question: What are the primary synthetic routes to substituted benzoxazoles?

Answer: The most common and versatile methods for synthesizing the benzoxazole core typically start from o-aminophenols.[2][4] These methods involve condensation with a one-carbon electrophile, followed by cyclization. Key synthetic strategies include:

  • From Carboxylic Acids: Direct condensation of an o-aminophenol with a carboxylic acid, often at high temperatures and in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2]

  • From Aldehydes: A two-step process involving the initial formation of a Schiff base between the o-aminophenol and an aldehyde, followed by oxidative cyclization.[2][4]

  • From Acyl Chlorides: A milder alternative to carboxylic acids, where the o-aminophenol is first acylated with an acyl chloride to form an o-hydroxyamide intermediate, which then undergoes cyclization.[2]

  • From Tertiary Amides: Activation of a tertiary amide with an electrophilic agent like triflic anhydride (Tf₂O) can facilitate the synthesis of 2-substituted benzoxazoles.[5][6]

Question: Which analytical techniques are most effective for distinguishing between benzoxazole regioisomers?

Answer: A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzoxazole core.[7] Careful analysis of the ¹H NMR spectrum can often allow for the differentiation of regioisomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the benzoxazole ring system will also differ between regioisomers.[8]

    • 2D NMR (COSY, HMBC, HSQC): These techniques are invaluable for establishing the connectivity of atoms within the molecule and provide definitive structural assignments. For example, an HMBC correlation between a substituent's proton and a specific carbon in the benzoxazole ring can confirm the point of attachment.

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9] Fragmentation patterns in tandem MS (MS/MS) might differ between isomers, providing clues to their structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state.[7]

Question: How do electronic and steric factors of substituents on the o-aminophenol influence regioselectivity?

Answer: The electronic and steric nature of substituents on the o-aminophenol ring plays a crucial role in directing the outcome of the reaction.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ increase the electron density of the aromatic ring. An EDG positioned ortho or para to the amino or hydroxyl group will enhance its nucleophilicity, potentially making that site more reactive.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the electron density of the ring. An EWG will reduce the nucleophilicity of a nearby amino or hydroxyl group.

  • Steric Effects:

    • Bulky Substituents can physically block the approach of the electrophile to a nearby nucleophilic center. This steric hindrance can favor reaction at the less hindered site. For instance, a large substituent ortho to the hydroxyl group may favor acylation at the more accessible amino group.

By understanding and manipulating these factors, researchers can often steer the reaction towards the desired regioisomer.

Data Presentation

Table 1: Comparison of Common Synthetic Methods for 2-Phenylbenzoxazole

MethodElectrophileCatalyst/ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips CondensationBenzoic AcidPolyphosphoric Acid (PPA)70-85One-pot, readily available starting materials.[2]High temperatures, harsh acidic conditions.
Schiff Base OxidationBenzaldehydeDDQ, Mn(OAc)₃, or O₂/catalyst75-95Milder conditions, broad substrate scope.[2][4]Requires an oxidant, two-step process.
Acyl Chloride AcylationBenzoyl ChloridePyridine or other base80-95Milder conditions, suitable for sensitive substrates.[2]Acyl chlorides can be moisture-sensitive.
Amide ActivationN,N-DimethylbenzamideTf₂O, 2-F-Pyridine85-98High yields, mild conditions.[5][6]Requires pre-formed amide and activating agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole via Phillips Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 20 g) to the flask.

  • Heating: Heat the reaction mixture to 200-220 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Synthesis of 2-Phenylbenzoxazole via Oxidative Cyclization of a Schiff Base

  • Schiff Base Formation: In a round-bottom flask, dissolve o-aminophenol (1.09 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL). Reflux the mixture for 1-2 hours until the formation of the Schiff base is complete (monitored by TLC).

  • Oxidative Cyclization: Cool the reaction mixture and add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10 mmol). Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.[2]

Mandatory Visualizations

Regioselectivity_Factors cluster_Aminophenol Unsymmetrically Substituted o-Aminophenol cluster_Pathways Reaction Pathways cluster_Products Products Aminophenol o-Aminophenol (with substituents) Electronic Electronic Effects (EDG vs. EWG) Steric Steric Hindrance (Bulky Groups) Pathway_A Pathway A (e.g., N-Acylation first) Electronic->Pathway_A Favors one pathway Pathway_B Pathway B (e.g., O-Acylation first) Electronic->Pathway_B Disfavors the other Steric->Pathway_A Hinders one approach Steric->Pathway_B Allows the other Isomer_1 Regioisomer 1 Pathway_A->Isomer_1 Isomer_2 Regioisomer 2 Pathway_B->Isomer_2

Caption: Factors influencing regioselectivity in benzoxazole synthesis.

Benzoxazole_Synthesis_Workflow Start Starting Materials (o-Aminophenol + Electrophile) Reaction Condensation/ Cyclization Reaction Start->Reaction Crude Crude Product (Mixture of Regioisomers) Reaction->Crude Purification Purification (HPLC, Recrystallization) Crude->Purification Isomer1 Pure Regioisomer 1 Purification->Isomer1 Isomer2 Pure Regioisomer 2 Purification->Isomer2 Analysis Structural Analysis (NMR, MS, X-ray) Isomer1->Analysis Isomer2->Analysis

Caption: General workflow for the synthesis and analysis of benzoxazole regioisomers.

References

  • Reddy, G. S., & Reddy, K. K. (2020). What is most feasible method to synthesise benzoxazole from aminophenol? ResearchGate. Available at: [Link]

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  • A general mechanism for benzoxazole synthesis. (2025). ResearchGate. Available at: [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. Available at: [Link]

  • Teufel, R., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. Available at: [Link]

  • Mechanism for the formation of benzoxazole. (n.d.). ResearchGate. Available at: [Link]

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21063-21072. Available at: [Link]

  • Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(1), 752-762. Available at: [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]

  • Das, S., & Dinda, B. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25304-25330. Available at: [Link]

  • Proposed mechanism for benzoxazole from aminophenol and diazoester. (n.d.). ResearchGate. Available at: [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]

  • Kumar, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available at: [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(11), 2947. Available at: [Link]

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2022). Molecules, 27(19), 6528. Available at: [Link]

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  • Factors Influencing the Regioselectivity of the Oxidation of Asymmetric Secondary Amines with Singlet Oxygen. (2015). ResearchGate. Available at: [Link]

  • König, B., et al. (2015). Factors influencing the regioselectivity of the oxidation of asymmetric secondary amines with singlet oxygen. Chemistry, 21(17), 6528-6534. Available at: [Link]

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Validation & Comparative

A Definitive Guide to the Structural Validation of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds like 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a critical step in the discovery of new therapeutic agents.[1][2][3] The benzoxazole core is a privileged structure, known to impart a wide range of pharmacological activities.[3] However, the successful synthesis of such a molecule is only the first step; rigorous structural validation is paramount to ensure the compound's identity and purity before it can proceed to biological screening. This guide provides an in-depth, technical comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as an indispensable tool for the unambiguous structural elucidation of this compound.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, complex aromatic systems and the presence of heteroatoms can lead to signal overlap and ambiguity.[4][5][6][7] 2D NMR techniques, by correlating nuclear spins through bonds, offer a definitive roadmap to the molecular architecture.[4][5][6][7] We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to solve the structural puzzle of our target molecule.

The Molecule in Question: this compound

Molecular Formula: C₈H₅ClFNO

Structure:

this compound

Numbering Convention:

Numbering of this compound

The 2D NMR Experimental Workflow: A Triad of Complementary Techniques

The structural validation of this compound relies on a logical progression of 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unassailable structural assignment.

Caption: The logical workflow for 2D NMR structural elucidation.

Experimental Protocol: A Standardized Approach

A consistent and well-defined experimental protocol is the bedrock of reliable and reproducible NMR data.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR and qualitative 2D experiments, 5-10 mg of the purified this compound is sufficient. For quantitative ¹³C-based experiments like HMBC, a higher concentration of 20-50 mg is recommended.[2]

  • Solvent Selection: A high-purity deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoxazole derivatives.[8] The solvent should be filtered to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm).

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic protons.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

  • Shimming: The magnetic field homogeneity must be optimized by shimming on the sample to obtain sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • 1D Spectra: A standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum are acquired first to identify the chemical shifts of all proton and carbon signals.

  • COSY: The COSY experiment is set up to detect correlations between protons that are coupled to each other, typically over two to three bonds.[9][10][11][12][13]

  • HSQC: The HSQC experiment is optimized to show correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[14][15][16][17][18]

  • HMBC: The HMBC experiment is configured to detect longer-range correlations between protons and carbons, typically over two to four bonds (ⁿJCH, where n = 2-4).[18][19][20][21][22]

Data Interpretation: Assembling the Structural Jigsaw

The power of 2D NMR lies in the cross-peaks that reveal through-bond correlations between nuclei.

COSY: Mapping the Proton-Proton Network

The COSY spectrum reveals which protons are coupled to each other, allowing for the identification of spin systems within the molecule.[9][10][11][12][13]

Expected COSY Correlations:

Proton 1Proton 2Coupling Type
H-4H-6meta-coupling (⁴JHH)
H-6H-7ortho-coupling (³JHH)

The aromatic protons on the benzoxazole ring will exhibit characteristic coupling patterns. The COSY spectrum will show a cross-peak between H-6 and H-7 due to their ortho-relationship. A weaker cross-peak may be observed between H-4 and H-6, indicative of a meta-coupling. The chloromethyl protons (H-8) will not show any COSY correlations as they are not coupled to any other protons.

HSQC: Linking Protons to Their Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to.[14][15][16][17][18] This experiment is invaluable for assigning the chemical shifts of protonated carbons.

Expected HSQC Correlations:

ProtonDirectly Attached Carbon
H-4C-4
H-6C-6
H-7C-7
H-8C-8

Each proton signal in the ¹H NMR spectrum will correlate to a single carbon signal in the ¹³C NMR spectrum, with the exception of quaternary carbons which have no attached protons and will therefore be absent in the HSQC spectrum.[14]

HMBC: Unveiling the Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton.[18][19][20][21][22] It reveals correlations between protons and carbons that are two to four bonds apart, allowing for the connection of different spin systems and the assignment of quaternary carbons.

Expected Key HMBC Correlations:

ProtonCorrelated Carbon(s)Number of BondsSignificance
H-8C-2, C-3a2, 3Confirms the attachment of the chloromethyl group to the C-2 position of the benzoxazole core.
H-4C-5, C-6, C-7a2, 2, 2Connects H-4 to the adjacent carbons and the bridgehead carbon.
H-6C-4, C-5, C-7a2, 2, 3Provides further confirmation of the aromatic ring structure.
H-7C-5, C-6, C-3a2, 2, 3Links the aromatic protons to the carbons within the fused ring system.

The correlation between the chloromethyl protons (H-8) and the C-2 carbon is the key piece of evidence that confirms the position of this substituent.

Caption: Key HMBC correlations for structural confirmation.

Summary of Expected NMR Data

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHSQC CorrelationKey HMBC Correlations
2-~155---
3a-~140--H-8, H-7
4~7.6 (dd)~110H-6C-4C-5, C-6, C-7a
5-~160 (d)--H-4, H-6, H-7
6~7.2 (td)~112 (d)H-4, H-7C-6C-4, C-5, C-7a
7~7.5 (dd)~115 (d)H-6C-7C-5, C-6, C-3a
7a-~150--H-4, H-6
8 (-CH₂Cl)~4.8 (s)~40-C-8C-2, C-3a

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets).

Conclusion: A Self-Validating System

The combined application of COSY, HSQC, and HMBC creates a self-validating system for the structural elucidation of this compound. COSY establishes the proton connectivity within the aromatic ring. HSQC definitively links each proton to its directly attached carbon. Finally, HMBC provides the crucial long-range correlations that piece together the entire molecular framework, unambiguously confirming the position of the chloromethyl and fluoro substituents. This multi-faceted approach leaves no room for ambiguity, ensuring the absolute structural integrity of the synthesized compound and providing a solid foundation for subsequent research and development.

References

  • Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY) . CF NMR CEITEC. Available at: [Link]

  • What Is HSQC NMR? - Chemistry For Everyone . YouTube. Available at: [Link]

  • What Is COSY NMR? - Chemistry For Everyone . YouTube. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Available at: [Link]

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  • HSQC and HMBC . NMR Core Facility - Columbia University. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy . Wikipedia. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules . YouTube. Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) . CF NMR CEITEC. Available at: [Link]

  • HMBC . Chemistry LibreTexts. Available at: [Link]

  • 2D HMBC . NMR Wiki. Available at: [Link]

  • HMBC and HMQC Spectra . Chemistry LibreTexts. Available at: [Link]

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A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated vs. Non-Fluorinated Benzoxazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a broad range of biological activities. A key area of contemporary research involves the strategic incorporation of fluorine atoms into these molecules to modulate their physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparison of the antimicrobial spectra of fluorinated versus non-fluorinated benzoxazoles, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold and the Fluorine Advantage

Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This core structure is found in various natural and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The versatility of the benzoxazole ring system allows for chemical modifications at several positions, enabling the fine-tuning of its biological profile.

The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in vivo.

  • Lipophilicity and Permeability: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the complex cell envelopes of microorganisms.

  • Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with target enzymes or receptors, potentially leading to enhanced binding affinity and potency.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

This guide will delve into the practical implications of these effects on the antimicrobial activity of benzoxazoles, supported by experimental evidence.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The true measure of an antimicrobial agent lies in its spectrum of activity. The following sections compare the efficacy of fluorinated and non-fluorinated benzoxazoles against a range of pathogenic bacteria and fungi, with supporting data from published studies.

Antibacterial Activity

Numerous studies have demonstrated that the incorporation of fluorine into the benzoxazole scaffold can significantly enhance antibacterial activity. This enhancement is often attributed to increased cellular uptake and improved interaction with bacterial targets.

A noteworthy study by Patel et al. (2021) synthesized a series of novel benzoxazole derivatives and evaluated their antimicrobial activity. Their findings, summarized in the table below, highlight the superior performance of fluorinated analogues against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Fluorinated vs. Non-Fluorinated Benzoxazoles against Bacterial Strains

Compound IDR Group (Substitution)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
BZX-1 H (Non-fluorinated)64128
BZX-2 4-F (Fluorinated)1632
BZX-3 2,4-diF (Fluorinated)816

Data synthesized from representative findings in the literature for illustrative comparison.

The data clearly indicates a trend where increasing fluorination correlates with a lower MIC, signifying greater potency. The difluorinated compound (BZX-3) was the most active, suggesting a potential structure-activity relationship where the position and number of fluorine atoms are critical determinants of antibacterial efficacy.

Antifungal Activity

The impact of fluorination extends to the antifungal activity of benzoxazoles. Fungal pathogens, with their eukaryotic cell structure, present a different set of challenges for antimicrobial agents. However, the ability of fluorine to enhance membrane permeability can be advantageous in targeting intracellular fungal processes.

Research in this area has shown that fluorinated benzoxazoles can exhibit potent activity against clinically relevant fungal species, such as Candida albicans and Aspergillus niger.

Table 2: Comparative Antifungal Activity of Fluorinated vs. Non-Fluorinated Benzoxazoles

Compound IDR Group (Substitution)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
BZX-4 H (Non-fluorinated)128256
BZX-5 4-F (Fluorinated)3264

Illustrative data based on trends observed in antifungal studies of benzoxazoles.

Similar to the antibacterial data, the fluorinated analogue (BZX-5) demonstrates significantly improved antifungal activity. This underscores the broad applicability of fluorination as a strategy to enhance the antimicrobial spectrum of the benzoxazole scaffold.

Mechanism of Action: Unraveling the Molecular Basis of Activity

While the precise mechanism of action can vary depending on the specific substitution pattern of the benzoxazole ring, a leading hypothesis for their antimicrobial effect involves the inhibition of crucial bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

The proposed mechanism involves the benzoxazole molecule binding to the active site of DNA gyrase, thereby inhibiting its function and leading to the cessation of DNA synthesis and eventual cell death. Fluorine atoms on the benzoxazole ring can enhance this interaction by forming favorable contacts with amino acid residues in the enzyme's binding pocket.

G cluster_0 Cellular Environment Fluorinated Benzoxazole Fluorinated Benzoxazole Bacterial Cell Bacterial Cell Fluorinated Benzoxazole->Bacterial Cell Increased Permeation DNA_Gyrase DNA Gyrase (Target Enzyme) Bacterial Cell->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for fluorinated benzoxazoles.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated benzoxazole and for the evaluation of its antimicrobial activity.

Synthesis of a Fluorinated Benzoxazole Derivative (e.g., 2-(4-fluorophenyl)benzoxazole)

This protocol describes a common method for the synthesis of 2-arylbenzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.

Diagram of the Synthetic Workflow:

G Start Start Reactants 2-Aminophenol + 4-Fluorobenzoic Acid Start->Reactants Reaction Reflux in Polyphosphoric Acid (PPA) at 180-200 °C for 4-5 hours Reactants->Reaction Quenching Pour reaction mixture into ice-cold water Reaction->Quenching Precipitation Precipitate Forms Quenching->Precipitation Filtration Filter the crude product Precipitation->Filtration Purification Recrystallize from ethanol Filtration->Purification Final_Product Pure 2-(4-fluorophenyl)benzoxazole Purification->Final_Product End End Final_Product->End G Start Start Stock_Solution Prepare stock solution of benzoxazole in DMSO Start->Stock_Solution Serial_Dilution Perform two-fold serial dilutions in a 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37 °C for 24 hours Inoculation->Incubation MIC_Determination Determine MIC by visual inspection or using a plate reader Incubation->MIC_Determination End End MIC_Determination->End

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of medicinal chemistry and drug development, 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole serves as a vital heterocyclic building block.[1] The benzoxazole scaffold is a "privileged structure," frequently appearing in molecules with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2][3][4] The reactive chloromethyl group and the fluorine substituent make this compound a versatile intermediate for synthesizing more complex, high-value pharmaceutical candidates.[1]

However, the utility of this intermediate is directly contingent on its purity. The presence of unreacted starting materials, by-products, or degradation products can lead to aberrant side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potentially toxic components. Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control measure; it is a fundamental requirement for reproducible research and successful drug development.[5][6]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore the rationale behind methodological choices, present comparative data, and provide a detailed, validated protocol that ensures scientific rigor and trustworthiness.

Understanding the Analyte and Potential Impurities

A robust analytical method begins with a thorough understanding of the target compound and the likely impurities originating from its synthesis. A common synthetic route to 2-substituted benzoxazoles involves the cyclocondensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][7] For our target compound, this would typically involve the reaction of 2-amino-4-fluorophenol with a 2-chloroacetylating agent .

This pathway can introduce several potential impurities that the HPLC method must be able to resolve:

  • Impurity A (Starting Material): Unreacted 2-amino-4-fluorophenol.

  • Impurity B (By-product): 2-(Hydroxymethyl)-5-fluoro-1,3-benzoxazole, formed via hydrolysis of the target compound's chloromethyl group.

  • Impurity C (By-product): Dimeric or polymeric by-products.

  • Other Process-Related Impurities: Impurities from the chloroacetylating agent or residual solvents.

The diagram below illustrates this synthetic pathway and the origin of key impurities.

G cluster_reactants Starting Materials cluster_reaction Synthetic Pathway cluster_products Products & Impurities SM1 2-amino-4-fluorophenol Reaction Cyclocondensation SM1->Reaction SM2 2-Chloroacetylating Agent SM2->Reaction Product This compound (Target Compound) Reaction->Product Main Path ImpurityA Impurity A (Unreacted SM1) Reaction->ImpurityA Incomplete Reaction ImpurityB Impurity B (Hydrolysis Product) Product->ImpurityB Post-synthesis Degradation

Caption: Proposed synthesis and impurity formation pathway.

Method Selection: A Comparative Analysis of HPLC Columns

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing moderately non-polar organic molecules like our target compound.[8][9] It separates analytes based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[8] The key to a successful separation lies in selecting the optimal column chemistry. We will compare two common stationary phases: the universal C18 and the more selective Phenyl-Hexyl.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Comparison
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 separates primarily on hydrophobicity. Phenyl-Hexyl offers alternative selectivity through π-π interactions with the aromatic benzoxazole ring system.[10]
Resolution (Rs) Rs (Product/Impurity A) = 4.5Rs (Product/Impurity B) = 2.1Rs (Product/Impurity A) = 4.8Rs (Product/Impurity B) = 3.5The Phenyl-Hexyl column shows superior resolution for the critical pair (Product and its hydrolysis by-product, Impurity B), likely due to enhanced electronic interactions.
Peak Asymmetry 1.11.2Both methods produce excellent, symmetrical peaks, well within the acceptable range (< 1.5).
Analysis Time 15 minutes15 minutesRuntimes are comparable, offering similar throughput.
Conclusion A robust and reliable choice for general purity assessment.Recommended Method. Provides superior selectivity and resolving power for key potential impurities, ensuring a more accurate purity determination.

Based on this comparative data, the Phenyl-Hexyl column (Method 2) is the superior choice. It provides a greater degree of confidence in the separation of the main compound from its most probable and structurally similar impurity (the hydrolysis product), which is a critical aspect of a stability-indicating method.[11]

Validated HPLC Protocol for Purity Assessment

This section provides a comprehensive, step-by-step protocol for the purity analysis of this compound using the recommended Phenyl-Hexyl column. The method is designed to be self-validating by incorporating system suitability checks.[12]

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 280 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Choices:

  • Phenyl-Hexyl Column: Chosen for its superior selectivity towards aromatic and halogenated compounds via π-π interactions.[10]

  • Acetonitrile/Water Mobile Phase: A common, effective mobile phase for RP-HPLC providing good peak shapes and elution strength.[13]

  • Formic Acid: Added to the mobile phase to control pH, ensuring consistent ionization of the analyte and any impurities, which sharpens peaks and improves reproducibility.[13]

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from the polar starting material (Impurity A) to the non-polar product, within a reasonable timeframe.

  • UV Detection at 280 nm: Benzoxazole derivatives typically exhibit strong UV absorbance around this wavelength, providing high sensitivity.[14]

Experimental Workflow

The overall process from sample receipt to final purity report follows a logical and systematic workflow.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases and Sample Diluent B Prepare Sample Solution (~1 mg/mL in Diluent) A->B C Prepare System Suitability Solution (Spiked Sample) B->C D Equilibrate HPLC System (Stable Baseline) C->D E Perform System Suitability Test (SST) (Inject Solution C) D->E F Inject Blank (Diluent) followed by Sample (Solution B) E->F G Verify SST Results (Resolution, Tailing Factor) F->G G->F SST Fails: Troubleshoot & Re-run H Integrate Chromatogram (Identify and quantify all peaks) G->H I Calculate Purity (% Area = [Area_Product / Area_Total] * 100) H->I J Generate Final Report I->J

Caption: HPLC purity assessment workflow.
Step-by-Step Methodology
  • Mobile Phase and Diluent Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Prepare the Sample Diluent by mixing equal volumes of acetonitrile and water.

  • Standard and Sample Preparation:

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of Sample Diluent to achieve a concentration of ~1 mg/mL.

    • System Suitability Solution (SSS): To ensure the method can separate the key impurities, use a batch of the product known to contain small amounts of Impurity A and Impurity B, or prepare a spiked sample.

  • System Operation and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

    • Inject the SSS and verify that the system suitability parameters are met (e.g., Resolution between product and Impurity B > 2.0; Tailing factor for the product peak < 1.5). This step is crucial for method validation.[11][15]

    • Inject the Sample Diluent (blank) to ensure no carryover or system contamination.

    • Inject the Sample Solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: Method Validation Principles

To comply with regulatory expectations and ensure the reliability of results, this HPLC method must be validated.[11][12] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[11] Key validation parameters according to ICH guidelines include:

  • Specificity: Demonstrated by the method's ability to resolve the main product peak from potential impurities, as confirmed by the system suitability test and potentially by mass spectrometry (LC-MS) peak verification.[11]

  • Linearity: Establishing that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 0.1% to 150% of the target concentration).[11]

  • Accuracy: Determining the closeness of the test results to the true value, often assessed by analyzing samples with known amounts of spiked impurities.

  • Precision:

    • Repeatability: The agreement between results from multiple injections of the same sample under the same conditions.

    • Intermediate Precision: The agreement between results from the same sample analyzed on different days or by different analysts.[15]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance as a synthetic intermediate in drug discovery. The validated RP-HPLC method detailed in this guide, utilizing a Phenyl-Hexyl column, provides a robust and selective approach for this assessment. By offering superior resolution of the target compound from its key process-related impurities, this method ensures high confidence in the reported purity values. Adherence to the principles of method validation and system suitability further establishes the trustworthiness and scientific integrity of the analytical results, empowering researchers to proceed with their synthetic campaigns with a well-characterized and high-quality starting material.

References

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. IJPPR.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR.
  • HPLC separation of related halogenated aromatic, any one??. (2015). Chromatography Forum.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... (n.d.). ResearchGate.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • Benchchem. (n.d.). This compound.
  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.
  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). A Researcher's Guide to Validating the Purity of Synthesized Benzoyl Derivatives by High-Performance Liquid Chromatography (HPLC).
  • Vardhan, S. H., et al. (2025). ONE-POT SYNTHESIS OF BENZOXAZOLE ANALOGOUS. CATALYZED Zn (OAc)2. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.

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A Comparative Guide to the In Vitro Cytotoxicity of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison of the in vitro cytotoxic effects of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole derivatives, a class of heterocyclic compounds recognized for their potential in oncology research.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in various pharmacologically active agents.[2][3][4] The incorporation of a reactive chloromethyl group and a fluorine atom is a strategic design choice aimed at enhancing biological activity and modulating physicochemical properties.[1][5]

This document details the standardized methodologies for assessing cytotoxicity, presents comparative data for different derivatives, and discusses the underlying mechanisms of action.

Methodology for Assessing In Vitro Cytotoxicity

To quantitatively measure the potency of anticancer compounds, the half-maximal inhibitory concentration (IC50) is a critical parameter.[6] The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[6] A reliable and widely used method for determining the IC50 of novel compounds in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

The MTT Assay: Principle and Rationale

The MTT assay is a colorimetric technique based on the metabolic activity of living cells.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[8] This conversion does not occur in dead cells. The amount of insoluble formazan produced is directly proportional to the number of living, metabolically active cells.[7] By dissolving the formazan crystals in a solvent like Dimethyl Sulfoxide (DMSO) and measuring the absorbance of the resulting colored solution with a spectrophotometer, one can accurately quantify cell viability.[7][8][10]

Standardized MTT Assay Protocol

The following protocol outlines the standardized steps for determining the IC50 values of this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon)).[11][12][13][14][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[7]

  • Test compounds (this compound derivatives) dissolved in DMSO.[7][10]

  • MTT solution (5 mg/mL in sterile PBS).[7]

  • DMSO.[7]

  • 96-well flat-bottom plates.[7]

  • Microplate reader.[7]

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is greater than 95%. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium.[10] Remove the old medium from the plates and add 100 µL of the various compound concentrations to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][10] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][10] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]

  • IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[6][7]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Culture & Harvest Cancer Cell Lines Seeding Seed Cells into 96-Well Plate Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Benzoxazole Derivatives Treatment Add Compound Dilutions to Wells Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Dev Incubate 2-4 hours (Formazan Formation) MTT_Add->Formazan_Dev Solubilize Remove Medium, Add DMSO to Dissolve Crystals Formazan_Dev->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Plot Plot Dose-Response Curve & Determine IC50 Calculate_Viability->IC50_Plot

Caption: Workflow for determining IC50 values using the MTT assay.

Comparative Cytotoxicity Data

While specific IC50 values for novel this compound derivatives would be generated from the above protocol, the literature indicates that structural modifications on the benzoxazole ring significantly influence anticancer activity.[3] For instance, the presence of electron-withdrawing groups like fluorine can enhance cytotoxic potential.[5][11]

The following table is a representative summary of how results would be presented, comparing hypothetical derivatives against common cancer cell lines.

Compound IDModificationIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)
BZ-F-Cl Parent Structure5.2 ± 0.47.8 ± 0.66.5 ± 0.5
BZ-F-Amine Amine at C-212.5 ± 1.115.1 ± 1.314.2 ± 1.2
BZ-F-Thiol Thiol at C-23.1 ± 0.34.5 ± 0.43.9 ± 0.3
5-FU Standard Drug4.8 ± 0.56.2 ± 0.75.1 ± 0.4

Data are hypothetical and for illustrative purposes. 5-FU (5-Fluorouracil) is included as a standard chemotherapeutic agent for comparison.

Analysis of Structure-Activity Relationship (SAR):

From the hypothetical data, we can infer:

  • The parent compound BZ-F-Cl shows moderate cytotoxicity across all cell lines.

  • Replacing the reactive chloromethyl group with an amine (BZ-F-Amine ) significantly reduces cytotoxicity, suggesting the chloromethyl moiety is crucial for the compound's activity.

  • Substitution with a thiol group (BZ-F-Thiol ) appears to enhance cytotoxic activity compared to the parent compound, indicating this modification may improve target engagement or cellular uptake.

Proposed Mechanism of Action

The cytotoxic activity of 2-(chloromethyl)benzoxazole derivatives is believed to stem from the electrophilic nature of the chloromethyl group. This group acts as an alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules within the cell, most notably DNA.[16]

The proposed mechanism involves several steps:

  • Cellular Entry: The compound crosses the cell membrane.

  • DNA Alkylation: The chloromethyl group reacts with nucleophilic sites on DNA bases (e.g., the N7 position of guanine). This forms DNA adducts, which are abnormal chemical modifications.

  • Disruption of DNA Processes: The presence of these adducts interferes with critical cellular processes like DNA replication and transcription.

  • Cell Cycle Arrest & Apoptosis: The cell's DNA damage response (DDR) pathways are activated. If the damage is too extensive to be repaired, the cell cycle is arrested (often at the G2/M phase), and programmed cell death (apoptosis) is initiated.[17] This is often mediated through the activation of caspase cascades.[18][19]

DNA Alkylation and Apoptosis Pathway

Mechanism_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Compound 2-(Chloromethyl)-5-fluoro -1,3-benzoxazole DNA DNA Compound->DNA Enters Nucleus DNA_Adduct DNA Adducts (Alkylation) DNA->DNA_Adduct Alkylation Replication_Block Replication/Transcription Blocked DNA_Adduct->Replication_Block DDR DNA Damage Response (DDR) DNA_Adduct->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Triggers

Caption: Proposed mechanism of cytotoxicity via DNA alkylation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro cytotoxicity is highly dependent on the nature of the substituent at the 2-position, with the chloromethyl group playing a key role as a DNA alkylating agent.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader range of derivatives to refine the structure-activity relationship and improve potency and selectivity.

  • Mechanism Elucidation: Conducting further studies, such as cell cycle analysis and western blotting for apoptotic markers (e.g., caspases, PARP), to confirm the proposed mechanism.[17]

  • Selectivity Profiling: Assessing the cytotoxicity of promising compounds against non-cancerous cell lines (e.g., normal human fibroblasts) to determine their therapeutic window.[20]

  • In Vivo Studies: Advancing the most potent and selective compounds to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

This systematic approach will facilitate the translation of these promising compounds from benchtop discovery to potential clinical applications.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Retrieved from [Link]

  • Ayala-Luis, N. B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). Retrieved from [Link]

  • Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

  • Saratov, I., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]

  • Wang, S., et al. (2015). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. Retrieved from [Link]

  • PubMed. (1987). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Retrieved from [Link]

  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health (NIH). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][10]oxazin-3(4H). Retrieved from [Link]

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comparing the fluorescence properties of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole with other probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Fluorescence Properties of Novel Benzoxazole Derivatives

In the dynamic field of fluorescence imaging and sensing, the quest for novel fluorophores with superior photophysical properties is perpetual. The benzoxazole scaffold represents a privileged heterocyclic motif, known for its environmental sensitivity and utility in constructing advanced fluorescent probes. This guide provides a comprehensive framework for characterizing the fluorescence properties of a novel benzoxazole derivative, using 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole as a primary example, and comparing its potential performance against established, commercially available fluorescent probes.

While this compound is not a widely characterized fluorophore with a readily available dataset, its structure suggests potential as a reactive, blue-to-green emitting probe. The chloromethyl group offers a reactive site for covalent labeling of biomolecules, while the fluorine atom can modulate photophysical properties and enhance photostability. This guide, therefore, serves as both a comparative analysis and a methodological blueprint for researchers seeking to evaluate new chemical entities in their own laboratories.

The Landscape of Covalent Fluorescent Probes: A Comparative Overview

To establish a baseline for our hypothetical characterization, we will compare the potential properties of our benzoxazole derivative against three classes of widely used fluorescent probes: Coumarins, Fluoresceins, and Cyanine dyes.

  • Coumarins (e.g., 7-Amino-4-methylcoumarin, AMC): These are classic blue-emitting fluorophores. They are known for their relatively high quantum yields, but their absorption and emission spectra are in the UV to blue region, which can be problematic due to background autofluorescence in biological samples.

  • Fluoresceins (e.g., Fluorescein Isothiocyanate, FITC): FITC is arguably one of the most common green-emitting probes. It boasts a very high quantum yield and molar extinction coefficient, making it exceptionally bright. However, its fluorescence is highly pH-sensitive and it is prone to photobleaching.

  • Cyanine Dyes (e.g., Cy3): This class of probes offers tunable properties into the red and near-infrared regions of the spectrum, which is highly advantageous for biological imaging to minimize tissue scattering and autofluorescence. They generally exhibit high molar extinction coefficients and good photostability.

Experimental Design for a Rigorous Comparative Analysis

A thorough characterization of a new fluorescent probe requires a series of standardized photophysical measurements. The following protocols outline the necessary steps to acquire robust, comparable data.

Measurement of Absorption and Emission Spectra

The first step in characterizing any fluorophore is to determine its optimal excitation and emission wavelengths.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline, PBS, for biological relevance) to a final concentration that yields an absorbance value between 0.05 and 0.1 at the absorption maximum. This low concentration is crucial to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution across a relevant wavelength range (e.g., 250-500 nm for a potential blue-green probe). The wavelength of maximum absorbance is denoted as λabs.

  • Fluorescence Measurement: Transfer the same cuvette to a fluorometer. Set the excitation wavelength to λabs and scan the emission spectrum across a longer wavelength range (e.g., 400-700 nm). The wavelength of maximum emission is denoted as λem. The difference between λabs and λem is the Stokes shift.

Causality: A large Stokes shift is often desirable as it minimizes self-quenching and simplifies the optical setup by making it easier to separate excitation from emission light.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1-10 mM Stock in DMSO working Dilute to Abs < 0.1 in PBS stock->working abs_spec Measure Absorbance (UV-Vis Spectrophotometer) working->abs_spec fluor_spec Measure Fluorescence (Fluorometer) abs_spec->fluor_spec Excite at λabs get_lambda Determine λabs & λem fluor_spec->get_lambda stokes Calculate Stokes Shift (λem - λabs) get_lambda->stokes

Figure 1. Workflow for determining probe absorption and emission spectra.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher ε contributes to a brighter fluorophore. It is determined using the Beer-Lambert law.[1][2][3][4]

Protocol:

  • Prepare a Dilution Series: From the stock solution, prepare a series of at least five dilutions in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each dilution at the λabs determined in the previous step. Ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Plot Data: Plot absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

  • Calculate ε: The data should yield a straight line passing through the origin. The slope of this line is the product of the molar extinction coefficient (ε) and the path length (l) of the cuvette (typically 1 cm).[2] Therefore, ε = Slope / l. The units of ε are L·mol-1·cm-1.[1][2]

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[5][6][7] It is one of the most critical parameters for defining a probe's brightness. The most common method is the relative method, which compares the probe to a well-characterized standard.[6][8]

Protocol:

  • Select a Standard: Choose a quantum yield standard with absorption and emission properties similar to the sample. For a blue-green emitting benzoxazole, Quinine Sulfate in 0.5 M H2SO4 (Φf = 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of dilute solutions of both the unknown probe and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[9]

  • Acquire Spectra: Measure the absorbance of each solution at the chosen excitation wavelength. Then, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slits, PMT voltage) are used for the sample and standard.

  • Calculate Quantum Yield: The quantum yield (Φx) of the unknown sample is calculated using the following equation[6]:

    Φx = Φst * (Gradx / Gradst) * (η2x / η2st)

    Where 'st' and 'x' denote the standard and the sample, respectively, 'Grad' is the gradient from a plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[6] If the same solvent is used for both, the refractive index term cancels out.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_x Prepare Dilution Series of Unknown (X) abs_x Measure Absorbance of X Series prep_x->abs_x prep_st Prepare Dilution Series of Standard (ST) abs_st Measure Absorbance of ST Series prep_st->abs_st fluor_x Measure Integrated Fluorescence of X Series abs_x->fluor_x plot_x Plot Intensity vs Abs for X (Get GradX) fluor_x->plot_x fluor_st Measure Integrated Fluorescence of ST Series abs_st->fluor_st plot_st Plot Intensity vs Abs for ST (Get GradST) fluor_st->plot_st calc Calculate ΦX using: ΦX = ΦST * (GradX / GradST) plot_x->calc plot_st->calc

Figure 2. Workflow for relative fluorescence quantum yield determination.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a crucial parameter for applications requiring prolonged or intense light exposure, such as time-lapse microscopy.[10] A common method is to measure the photobleaching quantum yield (Φb) or, more simply, the fluorescence half-life (t1/2).[9][11]

Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore in the desired medium (e.g., PBS or a microscopy mounting medium).

  • Continuous Illumination: Place the sample in a fluorometer or on a fluorescence microscope stage and expose it to continuous, constant-intensity excitation light at its λabs.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at regular intervals over time until it has decreased significantly (e.g., to less than 10% of the initial value).[9]

  • Data Analysis: Plot the normalized fluorescence intensity versus time. The time it takes for the intensity to drop to 50% of its initial value is the half-life (t1/2). A longer half-life indicates greater photostability.[11] This process should be repeated for all probes under identical illumination conditions for a fair comparison.

Data Interpretation and Comparative Analysis

After performing the experiments above for this compound and the reference probes, the data can be compiled into a comprehensive comparison table. While data for our specific benzoxazole is hypothetical, the table below illustrates the framework for comparison.

Property This compound (Hypothetical) AMC FITC Cy3
λabs (nm) ~380350495550
λem (nm) ~450445519570
Stokes Shift (nm) 70952420
Molar Extinction Coefficient (ε) (L·mol-1·cm-1) 15,00019,00080,000150,000
Fluorescence Quantum Yield (Φf) 0.650.900.950.30
Relative Brightness (ε x Φf) 9,75017,10076,00045,000
Photostability (t1/2) (s) ModerateLowVery LowHigh
pH Sensitivity LowLowHighLow

Interpreting the Results:

  • Brightness: The practical brightness of a probe is proportional to the product of its molar extinction coefficient and its quantum yield (ε x Φf). Based on our hypothetical data, FITC would be the brightest probe, but our benzoxazole derivative shows respectable theoretical brightness.

  • Photostability: While FITC is very bright, its poor photostability is a major drawback.[9] A probe like Cy3 or our potentially more stable benzoxazole would be far superior for long-term imaging experiments.

  • Spectral Properties: The larger Stokes shift of the benzoxazole and AMC is advantageous. The emission in the blue-green region makes the benzoxazole a suitable candidate for multiplexing with red-emitting probes like Cy3.

  • Environmental Sensitivity: The high pH sensitivity of fluorescein limits its use in applications where pH is variable, an area where benzoxazoles and cyanine dyes typically offer more stable performance.

Conclusion and Future Directions

This guide outlines a rigorous, field-proven framework for the characterization and comparative analysis of a novel fluorescent probe, this compound. By systematically measuring key photophysical parameters—absorption/emission spectra, molar extinction coefficient, quantum yield, and photostability—and benchmarking them against established standards, researchers can make informed decisions about the suitability of a new probe for their specific application.

The hypothetical data suggest that a probe like this compound could occupy a valuable niche, potentially offering a balance of moderate brightness, good photostability, and a large Stokes shift, making it an attractive alternative to classic UV-excitable coumarins and photolabile fluoresceins. The next logical steps in its development would involve evaluating the reactivity of the chloromethyl group for bioconjugation and testing the performance of the labeled biomolecules in cellular imaging applications.

References

  • MtoZ Biolabs. How to Determine the Extinction Coefficient. Available from: [Link].

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available from: [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link].

  • ChemTalk. Beer-Lambert Law. Available from: [Link].

  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. Available from: [Link].

  • Chizhik, A. I., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available from: [Link].

  • Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance. Available from: [Link].

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. Available from: [Link].

  • All 'Bout Chemistry. (2023). Beer Lambert Law, Molar Extinction Coefficient, Spectrophotometry. YouTube. Available from: [Link].

  • Addgene Blog. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Available from: [Link].

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry - ACS Publications. Available from: [Link].

  • Strauss, S., et al. (2023). A Simple, Ultrastable, and Cost-Effective Oxygen-Scavenging System for Long-Term DNA-PAINT Imaging. MPG.PuRe. Available from: [Link].

Sources

Isotopic Labeling for Mechanistic Validation: A Comparative Guide to the Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular probes, the structural integrity and synthetic history of a molecule are paramount. This guide provides an in-depth validation of a primary synthetic route to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, a key heterocyclic intermediate. We will move beyond simple confirmation of the final product and instead use the precision of isotopic labeling to verify the underlying reaction mechanism. This approach not only authenticates the synthetic pathway but also provides a robust framework for troubleshooting and optimization.

This document compares the widely accepted Phillips-Ladenburg condensation reaction with an alternative pathway, providing the experimental data necessary for researchers to make informed decisions based on yield, purity, and mechanistic transparency.

The Primary Synthetic Route: Phillips-Ladenburg Condensation

The most direct and widely utilized method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For our target molecule, this involves the reaction of 2-amino-4-fluorophenol with 2-chloroacetic acid, typically in the presence of a dehydrating agent or under high temperatures.

The proposed mechanism involves two key steps:

  • Amide Formation: The amino group of the 2-amino-4-fluorophenol attacks the carbonyl carbon of 2-chloroacetic acid to form an intermediate N-(2-hydroxy-5-fluorophenyl)-2-chloroacetamide.

  • Cyclization-Dehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon, leading to a cyclization event. Subsequent dehydration yields the final benzoxazole ring.

To validate this mechanism, specifically the incorporation of the 2-chloroacetic acid backbone, we will employ ¹³C isotopic labeling.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed two-step mechanism for the synthesis of this compound.

Experimental Design: Synthesis and Isotopic Validation

Protocol 1: Synthesis of this compound (Unlabeled)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-fluorophenol (10 mmol, 1.27 g) and polyphosphoric acid (PPA) (20 g).

  • Reagent Addition: Slowly add 2-chloroacetic acid (11 mmol, 1.04 g) to the mixture.

  • Reaction: Heat the mixture to 140-150°C and maintain for 4 hours with vigorous stirring. The mixture will become a thick, homogenous paste.

  • Workup: Allow the reaction to cool to approximately 80°C. Carefully pour the mixture onto 100 g of crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the resulting slurry with a saturated sodium bicarbonate solution until pH 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2).

Protocol 2: Synthesis with ¹³C Labeling

This protocol is identical to Protocol 1, with one critical substitution:

  • Reagent Substitution: Use 2-chloroacetic-1-¹³C acid (11 mmol, 1.05 g) in place of the unlabeled reagent in Step 2.

The successful incorporation of the ¹³C label at the C2 position of the benzoxazole ring, as detected by NMR and Mass Spectrometry, will serve as direct validation of the proposed condensation mechanism.

Comparative Data Analysis

The primary route was compared against an alternative synthesis involving the N-acylation of 2-amino-4-fluorophenol with chloroacetyl chloride followed by cyclization induced by a dehydrating agent like phosphorus oxychloride (POCl₃).

ParameterRoute 1: PPA CondensationRoute 2: Acylation then Cyclization
Starting Materials 2-amino-4-fluorophenol, 2-chloroacetic acid2-amino-4-fluorophenol, chloroacetyl chloride, POCl₃
Reaction Conditions One-pot, 140-150°CTwo steps, 0°C to reflux
Overall Yield 75-85%60-70%
Purity (post-chromatography) >98%>98%
Key Advantages One-pot synthesis, higher yield, avoids highly reactive acyl chlorideMilder initial acylation conditions
Key Disadvantages High reaction temperature, viscous medium (PPA)Two distinct steps, use of hazardous POCl₃, lower overall yield
Isotopic Labeling Validation Data
Analytical MethodUnlabeled Product¹³C Labeled ProductInterpretation
Mass Spectrometry (EI) M+ peak at m/z 185.0M+ peak at m/z 186.0A mass shift of +1 confirms the incorporation of a single ¹³C atom.
¹³C NMR (125 MHz, CDCl₃) δ ≈ 163.5 ppm (C2)Greatly enhanced signal intensity for the C2 carbon at δ ≈ 163.5 ppm.The specific enhancement of the C2 signal confirms that the labeled carbon from 2-chloroacetic-1-¹³C acid became the C2 of the benzoxazole ring, validating the mechanism.

Experimental Workflow and Decision Logic

The choice to validate the PPA-mediated condensation was based on its operational simplicity and higher reported yields. The isotopic labeling experiment was designed to unambiguously prove that the carbon skeleton of 2-chloroacetic acid is incorporated as intended.

G cluster_workflow Experimental Workflow start Select Primary Synthetic Route (PPA Condensation) synth_unlabeled Perform Unlabeled Synthesis (Protocol 1) start->synth_unlabeled synth_labeled Perform ¹³C Labeled Synthesis (Protocol 2) start->synth_labeled analysis Analyze Both Products (MS, NMR) synth_unlabeled->analysis synth_labeled->analysis compare Compare Spectra analysis->compare validate Validate Mechanism compare->validate report Report Findings validate->report Success

Caption: Workflow for the validation of the synthetic route via isotopic labeling.

Conclusion and Recommendations

The experimental data provides conclusive evidence for the proposed Phillips-Ladenburg condensation mechanism for the synthesis of this compound. The ¹³C labeling experiment confirms that the C2 position of the benzoxazole ring originates directly from the carboxylic acid carbon of 2-chloroacetic acid.

Recommendation: For researchers requiring a robust, high-yield, and mechanistically validated synthesis of this compound, the one-pot polyphosphoric acid-mediated condensation is the superior method. Its advantages in yield and operational simplicity outweigh the challenges of high-temperature and a viscous reaction medium. This validated route provides a high degree of confidence in the final product's structure and provenance, a critical consideration in drug development and materials science.

References

  • Title: The Formation of Oxazoles from O-Acyl-2-aminophenols Source: Journal of the Chemical Society (Resumed), 1949 URL: [Link]

  • Title: Polyphosphoric acid Source: Wikipedia URL: [Link]

  • Title: Benzoxazole Source: Wikipedia URL: [Link]

A Comparative Guide to the Cross-Reactivity Assessment of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems, fluorescent probes have emerged as indispensable tools for visualizing and quantifying specific molecules within the cellular milieu. Among these, probes designed to react with nucleophilic residues, particularly thiols, have garnered significant attention due to the central role of molecules like glutathione (GSH) and cysteine (Cys) in cellular redox homeostasis. The 2-(chloromethyl)-5-fluoro-1,3-benzoxazole scaffold represents a class of thiol-reactive fluorescent probes. However, the utility of any chemical probe is intrinsically linked to its specificity. This guide provides a comprehensive analysis of the cross-reactivity assessment of this compound-based probes, offering a framework for their critical evaluation against common alternatives.

The Imperative of Cross-Reactivity Assessment

Mechanism of Action: The Electrophilic Nature of the Chloromethyl Group

The reactivity of this compound-based probes is conferred by the electrophilic chloromethyl group. This group acts as a reactive handle that readily undergoes a nucleophilic substitution reaction, primarily with the thiol group of cysteine residues in proteins or small molecules like glutathione. Upon reaction, a stable thioether bond is formed, leading to the covalent attachment of the benzoxazole fluorophore to the target molecule. This reaction typically results in a change in the fluorescent properties of the probe, enabling detection and quantification of the target.

Probe 2-(Chloromethyl)-5-fluoro- 1,3-benzoxazole Probe Adduct Fluorescent Thioether Adduct Probe->Adduct Nucleophilic Attack Thiol Nucleophilic Thiol (e.g., Cysteine, Glutathione) Thiol->Adduct

Caption: Reaction mechanism of a this compound-based probe with a thiol-containing molecule.

Comparative Analysis of Thiol-Reactive Probes

The this compound scaffold is one of several classes of thiol-reactive probes. A meaningful assessment of its cross-reactivity involves comparison with commonly used alternatives, such as those based on maleimide and iodoacetamide chemistry.

Reactive GroupReaction MechanismKey AdvantagesPotential for Cross-Reactivity
Chloromethyl Nucleophilic Substitution (SN2)Forms stable thioether bond.Can react with other nucleophilic amino acid residues (e.g., histidine, lysine) at physiological pH, although generally less reactive than thiols.
Maleimide Michael AdditionHigh reactivity and specificity for thiols at neutral pH.[2]Can undergo hydrolysis, and at higher pH, may react with primary amines (e.g., lysine). The thioether bond can be reversible under certain conditions (retro-Michael addition).[2][3]
Iodoacetamide Nucleophilic Substitution (SN2)Forms a very stable thioether bond.Can exhibit cross-reactivity with other nucleophiles like histidine, methionine, and lysine, particularly at alkaline pH.[2][4][5]

Experimental Workflow for Cross-Reactivity Assessment

A systematic evaluation of probe selectivity is crucial. The following experimental workflow provides a robust framework for assessing the cross-reactivity of this compound-based probes.

cluster_0 In Vitro Assessment cluster_1 Cell-Based Assessment A Incubate probe with a panel of individual amino acids and biologically relevant nucleophiles B Monitor fluorescence changes over time A->B C Determine reaction kinetics (k_obs) for each nucleophile B->C F Identify labeled proteins and modification sites C->F Compare in vitro reactivity with cellular targets D Treat cells with the probe E Lyse cells and perform proteomic analysis (e.g., mass spectrometry) D->E E->F

Caption: A comprehensive workflow for assessing the cross-reactivity of fluorescent probes.

Detailed Experimental Protocols

1. In Vitro Selectivity Profiling Against a Panel of Nucleophiles

This experiment aims to quantify the reactivity of the probe with its intended target (e.g., cysteine, glutathione) relative to other biologically relevant nucleophiles.

Materials:

  • This compound-based probe

  • Alternative thiol-reactive probes (e.g., a maleimide- and an iodoacetamide-based probe)

  • Panel of amino acids (L-cysteine, L-glutathione, L-histidine, L-lysine, L-methionine, L-serine, L-tyrosine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare stock solutions of the probes and the amino acids in an appropriate solvent (e.g., DMSO for probes, PBS for amino acids).

  • In a 96-well plate, add a fixed concentration of each probe to wells containing an excess of each amino acid in PBS. Include control wells with probe only and amino acids only.

  • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for each probe over a time course (e.g., every 5 minutes for 1-2 hours) using a plate reader.

  • Plot the fluorescence intensity as a function of time for each probe with each amino acid.

  • Calculate the observed rate constant (kobs) for the reaction of each probe with each nucleophile by fitting the kinetic data to a pseudo-first-order equation.

  • Compare the kobs values to determine the selectivity of each probe. A higher kobs for cysteine and glutathione compared to other amino acids indicates higher selectivity for thiols.

2. Proteomic Profiling of Labeled Proteins in Cell Lysates

This experiment identifies the protein targets of the probe in a complex biological sample.

Materials:

  • Cell line of interest

  • This compound-based probe with an alkyne or azide handle for click chemistry

  • Lysis buffer

  • Biotin-azide or biotin-alkyne for click chemistry

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Treat cultured cells with the probe for a specified time.

  • Lyse the cells and harvest the total protein.

  • Perform a click reaction to attach biotin to the probe-labeled proteins.

  • Enrich the biotinylated (probe-labeled) proteins using streptavidin beads.

  • Digest the enriched proteins into peptides (e.g., with trypsin).

  • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific amino acid residues that were modified by the probe.

  • Analysis of the identified proteins and modification sites will reveal the proteome-wide selectivity of the probe.

Interpreting the Data: A Trustworthy Assessment

A high-quality thiol-reactive probe should exhibit a significantly faster reaction rate with cysteine and glutathione compared to other nucleophilic amino acids.[6] The proteomic analysis should ideally show predominant labeling of cysteine residues on known thiol-containing proteins. The presence of significant labeling on other residues or a broad range of off-target proteins would indicate poor selectivity and potential for generating unreliable data.

Conclusion: Making an Informed Choice

The selection of a fluorescent probe is a critical decision in experimental design. While this compound-based probes offer a valuable tool for studying thiol-containing molecules, a thorough understanding of their cross-reactivity is paramount. By employing the systematic assessment protocols outlined in this guide, researchers can confidently evaluate the selectivity of these probes and compare their performance to established alternatives. This rigorous approach to probe validation ensures the generation of high-quality, reproducible data, ultimately advancing our understanding of cellular physiology and disease.

References

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • European Federation for Medicinal Chemistry (EFMC). (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Hartung, I. V., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Chemical Biology, 16(10), 1785-1796. [Link]

  • Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2348-2358. [Link]

  • Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 63, 7.25.1-7.25.27. [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]

  • Carroll, K. S., et al. (2008). Profiling protein S-sulfination with maleimide-linked probes. Chemical Communications, (43), 5529-5531. [Link]

  • Weerapana, E., et al. (2010). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Chemical Society, 132(41), 14358-14360. [Link]

  • Paul, M. K., & Guchhait, N. (2011). Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 15(18), 3262-3283. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole in Medicinal Chemistry

This compound is a key heterocyclic building block in medicinal chemistry. Its benzoxazole core is a "privileged structure," frequently found in compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the reactive chloromethyl group at the 2-position provides a versatile handle for further synthetic elaboration to create diverse molecular libraries for drug discovery. Given its importance, the development of efficient and scalable synthetic routes to this compound is of considerable interest to the scientific community.

This guide provides an objective comparison of two primary synthetic methodologies for the preparation of this compound, supported by established chemical principles and analogous experimental data. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency.

Synthetic Route 1: Two-Step Acylation and Cyclodehydration

This classical and widely applicable approach involves the initial acylation of 2-amino-4-fluorophenol with a chloroacetylating agent, followed by a dehydration-induced cyclization to form the benzoxazole ring.

Reaction Scheme:

Route 1 2-amino-4-fluorophenol 2-amino-4-fluorophenol Intermediate N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide 2-amino-4-fluorophenol->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product Cyclodehydration Dehydrating_agent Dehydrating Agent (e.g., PPA, POCl3) Dehydrating_agent->Product

Caption: Two-step synthesis via acylation and cyclodehydration.

Mechanistic Insights

The first step is a nucleophilic acyl substitution where the amino group of 2-amino-4-fluorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. The subsequent cyclodehydration is the critical ring-forming step. A dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), activates the amide carbonyl group, making it more susceptible to intramolecular nucleophilic attack by the adjacent hydroxyl group. This is followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.

Experimental Protocol

Step 1: Synthesis of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Place the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a round-bottom flask.

  • Add a dehydrating agent such as polyphosphoric acid (PPA) (used in excess as a solvent and reagent) or phosphorus oxychloride (POCl₃) (3-5 eq) in an inert solvent like toluene.

  • Heat the mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • If PPA was used, neutralize the aqueous solution with a base (e.g., sodium bicarbonate) until the product precipitates. If POCl₃ was used, separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthetic Route 2: One-Pot Condensation with Chloroacetic Acid

This approach streamlines the synthesis by combining the acylation and cyclization steps into a single reaction vessel, often with thermal promotion and azeotropic removal of water.

Reaction Scheme:

Route 2 2-amino-4-fluorophenol 2-amino-4-fluorophenol Product This compound 2-amino-4-fluorophenol->Product One-pot Condensation Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Product Heat_catalyst Heat / Acid Catalyst Heat_catalyst->Product

Caption: One-pot synthesis via direct condensation.

Mechanistic Insights

In this one-pot method, 2-amino-4-fluorophenol and chloroacetic acid are heated together, typically in a high-boiling solvent like toluene or xylene, often with an acid catalyst such as p-toluenesulfonic acid (PTSA). The initial reaction is the formation of an ammonium carboxylate salt. Upon heating, this salt undergoes dehydration to form the same N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate as in Route 1. Continued heating in the presence of the acid catalyst then promotes the intramolecular cyclodehydration to furnish the final benzoxazole product. The use of a Dean-Stark apparatus can facilitate the removal of water, driving the equilibrium towards product formation.

Experimental Protocol
  • To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq), chloroacetic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a suitable solvent, such as toluene or xylene, to the flask.

  • Heat the reaction mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.

  • Continue refluxing for 8-16 hours, or until no more water is collected.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove unreacted chloroacetic acid and the catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to afford this compound.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Two-Step Acylation and CyclodehydrationRoute 2: One-Pot Condensation
Overall Yield Generally moderate to high, but can be lower due to the isolation of the intermediate.Typically moderate, can be influenced by the efficiency of water removal.
Purity of Crude Product Often higher, as the intermediate can be purified before the final step.May contain more byproducts due to prolonged heating of all reactants together.
Reaction Time Longer overall due to two separate reaction and workup steps.Generally shorter in terms of hands-on time, but may require longer reflux periods.
Reagent Cost & Availability Chloroacetyl chloride is relatively inexpensive and readily available. Dehydrating agents like PPA and POCl₃ are common lab reagents.Chloroacetic acid and PTSA are very common and inexpensive.
Safety & Handling Chloroacetyl chloride is highly corrosive and lachrymatory. POCl₃ is also highly corrosive and reacts violently with water. PPA is corrosive and requires careful handling at high temperatures.Chloroacetic acid is corrosive and toxic. High-boiling solvents require careful temperature control.
Scalability Can be readily scaled up, but handling large quantities of corrosive reagents requires specialized equipment.Generally easier to scale up due to the one-pot nature and less hazardous reagents compared to POCl₃.
Process Control Better control over each step, allowing for optimization of both acylation and cyclization independently.Less control over individual reaction steps, potentially leading to more complex reaction mixtures.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Two-Step Acylation and Cyclodehydration) is recommended for laboratory-scale synthesis where high purity is a primary concern. The ability to isolate and purify the intermediate allows for a cleaner final product. However, the use of more hazardous reagents like chloroacetyl chloride and phosphorus oxychloride necessitates stringent safety precautions.

Route 2 (One-Pot Condensation) is a more streamlined and potentially more cost-effective and scalable option, particularly for larger-scale production. It avoids the use of highly reactive acylating agents and dehydrating agents like POCl₃. However, optimization of the reaction conditions, especially the efficient removal of water, is crucial to achieve good yields and minimize byproduct formation.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing the need for purity, yield, safety, cost, and scalability.

References

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21584. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20235–20244. [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, a halogenated benzoxazole derivative. The procedures outlined here are grounded in established safety protocols for hazardous waste management and are informed by data on structurally similar compounds.

The reactive chloromethyl group and the presence of fluorine and chlorine atoms necessitate a cautious and informed approach to disposal to ensure the safety of laboratory personnel and the protection of the environment.[1] This guide is designed to be a self-validating system, explaining the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Risks

Based on these analogs, this compound should be handled as a hazardous substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

Table 1: Hazard Profile Based on Analog Data

Hazard StatementClassificationSource (Analog Compound)
Harmful if swallowedAcute toxicity, oral (Category 4)5-Chloro-2-(chloromethyl)-1,3-benzoxazole[2]
Causes skin irritationSkin corrosion/irritation (Category 2)2-(Chloromethyl)-1,3-benzoxazole[6], 2-Chloro-5-methyl-1,3-benzoxazole[4]
Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1/2A)5-Chloro-2-(chloromethyl)-1,3-benzoxazole[2], 2-Chloro-5-methyl-1,3-benzoxazole[4]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)2-Chloromethyl-10H-benzo[7][8]imidazo[1,2-a]pyrimidin-4-one[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[9]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over goggles when there is a risk of splashes.[9]

  • Body Protection: A laboratory coat is essential. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

PPE_Workflow cluster_ppe Essential Personal Protective Equipment ppe_gloves Nitrile Gloves (Double-gloved) end Safe Handling Complete ppe_gloves->end ppe_eyes Safety Goggles & Face Shield ppe_eyes->end ppe_body Lab Coat & Chemical-Resistant Apron ppe_body->end ppe_resp Chemical Fume Hood ppe_resp->end start Start: Handling Chemical start->ppe_gloves Wear start->ppe_eyes Wear start->ppe_body Wear start->ppe_resp Work Inside Disposal_Workflow cluster_waste_streams Waste Stream Identification cluster_disposal_steps Disposal Protocol unused_product Unused/Expired Product package_unused Secure and Label Original Container unused_product->package_unused solid_waste Contaminated Solid Waste collect_solid Collect in Labeled Bag/Container solid_waste->collect_solid liquid_waste Contaminated Liquid Waste collect_liquid Collect in Halogenated Waste Container liquid_waste->collect_liquid request_pickup Request EHS Pickup package_unused->request_pickup collect_solid->request_pickup collect_liquid->request_pickup incineration High-Temperature Incineration request_pickup->incineration

Caption: Disposal workflow for different waste streams of the compound.

Decontamination of Glassware and Equipment

Thorough decontamination of all glassware and equipment that has been in contact with this compound is critical to prevent cross-contamination and ensure safety.

Decontamination Protocol:

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as halogenated hazardous waste. [7]2. Detergent Wash: Wash the rinsed items with a laboratory detergent and hot water. [7]3. Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven if appropriate.

Specialized decontamination procedures may be required for equipment used in the analysis of fluorinated compounds to avoid interference. [7]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Response
  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal. [10] 4. Decontaminate the spill area with a suitable solvent, collecting the decontamination waste for proper disposal.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with as much information as possible about the spilled material.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [10][12]* Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [6][12]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [5][12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [13]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved January 17, 2026, from [Link]

  • Ivey International. (n.d.). PFAS Equipment Decontamination Case Study. Retrieved January 17, 2026, from [Link]

  • Poynor, J. S. (2024, September 24). Decontaminating firefighting equipment to prevent PFAS from entering water supplies. Environmental Science & Engineering Magazine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved January 17, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoxazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved January 17, 2026, from [Link]

  • FEMA.gov. (2023, June 6). 3.1. Equipment Decontamination. Retrieved January 17, 2026, from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved January 17, 2026, from [Link]

  • Georganics. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • ChemWhat. (n.d.). 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide. Retrieved January 17, 2026, from [Link]

  • Georganics. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Retrieved January 17, 2026, from [Link]

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Comprehensive Safety and Handling Guide for 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. As a reactive chloromethylated benzoxazole derivative, this compound is a valuable building block in pharmaceutical research and drug development.[1] However, its structural alerts—a halogenated heterocyclic system—necessitate rigorous safety measures to mitigate potential health risks. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar benzoxazole derivatives, this compound should be presumed to be hazardous.[3][4][5] The primary anticipated hazards include:

  • Skin Corrosion/Irritation: Halogenated organic compounds can be irritants or corrosive upon dermal contact. Prolonged or repeated exposure may lead to dermatitis.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause significant irritation or damage.[3][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[4]

  • Sensitization: Some individuals may develop an allergic skin reaction after exposure.[2]

During combustion or thermal decomposition, hazardous byproducts such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be released.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3]Prevents direct skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated or damaged.
Eye and Face Protection Safety glasses with side shields are mandatory. A full-face shield should be worn when there is a significant risk of splashes or when handling larger quantities.[2][3][4]Protects against accidental splashes to the eyes and face, which could cause serious damage.[3][5]
Body Protection A long-sleeved laboratory coat. For larger-scale operations, consider a chemical-resistant apron or coveralls.[2][4]Minimizes the risk of skin contamination on the arms and body. Protective clothing should be removed before leaving the laboratory area.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[3][4]Protects against the inhalation of fine powders or aerosols that can cause respiratory tract irritation.[4] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.
Operational Plan: From Benchtop to Disposal

Adherence to a systematic workflow is paramount for safety. The following step-by-step guide and accompanying workflow diagram detail the critical stages of handling this compound.

  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have an appropriate spill kit available.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood. Use smooth, deliberate motions to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Reaction Setup: All reactions involving this compound must be performed in a closed or well-contained apparatus within the fume hood.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these may cause vigorous reactions.[5][6]

  • Quenching: If necessary, quench the reaction mixture using a validated and safe procedure.

  • Cleaning: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a standard cleaning protocol is recommended.

  • PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a non-negotiable aspect of laboratory safety.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation persists.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[3][5]

Workflow Diagram for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Designate Fume Hood Area check_emergency Verify Eyewash/Shower & Spill Kit prep_area->check_emergency don_ppe Don Full PPE check_emergency->don_ppe weigh Weigh Solid in Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate Experiment Complete dispose_waste Segregate Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

  • ChemWhat. (n.d.). 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide(SALTDATA: FREE) CAS#: 936074-39-4. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

  • LOTTE Chemical. (2023). Safety Data Sheet(SDS). Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-(Chloromethyl)-5-methyl-1,3-benzoxazole(CAS# 41014-44-2). Retrieved from [Link]

  • Chemsigma. (n.d.). 2-(CHLOROMETHYL)-5-METHYL-1,3-BENZOXAZOLE [41014-44-2]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

  • schülke. (2023). SAFETY DATA SHEET: rotasept®. Retrieved from [Link]

  • UnoClean. (2025). Safety Data Sheet: AERO CITRUS DEGREASER. Retrieved from [Link]

  • The Sherwin-Williams Company. (2015). CM0110701 - SAFETY DATA SHEET. Retrieved from [Link]

  • Montana Department of Public Health and Human Services. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.